molecular formula C9H13BrClNO B597840 (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL CAS No. 1213637-86-5

(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

Katalognummer: B597840
CAS-Nummer: 1213637-86-5
Molekulargewicht: 266.563
InChI-Schlüssel: VFRCPFDLHRPOIA-SBSPUUFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL, also known as (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL, is a useful research compound. Its molecular formula is C9H13BrClNO and its molecular weight is 266.563. The purity is usually 95%.
BenchChem offers high-quality (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(3R)-3-amino-3-(3-bromophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRCPFDLHRPOIA-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674243
Record name (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213637-86-5
Record name (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (R)-3-Amino-3-(3-bromophenyl)propan-1-ol Hydrochloride: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Key Chiral Building Block

(R)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a specialized chiral amino alcohol of significant interest to researchers in medicinal chemistry and pharmaceutical development. As a chiral building block, its defined stereochemistry is crucial for the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs), particularly those targeting the central nervous system.[1] The molecule incorporates a phenyl ring substituted with a bromine atom at the meta-position and exists as a hydrochloride salt to improve its stability and solubility in polar solvents.

The precise identification of this compound can be complex due to inconsistencies in reported CAS numbers. For the hydrochloride salt form, CAS Number 1379957-89-7 is frequently utilized, although sometimes without explicit stereochemical assignment.[2] The corresponding (R)-enantiomer of the free base is often cited under CAS Number 1213827-47-4 , while some suppliers may use CAS Number 1213637-86-5 specifically for the (R)-hydrochloride salt. Researchers are advised to verify the identity of the material using the analytical methods described herein.

This guide provides an in-depth overview of the compound's properties, a validated protocol for its asymmetric synthesis, methods for its analytical characterization, and a discussion of its critical role in drug discovery.

Physicochemical and Safety Data

A comprehensive understanding of a compound's physical properties and safety profile is a prerequisite for its effective use in a research setting.

Properties Summary
PropertyValueSource
IUPAC Name (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochlorideN/A
CAS Number 1379957-89-7[2]
Molecular Formula C₉H₁₃BrClNO
Molecular Weight 266.56 g/mol
Physical Form White to yellow solidVendor Data
Storage Keep in dark place, sealed in dry, 2-8°C[3]

Note: Specific melting point and optical rotation data for the hydrochloride salt are not widely reported in publicly available literature and should be determined experimentally.

Safety & Handling

The hydrochloride salt is classified as a warning-level hazard. Based on data for the free base and related compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[3] Handling should be performed in a well-ventilated area or chemical fume hood.

GHS Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[4]

Asymmetric Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

Achieving high enantiomeric excess is the primary goal in synthesizing chiral intermediates. The most reliable and widely adopted method for preparing (R)-3-amino-3-(3-bromophenyl)propan-1-ol is through the asymmetric reduction of the prochiral ketone precursor, 3-amino-1-(3-bromophenyl)propan-1-one. The Corey-Bakshi-Shibata (CBS) reduction is the method of choice for this transformation, utilizing a chiral oxazaborolidine catalyst to direct the stereoselective addition of a hydride from a borane source.[5][6][7]

The causality behind this choice lies in the catalyst's mechanism. The CBS catalyst coordinates with both the borane reducing agent and the ketone substrate. This ternary complex creates a rigid, six-membered transition state that sterically favors hydride delivery to one face of the carbonyl, yielding the desired enantiomer with high predictability and enantiomeric excess (often >95% ee).[5][6]

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Reduction (CBS) cluster_2 Purification & Salt Formation P1 3-Bromobenzonitrile P3 3-Oxo-3-(3-bromophenyl) propanenitrile P1->P3 Claisen Condensation P2 Ethyl acetate P2->P3 P4 3-Amino-1-(3-bromophenyl) propan-1-one HCl (Ketone Precursor) P3->P4 Hydrolysis & Decarboxylation K1 Ketone Precursor P4->K1 R1 Crude (R)-Alcohol K1->R1 Stereoselective Hydride Transfer C1 (R)-Me-CBS Catalyst C1->K1 Catalyst Coordination B1 BH3-THF Complex B1->K1 Hydride Source A1 Crude (R)-Alcohol R1->A1 S1 Column Chromatography A1->S1 S2 Pure (R)-Free Base S1->S2 S4 (R)-3-Amino-3-(3-bromophenyl) propan-1-ol HCl (Final Product) S2->S4 S3 HCl in Ether S3->S4 Protonation

Figure 1: Synthetic workflow from precursor to final HCl salt.
Protocol: Asymmetric Reduction of 3-Amino-1-(3-bromophenyl)propan-1-one

This protocol is a self-validating system. The final analytical characterization (Part 4) serves to confirm the success of the synthesis, verifying structure, purity, and enantiomeric excess.

  • System Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 10 volumes) to a flame-dried reaction vessel equipped with a magnetic stirrer and thermometer. Cool the solvent to 0-5 °C in an ice bath.

  • Catalyst & Reagent Addition: To the cooled THF, add (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene, 0.1 equivalents). Stir for 10 minutes. Subsequently, add Borane-dimethyl sulfide complex (BMS, ~10 M, 1.0 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The coordination of borane to the catalyst is critical for activating the reducing agent.[6]

  • Substrate Addition: Dissolve the ketone precursor, 3-amino-1-(3-bromophenyl)propan-1-one hydrochloride (1.0 equivalent), in a minimal amount of anhydrous THF. Note: If starting with the hydrochloride salt, it must first be neutralized with a non-nucleophilic base like triethylamine and the resulting salt filtered off to yield the free amine ketone. Add the ketone solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting ketone is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (2 volumes) at 0-5 °C. This step safely neutralizes any excess borane. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Work-up & Isolation: Concentrate the mixture under reduced pressure to remove the solvents. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude (R)-3-amino-3-(3-bromophenyl)propan-1-ol as a free base.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the pure free base.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether and add a solution of HCl in diethyl ether (2 M) dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization & Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the final compound.

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess is the most critical quality control step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique. Polysaccharide-based CSPs are highly effective for separating amino alcohol enantiomers.[8][9]

This protocol is designed as a self-validating system by including a racemic standard to confirm separation and peak identification.

  • Instrumentation & Column:

    • HPLC system with UV detector.

    • Chiral Stationary Phase: Chiralpak® AD-H or Chiralcel® OD-H (or equivalent amylose/cellulose-based CSP), 250 x 4.6 mm, 5 µm.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (85:15:0.1, v/v/v). Rationale: A normal-phase eluent provides the necessary selectivity on polysaccharide CSPs. DEA is a common amine modifier used to improve peak shape and reduce tailing for basic analytes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm (where the phenyl ring absorbs).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Test Sample: Prepare a solution of the synthesized (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl at approximately 0.5 mg/mL in the mobile phase.

    • Racemic Standard: Prepare a solution of the racemic (R/S)-3-amino-3-(3-bromophenyl)propan-1-ol at 0.5 mg/mL in the mobile phase. This is essential to determine the retention times of both enantiomers and validate the separation.

  • Analysis & Calculation:

    • Inject the racemic standard to confirm that two distinct peaks are resolved. The (R)-enantiomer is expected to be one of these peaks.

    • Inject the test sample.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A) from the chromatogram: % ee = [(A_R - A_S) / (A_R + A_S)] x 100 (where A_R is the area of the (R)-enantiomer peak and A_S is the area of the (S)-enantiomer peak).

G cluster_tests Quality Control Workflow QC_Start Synthesized Batch of (R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl Test1 Structural Verification (¹H NMR, ¹³C NMR, MS) QC_Start->Test1 Test2 Purity Assessment (Achiral HPLC, >98%) Test1->Test2 If Structure Confirmed QC_Fail Batch Rejection or Repurification Test1->QC_Fail Structure Incorrect Test3 Stereochemical Integrity (Chiral HPLC, >99% ee) Test2->Test3 If Purity Met Test2->QC_Fail Purity <98% QC_Pass Batch Release for Further Application Test3->QC_Pass If ee Met Test3->QC_Fail ee <99%

Figure 2: Quality control validation workflow for the final product.

Applications in Drug Development

Chiral 3-amino-3-arylpropan-1-ol scaffolds are core structural motifs in several blockbuster drugs. Their value lies in positioning three key pharmacophoric features—an aromatic ring, a basic amine, and a hydroxyl group—in a specific three-dimensional orientation.

This structural class of intermediates is fundamental to the synthesis of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). For example, the core of drugs like Fluoxetine (Prozac) and Atomoxetine is a 3-amino-1-phenylpropanol derivative.[10][11][12] (R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl serves as a valuable intermediate for creating analogs of these drugs, where the bromine atom can be used as a handle for further chemical modification (e.g., through cross-coupling reactions) or to modulate the electronic properties and metabolic stability of the final API.[13] The development of enantioselective processes to access these intermediates is a critical objective in pharmaceutical manufacturing.

Conclusion

(R)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a high-value chiral intermediate whose synthesis and analysis demand precise stereochemical control. The Corey-Bakshi-Shibata reduction provides a reliable and highly enantioselective route to its synthesis from the corresponding prochiral ketone. Its structural and stereochemical purity can be confidently ascertained using standard spectroscopic methods and, most critically, chiral HPLC. The utility of this compound is firmly established by its relationship to the core structures of major CNS-acting pharmaceuticals, making it an essential tool for scientists engaged in the design and development of next-generation therapeutics.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society. (Note: General reference for the CBS methodology)
  • SAFETY DATA SHEET. Silco Inc. (URL: [Link])

  • (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. MySkinRecipes. (URL: [Link])

  • 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. PubChem, National Center for Biotechnology Information. (URL: [Link])

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. (URL: [Link])

  • (R)-3-Amino-3-phenyl-1-propanol. Generic Vendor Website. (URL: [Link])

  • Enantioselective synthesis of (S)- and (R)-fluoxetine hydrochloride. ResearchGate. (URL: [Link])

  • MATERIAL SAFETY DATA SHEET. Adhesive Systems, Inc. (URL: [Link])

  • 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride. Autech Industry Co.,Ltd. (URL: [Link])

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. National Institutes of Health. (URL: [Link])

  • Corey–Itsuno reduction. Wikipedia. (URL: [Link])

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (URL: [Link])

  • Enantioselective synthesis of S- and R-fluoxetine hydrochloride. ResearchGate. (URL: [Link])

  • CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. Chemsrc. (URL: [Link])

  • Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • benzilic acid. Sdfine. (URL: [Link])

  • The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education. (URL: [Link])

  • HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Fluoxetine process from benzoylacetonitrile.
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org. (URL: [Link])

  • (S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride. PubChem, National Center for Biotechnology Information. (URL: [Link])

Sources

A Comprehensive Physicochemical Guide to (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Researcher and Drug Development Professional

This document serves as an in-depth technical guide to the physicochemical properties of (R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride. As a Senior Application Scientist, the aim here is not merely to present data, but to provide a cohesive narrative that explains the causality behind experimental choices and establishes a framework for the reliable characterization of this and similar molecules. This guide is structured to be a practical resource for scientists engaged in synthesis, formulation, and analysis.

Molecular Identity and Strategic Importance

(R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl is a chiral amino alcohol. Its structure is of significant interest in medicinal chemistry, often serving as a key building block or intermediate in the synthesis of more complex pharmaceutical agents.[1] The presence of a stereocenter, an aromatic ring with a heavy atom (bromine), a primary amine, and a primary alcohol makes it a versatile scaffold. The hydrochloride salt form is strategically employed to enhance aqueous solubility and improve handling and stability compared to the free base.

Chemical Structure Breakdown

G cluster_phenyl 3-Bromophenyl Ring cluster_chain Propanolamine Chain aryl Aromatic Scaffold - Influences π-π stacking - Site for further functionalization Br Bromine Substituent - Modulates electronics (inductive effect) - Can act as a synthetic handle (e.g., cross-coupling) chiral_C Chiral Center (R)-configuration - Dictates stereospecific interactions - Critical for biological activity aryl->chiral_C C-C Bond amine Primary Amine (as HCl salt) - Basic center (pKa ~9-10) - Key for salt formation, solubility, and receptor interactions chiral_C->amine alcohol Primary Alcohol - Hydrophilic group - Site for esterification/etherification chiral_C->alcohol

Figure 1: Key functional components of (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl and their significance in drug design.

Summary of Core Physicochemical Properties

The following table consolidates the essential physicochemical data for the title compound. It is critical to recognize that while some data can be found in databases, experimental verification using validated methods is the cornerstone of good scientific practice.

PropertyValue / Expected ValueMethod of DeterminationSignificance in Research & Development
Molecular Formula C₉H₁₃BrClNOElemental Analysis, High-Resolution Mass Spectrometry (HRMS)Defines the elemental composition and is the basis for all stoichiometric calculations.[2]
Molecular Weight 266.56 g/mol Calculated from Formula, Mass SpectrometryEssential for accurate preparation of solutions and for interpreting mass spectrometry data.[2]
Appearance White to off-white or yellow solidVisual InspectionA primary quality control check; deviations from white can indicate impurities or degradation.
Melting Point Typically determined experimentallyDifferential Scanning Calorimetry (DSC)A sharp melting range is a key indicator of purity. Important for assessing stability and for formulation processes like hot-melt extrusion.
Solubility Soluble in Water, MethanolEquilibrium Solubility Assay (Shake-Flask Method)Governs the choice of solvents for synthesis, purification, and biological assays. Aqueous solubility is critical for bioavailability.
pKa (Amine) ~9.5 (Predicted)Potentiometric Titration, Computational ModelingDetermines the ionization state at physiological pH (7.4), which profoundly impacts membrane permeability, receptor binding, and solubility.[3][4]

Experimental Protocols: A Self-Validating Approach

The trustworthiness of physicochemical data hinges entirely on the quality of the experimental methods. The following protocols are designed as self-validating systems, where the combination of techniques provides orthogonal confirmation of the compound's identity and purity.

Identity and Purity Confirmation: A Dual-Pronged Strategy

Expertise & Experience: Relying on a single analytical technique is insufficient. We employ High-Performance Liquid Chromatography (HPLC) for separation and quantification of purity, coupled directly with Mass Spectrometry (MS) for unambiguous mass confirmation. This HPLC-MS workflow is the industry standard for robust characterization.

Trustworthiness: The HPLC provides a purity value based on the relative area of the main peak, while the MS confirms that this peak has the correct mass-to-charge ratio (m/z) for the target compound. This dual confirmation minimizes the risk of misidentification.

Step-by-Step HPLC-MS Protocol:

  • Standard & Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in 50:50 water:acetonitrile.

    • Serially dilute to create working solutions (e.g., 0.1 mg/mL for injection). Rationale: Working within the linear range of the detector is crucial for accurate quantification.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or similar.

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm. Rationale: The C18 phase provides excellent retention for aromatic compounds, while the smaller particle size offers high resolution.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid acts as an ion-pairing agent, improving peak shape for the amine.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • UV Detection: 254 nm.

  • Mass Spectrometry Conditions:

    • Instrument: Agilent 6120 Quadrupole LC/MS or similar.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+). Rationale: The primary amine is easily protonated in ESI+.

    • Expected Ion: The free base [M+H]⁺ is expected at m/z 230.0 and 232.0, reflecting the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).

G cluster_input cluster_process Analytical Workflow sample Test Compound (R)-3-AMINO-3-(3-BROMOPHENYL) PROPAN-1-OL HCL HPLC HPLC Separation (C18 Column) sample->HPLC UV UV Detection (Purity %) HPLC->UV MS Mass Spectrometry (ESI+) HPLC->MS purity Quantitative Purity (e.g., >99% by area) UV->purity identity Mass Confirmation (Isotopic pattern for Br observed) MS->identity purity->identity Cross-Validation

Figure 2: A self-validating workflow for identity and purity assessment using HPLC-MS.

Thermal Characterization via Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the definitive method for determining the melting point of a crystalline solid. It precisely measures the heat flow into the sample as it is heated. The melting event is observed as a sharp endothermic peak.

Trustworthiness: A pure, single-polymorph crystalline solid will exhibit a sharp, well-defined melting peak. A broad peak or the presence of multiple peaks can indicate impurities or the existence of different crystal forms (polymorphism), which is critical information for drug development.

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the solid into a Tzero aluminum pan.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Method:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to 200°C at a rate of 10°C/min. Rationale: A 10°C/min ramp rate is standard and provides a good balance between resolution and experimental time.

    • Use a nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: The melting point is typically reported as the onset temperature of the endothermic peak.

Spectroscopic Fingerprinting

Spectroscopy provides an irrefutable fingerprint of the molecule's structure.

  • ¹H NMR Spectroscopy: This technique confirms the proton framework of the molecule. For this compound, one would expect to see:

    • Aromatic Region (7.0-8.0 ppm): Complex multiplets corresponding to the four protons on the bromophenyl ring.

    • Chiral Methine (CH-N): A multiplet around 4.0-4.5 ppm.

    • Methylene Groups (CH₂-CH₂): Two distinct multiplets in the aliphatic region (1.5-2.5 ppm).

    • Hydroxyl and Amine Protons: Broad, exchangeable signals. Adding a drop of D₂O would cause these signals to disappear, confirming their identity.

  • FTIR Spectroscopy: Infrared spectroscopy is used to identify the key functional groups by their characteristic vibrational frequencies.

    • ~3400 cm⁻¹ (broad): O-H stretch from the alcohol.

    • ~3000-3200 cm⁻¹ (broad): N-H stretch from the protonated amine (NH₃⁺).

    • ~2850-2950 cm⁻¹: Aliphatic C-H stretches.

    • ~1600, 1475 cm⁻¹: C=C stretches from the aromatic ring.

    • ~1050 cm⁻¹: C-O stretch from the primary alcohol.

References

  • PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Utah Tech University. (n.d.). pKa Chart. Retrieved from [Link]

Sources

An In-depth Technical Guide to (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride, a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, analytical characterization, and potential applications.

Introduction and Significance

(R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride belongs to the class of 3-amino-3-arylpropan-1-ol derivatives, a scaffold that is prevalent in a variety of biologically active compounds. The presence of a chiral center at the C-3 position, combined with the bromo-substituted phenyl ring, makes this molecule a valuable intermediate for the synthesis of enantiomerically pure pharmaceuticals.[1] Chiral purity is paramount in modern drug design, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.

The hydrochloride salt form of this compound enhances its aqueous solubility and stability, facilitating its use in various synthetic and biological applications.[1] Its structural motifs are particularly relevant in the development of agents targeting the central nervous system.[1]

Physicochemical Properties

A summary of the key physicochemical properties of (R)-3-amino-3-(3-bromophenyl)propan-1-ol and its hydrochloride salt is presented in the table below.

PropertyValueSource
IUPAC Name (3R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochlorideN/A
CAS Number 1379957-89-7N/A
Molecular Formula C₉H₁₃BrClNON/A
Molecular Weight 266.56 g/mol N/A
Appearance White to off-white solid (expected)N/A
Solubility Soluble in water and polar organic solvents[1]
Stereochemistry (R)-enantiomerN/A

Molecular Structure

The molecular structure of (R)-3-amino-3-(3-bromophenyl)propan-1-ol features a propanol backbone with an amino group and a 3-bromophenyl substituent at the chiral C-3 position.

Caption: 2D structure of (R)-3-amino-3-(3-bromophenyl)propan-1-ol.

Synthesis and Purification

The proposed synthetic workflow involves two main stages: the synthesis of the aminoketone precursor and its subsequent asymmetric reduction.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Reduction & Salt Formation A 1-(3-Bromophenyl)ethanone B Mannich Reaction (with formaldehyde and amine) A->B C 3-Amino-1-(3-bromophenyl)propan-1-one B->C D Asymmetric Reduction (e.g., with a chiral borane reagent) C->D E (R)-3-Amino-3-(3-bromophenyl)propan-1-ol D->E F Salt Formation (with HCl) E->F G (R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl F->G Applications cluster_0 Core Structure cluster_1 Potential Therapeutic Areas A (R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl Chiral Intermediate B Central Nervous System Agents Depression Neurodegenerative Diseases A->B Derivatization C Enzyme Inhibitors e.g., Aminopeptidases A->C Modification

Sources

An In-depth Technical Guide to the Synthesis of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and stereoselective synthetic pathway for obtaining (R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride. This chiral amino alcohol is a valuable building block in medicinal chemistry, particularly for the development of central nervous system agents.[1] The synthetic strategy detailed herein is designed to be efficient, scalable, and provide high enantiomeric purity, a critical requirement in modern drug development.[2]

The core of this synthesis revolves around the asymmetric reduction of a prochiral aminoketone precursor. This approach is favored for its ability to establish the desired stereocenter with a high degree of control. We will delve into the rationale behind the chosen reagents and reaction conditions, providing insights into the underlying chemical principles that ensure the successful synthesis of the target molecule.

I. Strategic Overview of the Synthesis

The synthesis of (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl is approached in a convergent manner, beginning with commercially available starting materials. The key steps are:

  • Synthesis of the Prochiral Aminoketone Precursor: Preparation of 3-amino-3-(3-bromophenyl)propan-1-one hydrochloride.

  • Asymmetric Reduction: Stereoselective reduction of the aminoketone to the corresponding chiral amino alcohol using a Corey-Bakshi-Shibata (CBS) catalyst.

  • Salt Formation and Purification: Conversion of the chiral amino alcohol to its hydrochloride salt and subsequent purification.

This strategy is depicted in the workflow diagram below:

Synthesis_Workflow Start 3-Bromoacetophenone Step1 Mannich-type Reaction Start->Step1 Intermediate1 3-Amino-3-(3-bromophenyl) propan-1-one HCl Step1->Intermediate1 Step2 Asymmetric Reduction (CBS) Intermediate1->Step2 Intermediate2 (R)-3-Amino-3-(3-bromophenyl) propan-1-ol Step2->Intermediate2 Step3 HCl Salt Formation & Purification Intermediate2->Step3 FinalProduct (R)-3-Amino-3-(3-bromophenyl) propan-1-ol HCl Step3->FinalProduct CBS_Mechanism cluster_0 CBS Reduction Cycle Catalyst (R)-CBS Catalyst Activated_Complex Catalyst-Borane Complex Catalyst->Activated_Complex + BH3 Borane BH3 Transition_State Ternary Complex (Ketone-Catalyst-Borane) Activated_Complex->Transition_State + Ketone Ketone Prochiral Aminoketone Product_Complex Alkoxyborane Product Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Regeneration Product (R)-Amino Alcohol Product_Complex->Product

Sources

An In-depth Technical Guide to the Mechanism of Action of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the putative mechanism of action of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL, a chiral amino alcohol derivative. While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to a well-established class of pharmacologically active compounds allows for a robust, inferred mechanism of action. This document will delve into the foundational pharmacology of its structural analogs, delineate the likely molecular targets, and provide comprehensive, field-proven experimental protocols to validate these hypotheses.

Introduction: Unveiling a Potential Norepinephrine Reuptake Inhibitor

(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is a halogenated amino alcohol primarily recognized as a chiral building block in organic synthesis, particularly for the development of novel pharmaceutical agents.[1] Its core structure, a 3-amino-3-phenylpropan-1-ol backbone, is a key pharmacophore in a class of drugs that target monoamine transporters. Monoamine transporters, such as those for norepinephrine (NET), dopamine (DAT), and serotonin (SERT), are crucial for regulating neurotransmission in the central nervous system (CNS) by facilitating the reuptake of neurotransmitters from the synaptic cleft.[2]

The primary hypothesis, based on extensive structure-activity relationship (SAR) data from analogous compounds, is that (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL functions as a selective norepinephrine reuptake inhibitor (NRI). This inference is drawn from its structural relationship to key intermediates used in the synthesis of established NRIs like Atomoxetine.[3]

The Pharmacophore: A Molecular Blueprint for Monoamine Transporter Inhibition

The 3-amino-3-phenylpropan-1-ol scaffold is a privileged structure in the design of monoamine reuptake inhibitors. The key molecular features that contribute to this activity are:

  • The Phenyl Ring: This aromatic moiety is crucial for binding to the transporter protein, likely through hydrophobic and van der Waals interactions within the binding pocket.

  • The Propyl Chain: The three-carbon chain provides the correct spatial orientation for the amino and hydroxyl groups to interact with their respective binding sites on the transporter.

  • The Amino Group: The basic nitrogen atom is a critical interaction point, forming ionic or hydrogen bonds with acidic residues in the transporter.

  • The Hydroxyl Group: The terminal alcohol can form hydrogen bonds, further anchoring the molecule within the binding site.

  • Chirality: The stereochemistry at the C3 position is paramount for selective and potent inhibition. The (R)-enantiomer is often associated with higher affinity for the norepinephrine transporter.

The substitution on the phenyl ring significantly modulates the potency and selectivity of these compounds. The presence of a bromine atom at the meta-position in (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is expected to influence its electronic and steric properties, potentially enhancing its binding affinity and selectivity for NET over SERT and DAT. Halogenation is a common strategy in medicinal chemistry to improve metabolic stability and optimize pharmacological parameters.[4]

The Hypothesized Signaling Pathway: Modulating Noradrenergic Neurotransmission

The proposed mechanism of action for (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL centers on its ability to block the norepinephrine transporter (NET). This inhibition leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.

Norepinephrine_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Release NE Release NE_Vesicle->NE_Release Action Potential NET Norepinephrine Transporter (NET) NET->NE_Vesicle Recycling NE_Synapse Norepinephrine (NE) NE_Release->NE_Synapse NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binding & Signaling Compound (R)-3-AMINO-3-(3-BROMOPHENYL) PROPAN-1-OL HCL Compound->NET Inhibition

Figure 1. Hypothesized mechanism of action of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL.

Experimental Validation: A Step-by-Step Guide

To empirically determine the mechanism of action of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL, a series of in vitro assays are required. The following protocols provide a robust framework for characterizing its interaction with monoamine transporters.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[5] These assays measure the displacement of a radiolabeled ligand by the test compound.

Objective: To determine the binding affinity (Ki) of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL for the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT).

Materials:

  • Membrane preparations from cells stably expressing hNET, hSERT, or hDAT.

  • Radioligands: [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT), [³H]WIN 35,428 (for hDAT).

  • Test compound: (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Protocol:

  • Compound Preparation: Prepare a stock solution of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Assay_Plate Set up Assay Plate Prepare_Reagents->Assay_Plate Incubate Incubate to Equilibrium Assay_Plate->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 and Ki determination) Count->Analyze End End Analyze->End

Figure 2. Workflow for a radioligand binding assay.
Neurotransmitter Uptake Assays

Neurotransmitter uptake assays provide a functional measure of a compound's ability to inhibit the transport of a substrate into the cell. Fluorescence-based assays offer a non-radioactive, high-throughput alternative.[1][3][6]

Objective: To determine the functional potency (IC50) of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL in inhibiting norepinephrine, serotonin, and dopamine uptake in cells expressing the respective transporters.

Materials:

  • Cells stably expressing hNET, hSERT, or hDAT (e.g., HEK293 or CHO cells).

  • Fluorescent substrate for monoamine transporters (e.g., from a commercial kit).

  • Test compound: (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Protocol:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and form a confluent monolayer.

  • Compound Addition: Add varying concentrations of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL to the wells. Include wells for control (no compound) and background (a known potent inhibitor).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at 37°C to allow the compound to interact with the transporters.

  • Substrate Addition: Add the fluorescent substrate to all wells.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes).

  • Data Analysis: Determine the rate of uptake (slope of the fluorescence versus time curve) for each concentration of the test compound. Plot the percent inhibition of the uptake rate versus the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence_Uptake_Assay_Workflow Start Start Plate_Cells Plate Cells Start->Plate_Cells Add_Compound Add Test Compound Plate_Cells->Add_Compound Pre_Incubate Pre-incubate Add_Compound->Pre_Incubate Add_Substrate Add Fluorescent Substrate Pre_Incubate->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Read_Fluorescence Analyze Data Analysis (Uptake Rate and IC50) Read_Fluorescence->Analyze End End Analyze->End

Figure 3. Workflow for a fluorescence-based neurotransmitter uptake assay.

Data Interpretation and Expected Outcomes

The experimental data should be compiled and analyzed to build a comprehensive profile of the compound's activity.

Table 1: Physicochemical Properties of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL

PropertyValueSource
Molecular FormulaC₉H₁₂BrNOPubChem
Molecular Weight230.10 g/mol PubChem
XLogP3-AA1.2PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count3PubChem

Table 2: Hypothetical Comparative Activity Profile

AssayTargetExpected IC50/Ki (nM)
Radioligand BindinghNET1 - 50
hSERT> 1000
hDAT> 1000
Neurotransmitter UptakehNET1 - 100
hSERT> 2000
hDAT> 2000

A potent and selective norepinephrine reuptake inhibitor would exhibit low nanomolar affinity (Ki) and functional inhibition (IC50) at NET, with significantly higher values (at least 100-fold) for SERT and DAT.

Conclusion and Future Directions

The available evidence strongly suggests that (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is a potent and selective norepinephrine reuptake inhibitor. Its chemical structure aligns with the known pharmacophore for this class of compounds, and the meta-bromo substitution is likely to enhance its desired pharmacological properties.

Future research should focus on the experimental validation of this hypothesized mechanism of action using the protocols outlined in this guide. Further studies could also explore the in vivo efficacy of this compound in animal models of CNS disorders where norepinephrine dysregulation is implicated, such as depression and attention-deficit/hyperactivity disorder (ADHD). Additionally, metabolic stability and pharmacokinetic profiling would be essential next steps in its development as a potential therapeutic agent.

References

  • Wikipedia. (2023). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances, and the monoamine transporter cycle. Molecular pharmacology, 87(1), 25–34.
  • Jørgensen, T. N., Christensen, J. A., & Gether, U. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of biomolecular screening, 13(3), 204–213.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. Retrieved from [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hettegger, S., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 693.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1633.
  • Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

Sources

A Technical Guide to the Biological Activities of 3-Aminophenylpropanol Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The 3-aminophenylpropanol scaffold represents a privileged structure in medicinal chemistry, forming the core of several widely-used pharmaceutical agents. Its structural simplicity, synthetic accessibility, and chiral nature make it an ideal starting point for the development of novel therapeutics. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of 3-aminophenylpropanol. We will move beyond a simple catalog of activities to provide a Senior Application Scientist’s perspective on the causality behind experimental design, the structure-activity relationships (SAR) that govern efficacy, and the detailed protocols necessary for robust evaluation. This guide covers key therapeutic areas where these derivatives have shown significant promise, including hypolipidemic, antimicrobial, anticancer, and neuroprotective activities, offering researchers and drug development professionals a comprehensive resource to support further investigation into this versatile chemical class.

Chapter 1: The 3-Aminophenylpropanol Scaffold: A Privileged Structure in Medicinal Chemistry

The 3-amino-1-phenylpropanol framework is a cornerstone in modern pharmacology, most famously providing the structural basis for drugs like Fluoxetine (Prozac), Tomoxetine, and Nisoxetine.[1] Its value lies in the precise spatial arrangement of an aromatic ring, a hydroxyl group, and an amino group, all connected by a flexible three-carbon chain. This arrangement allows for multiple points of interaction with biological targets, while the chiral center at the hydroxyl-bearing carbon introduces stereospecificity, a critical factor in modern drug design where one enantiomer often possesses the desired therapeutic effect while the other may be inactive or even detrimental.[1]

The synthesis of these derivatives is well-established, with methodologies designed to control this crucial stereochemistry. A common and effective strategy is the asymmetric reduction of a corresponding ketone precursor, which can yield high enantiomeric excess of the desired (R)- or (S)-isomer.[1] For instance, the use of spiroborate ester catalysts in the presence of a hydrogen donor facilitates this stereoselective reduction.[1] Alternative routes, such as the reduction of 1-phenyl-3-methylamino-1-propen-1-one using sodium borohydride and acetic acid, provide accessible pathways to key intermediates like 3-methylamino-1-phenyl-1-propanol.[2] The choice of synthetic route is often dictated by the desired substitution pattern and the need for optical purity, which is paramount for clinical applications.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a 3-aminophenylpropanol derivative, emphasizing the critical validation steps required to ensure structural integrity and purity.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Characterization A Precursors (e.g., Substituted Acetophenone, Paraformaldehyde, Amine HCl) B Mannich-type Reaction or Alternative Condensation A->B C Intermediate Ketone (e.g., 3-amino-1-phenylpropanone) B->C D Asymmetric Reduction (e.g., NaBH4, Catalysts) C->D E Crude 3-Aminophenylpropanol Derivative D->E F Purification (Column Chromatography, Recrystallization) E->F Work-up & Isolation G Structural Confirmation (NMR, Mass Spectrometry) F->G H Purity Analysis (HPLC, Elemental Analysis) G->H I Biologically Active Lead Compound H->I

Caption: Generalized workflow for synthesis and validation.

Chapter 2: Hypolipidemic Activity

Hyperlipidemia, characterized by elevated levels of cholesterol and triglycerides, is a major risk factor for cardiovascular disease. Research into 3-aminophenylpropanone derivatives has revealed a potent class of hypolipidemic agents.

A key study demonstrated that a series of 3-amino-2-methyl-1-phenylpropanones significantly lowered both serum cholesterol and triglyceride levels in rodent models.[3] The efficacy of several of these analogs surpassed that of established drugs like lovastatin and clofibrate at their therapeutic doses.[3]

Mechanism of Action

The hypolipidemic effects of these compounds are linked to the modulation of key enzymes in lipid metabolism. Studies have shown that they significantly reduce the activity of hepatic enzymes such as HMG-CoA reductase (the rate-limiting enzyme in cholesterol synthesis), acetyl-CoA synthetase, and phosphatidylate phosphohydrolase.[3] By inhibiting these pathways, the derivatives effectively decrease the production and availability of cholesterol and triglycerides. Furthermore, they were observed to lower chylomicron, VLDL, and LDL cholesterol while elevating beneficial HDL cholesterol levels.[3]

Structure-Activity Relationship (SAR)

The potency of these derivatives is highly dependent on the nature of the amino group and substitutions on the phenyl ring. The most effective compounds identified in initial studies are summarized below.

Compound IDStructure HighlightsCholesterol Reduction (%)Triglyceride Reduction (%)
4 2-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone6333
5 3-(4-methylpiperazin-1-yl)-1-phenylpropanone5837
17 2-methyl-3-(4-pyrrolidinocarbonylmethylpiperazin-1-yl)-1-(4-fluorophenyl)propanone4254
Data sourced from studies in CF1 mice at 8 mg/kg/day i.p. for 16 days.[3]

The data suggests that bulky, cyclic amine substitutions are well-tolerated and contribute to high activity. The introduction of a fluorine atom on the phenyl ring in compound 17 also appears compatible with potent activity.

Experimental Protocol: In Vivo Evaluation of Hypolipidemic Activity

This protocol describes a standard method for evaluating the efficacy of test compounds in a rodent model of hyperlipidemia.

Objective: To determine the effect of a 3-aminophenylpropanone derivative on serum cholesterol and triglyceride levels in rats.

Model: Male Sprague-Dawley rats.

Methodology:

  • Acclimatization: Animals are housed in standard conditions for one week prior to the experiment.

  • Grouping: Rats are randomly divided into groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose).

    • Positive Control (e.g., Lovastatin, 10 mg/kg/day).

    • Test Compound Groups (e.g., Compound 17 at 4, 8, and 16 mg/kg/day).

  • Drug Administration: Compounds are administered orally via gavage once daily for 14 consecutive days.

  • Blood Collection: On day 15, following an overnight fast, blood samples are collected via cardiac puncture under light anesthesia.

  • Serum Analysis: Serum is separated by centrifugation. Total cholesterol, triglycerides, LDL, and HDL levels are quantified using commercially available enzymatic assay kits.

  • Data Analysis: Results are expressed as mean ± SEM. Statistical significance between groups is determined using a one-way ANOVA followed by a Dunnett's post-hoc test. A p-value < 0.05 is considered significant.

Rationale for Protocol Design: The 14-day duration is sufficient to observe significant changes in lipid profiles. Oral administration is chosen to reflect the intended clinical route. The inclusion of both vehicle and positive controls is essential for validating the experimental model and providing a benchmark for the test compound's activity.

Chapter 3: Antimicrobial Properties

The rise of multidrug-resistant (MDR) pathogens presents a grave threat to global health. The 3-aminophenylpropanol scaffold has served as a template for the development of novel antimicrobial agents with activity against both bacteria and fungi.

Activity Against Bacterial Pathogens

Derivatives synthesized through the aza-Michael addition of aromatic amines to chalcones have yielded β-amino ketones with notable antibacterial properties.[4] These compounds, specifically 3-(aminophenyl)-1,3-diphenylpropanones, have been tested against both Gram-positive (Bacillus subtilis, B. cereus) and Gram-negative (Escherichia coli) bacteria.[4]

Further studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed broad-spectrum activity against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), a group of bacteria known for their high rates of antibiotic resistance.[5]

SAR Insights:

  • Halogen Substitution: The presence of electron-withdrawing groups like fluorine and chlorine on the aromatic ring of 3-(aminophenyl)-1,3-diphenylpropanones enhances antibacterial activity.[4]

  • Hydrazone Moiety: For 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the conversion to hydrazones containing heterocyclic substituents (e.g., furan, thiophene) resulted in the most potent and broad-spectrum activity.[5] These compounds were particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[5]

Compound ClassKey FeatureTarget OrganismsMIC Range (µg/mL)
Aza-Michael AdductsFluoro/Chloro substitutionE. coli, B. subtilisNot specified, but showed good inhibition zones[4]
Hydrazone DerivativesHeterocyclic substituentsMRSA, VRE, Gram-negatives, Candida spp.0.5 - 64[5]
Antifungal Activity

The same series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also demonstrated significant antifungal activity, particularly against drug-resistant Candida species.[5] Notably, these compounds showed substantial efficacy against Candida auris, an emerging MDR fungal pathogen of major global concern, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of an antimicrobial agent.

Objective: To quantify the minimum concentration of a test derivative required to inhibit the visible growth of a specific microorganism.

Methodology:

  • Inoculum Preparation: A standardized suspension of the microorganism (e.g., MRSA ATCC 43300) is prepared in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: The test compound is serially diluted (2-fold) in a 96-well microtiter plate using MHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum (no drug).

    • Sterility Control: Wells containing only broth (no drug, no inoculum).

    • Positive Control: A known antibiotic (e.g., Vancomycin for MRSA).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Chapter 4: Anticancer Potential

The structural versatility of the 3-aminophenylpropanol scaffold has enabled the development of derivatives with promising anticancer activity across various cancer types, including notoriously difficult-to-treat lung and brain cancers.

Activity Against Lung Cancer

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent cytotoxic activity against A549 non-small cell lung cancer cells.[6] Importantly, the most promising compounds showed a degree of selectivity, exhibiting lower cytotoxicity towards non-cancerous Vero cells, which is a critical attribute for a potential therapeutic.[6]

Another series, based on a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid scaffold, yielded compounds with potent antiproliferative activity against both drug-sensitive (H69) and drug-resistant (H69AR) small-cell lung carcinoma cells.[7]

Proposed Mechanism of Action: While the exact mechanisms are still under investigation, in silico docking studies suggest that the thiazole derivatives may exert their effects by targeting key signaling proteins involved in cancer cell proliferation and survival, such as Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[7] The inhibition of EGFR, a well-validated target in oncology, disrupts downstream pathways like Ras/MAPK and PI3K/Akt, leading to cell cycle arrest and apoptosis.

G EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Derivative Thiazole Derivative Derivative->EGFR Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 converts to PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway targeted by thiazole derivatives.
Experimental Protocol: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.

Methodology:

  • Cell Seeding: A549 lung cancer cells are seeded into a 96-well plate at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 0.1 to 100 µM). A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Chapter 5: Neuroprotective and CNS-Targeted Activities

The ability of small molecules to cross the blood-brain barrier makes them attractive candidates for treating neurological disorders. Derivatives of 3-aminophenylpropanol have been explored as neuroprotective agents for both acute conditions like stroke and chronic neurodegenerative diseases like Alzheimer's.

Sodium Channel Blockade for Ischemic Stroke

In the event of a stroke, excessive neuronal depolarization leads to excitotoxicity and cell death. Use-dependent sodium (Na+) channel blockers can selectively target these overactive neurons. A novel series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives were found to be potent Na+ channel blockers.[8]

One lead compound, bearing a benzimidazole moiety, showed significant neuroprotective activity in a rat model of transient middle cerebral artery occlusion (tMCAO), a standard model for ischemic stroke.[8] This compound displayed a high affinity for neurotoxin receptor site 2 of the Na+ channels, consistent with a use-dependent mechanism of action that would be most effective during the sustained depolarization that occurs during ischemia.[8]

Cholinesterase Inhibition for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine contributes to cognitive deficits. While most early inhibitors targeted acetylcholinesterase (AChE), butyrylcholinesterase (BChE) is now recognized as a key target, particularly in later stages of the disease.

Recently, 3-phenylpropanamide derivatives have been optimized as selective BChE inhibitors.[9][10] A lead compound from this series not only showed potent and selective BChE inhibition but also demonstrated significant neuroprotective effects in vitro against cell injury induced by glutamate and amyloid-beta (Aβ).[9] Furthermore, in vivo studies showed that the compound could alleviate cognitive impairment in a scopolamine-induced mouse model of amnesia.[9][10]

Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To evaluate the ability of a test compound to protect neuronal cells from excitotoxic or Aβ-induced injury.

Cell Line: HT22 mouse hippocampal cells (a common model for studying oxidative stress and glutamate toxicity).

Methodology:

  • Cell Seeding: HT22 cells are seeded in a 96-well plate.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 1, 5, 10 µM) for 1-2 hours.

  • Induction of Injury: A neurotoxic insult is applied:

    • Excitotoxicity Model: L-glutamate (e.g., 5 mM) is added to the wells.

    • Amyloid-Beta Model: Aβ₂₅₋₃₅ peptide (e.g., 25 µM) is added.

  • Incubation: Cells are incubated with the toxin and test compound for 24 hours.

  • Viability Assessment: Cell viability is measured using the MTT assay, as described in Chapter 4.

  • Controls:

    • Untreated Control: Cells with medium only.

    • Toxin-Only Control: Cells treated only with L-glutamate or Aβ.

  • Data Analysis: The neuroprotective effect is quantified by the percentage increase in cell viability in the compound-treated groups compared to the toxin-only control group.

Chapter 6: Conclusion and Future Perspectives

The 3-aminophenylpropanol scaffold and its close derivatives have unequivocally demonstrated their value as a source of diverse and potent biologically active molecules. From lowering lipids and combating drug-resistant microbes to killing cancer cells and protecting neurons, the therapeutic potential of this structural class is vast. The research highlighted in this guide underscores the power of systematic medicinal chemistry, where targeted modifications to a core structure can yield compounds with highly specific activities against a range of diseases.

Future research in this area should focus on several key aspects:

  • Pharmacokinetic Optimization: While many derivatives show excellent in vitro potency, their development into clinical candidates will require rigorous optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure adequate bioavailability and half-life.

  • Mechanism Deconvolution: For many of these compounds, the precise molecular targets and downstream pathways remain to be fully elucidated. Advanced techniques such as chemoproteomics and transcriptomics can help pinpoint mechanisms of action, enabling more rational drug design.

  • Multi-Target Ligands: The inherent flexibility of the scaffold could be leveraged to design single molecules that act on multiple targets simultaneously, a promising strategy for complex diseases like cancer and neurodegeneration.

  • Exploration of New Therapeutic Areas: The activities discovered to date are likely not exhaustive. High-throughput screening of 3-aminophenylpropanol derivative libraries against new targets could uncover novel applications in areas such as anti-inflammatory, antiviral, or metabolic diseases.

References

  • Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. KR101644016B1.
  • Ashraf, M., et al. (1993). Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. Arzneimittelforschung, 43(8), 847-51. Retrieved from [Link]

  • Singh, P., et al. (2012). Syntheses, Characterization and Antimicrobial Activity of 3-(Aminophenyl)-1,3- Diphenylpropanones, Novel Aza-michael Products. International Journal of ChemTech Research, 4(2), 555-560. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. US20040102651A1.
  • Morzycki, J. W., et al. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica, 58(4), 249-56. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. 11(2), 857-862. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses, characterization and antimicrobial activity of 3-(Aminophenyl)-1,3- diphenylpropanones, novel aza-michael products. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15017. Retrieved from [Link]

  • Kairys, V., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7087. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol. CN100432043C.
  • Kairys, V., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(11), 2664. Retrieved from [Link]

  • González-Gómez, M., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1184. Retrieved from [Link]

  • Seki, M., et al. (2012). Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke. Chemical & Pharmaceutical Bulletin, 60(4), 488-500. Retrieved from [Link]

  • Müller, P., & Back, W. (1983). [Structure-activity relationship in ring-opened serotonin analogs: 3-(2-aminophenyl)-propanamine and 1-(N-piperidino)-3-(2-aminophenyl)-3-oxopropane]. Arzneimittelforschung, 33(12), 1628-9. Retrieved from [Link]

  • Kairys, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Retrieved from [Link]

  • Incerpi, S., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Cancer Letters, 245(1-2), 125-33. Retrieved from [Link]

  • Romo-Mancillas, A., et al. (2018). Structure-activity relationship of new antimalarial 1-aryl-3-susbtituted propanol derivatives: Synthesis, preliminary toxicity profiling, parasite life cycle stage studies, target exploration, and targeted delivery. European Journal of Medicinal Chemistry, 152, 489-514. Retrieved from [Link]

  • Ivanova, S., et al. (2004). Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal. Journal of Cerebral Blood Flow and Metabolism, 24(9), 1028-36. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. 9(1), 101-111. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • Mickevičienė, R., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 27(19), 6667. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Molecules, 18(12), 15000-17. Retrieved from [Link]

  • Legeay, S., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 14(6), 989-1008. Retrieved from [Link]

  • Stürzebecher, J., et al. (1992). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of Enzyme Inhibition, 5(4), 291-305. Retrieved from [Link]

  • PubMed. (n.d.). Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a comprehensive theoretical framework for the characterization of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL. Specific experimental data for this compound is not extensively available in public literature. The protocols and potential outcomes described herein are based on established principles of pharmaceutical sciences and regulatory guidelines for analogous compounds.

Introduction

(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is a chiral organic molecule belonging to the class of aryl-substituted amino alcohols. Compounds with this structural motif are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent amine.[1][2] A thorough understanding of the solubility and stability profile of a drug candidate is a non-negotiable cornerstone of the development process. These fundamental physicochemical properties dictate critical downstream decisions, influencing everything from formulation design and manufacturing processes to storage conditions and the ultimate bioavailability and safety of the final drug product.

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for the comprehensive evaluation of the solubility and stability of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure scientific rigor and regulatory alignment.

Physicochemical Characterization

A foundational understanding of the molecule's intrinsic properties is paramount before embarking on detailed solubility and stability studies.

Table 1: Physicochemical Properties of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

PropertyValue (Predicted/Known)Rationale/Source
Chemical Name (R)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochlorideIUPAC Nomenclature
CAS Number 1213637-86-5Sigma-Aldrich[3]
Molecular Formula C₉H₁₃BrClNO
Molecular Weight 266.56 g/mol Calculated from formula
Appearance White to off-white solid (Predicted)Typical for small molecule HCl salts
pKa (of amine) ~9-10 (Predicted)Based on similar primary amino alcohols
LogP (of free base) ~1.2 (Predicted)PubChem[4]

Note: Predicted values are estimations based on the chemical structure and data from analogous compounds. Experimental verification is required.

Solubility Profile: A Thermodynamic Approach

The hydrochloride salt structure suggests that (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL will exhibit pH-dependent aqueous solubility.[5] As an amine salt, it is expected to be more soluble in acidic to neutral aqueous media where it exists predominantly in its ionized form.[6][7] The "gold standard" for determining true equilibrium solubility is the shake-flask method, which is essential for pre-formulation and formulation development.[8][9]

Rationale for Solvent Selection

The choice of dissolution media is critical and should simulate the physiological pH range encountered upon administration, as well as conditions relevant to formulation.

  • Purified Water: Establishes baseline aqueous solubility.

  • 0.1 N HCl (pH ~1.2): Mimics gastric fluid. High solubility is expected due to the common ion effect of the chloride and the fully protonated amine.

  • Acetate Buffer (pH 4.5): Represents the pH of the small intestine.

  • Phosphate Buffers (pH 6.8 & 7.4): Simulates the pH of the lower intestine and physiological pH of the blood, respectively.

  • Organic Solvents (e.g., Ethanol, Methanol, Propylene Glycol): Relevant for the development of non-aqueous or co-solvent formulations.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of the compound.

  • Preparation: Add an excess amount of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL to a series of glass vials, ensuring a visible amount of solid remains undissolved.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent medium to the respective vials.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C and 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Separation: Immediately filter the supernatant through a suitable low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid particles.

  • Dilution: Dilute the clear filtrate with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis cluster_result Result A Add excess API to vials B Add specific volume of solvent A->B C Seal and shake at constant T (24-48h) B->C D Collect supernatant C->D E Filter (0.22 µm) D->E F Dilute filtrate E->F G Quantify by HPLC-UV F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Hypothetical Data Presentation

Table 2: Predicted Solubility Profile of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

Solvent/MediumTemperature (°C)Predicted Solubility CategoryPredicted Solubility (mg/mL)
Purified Water25Soluble10 - 30
0.1 N HCl (pH 1.2)37Freely Soluble> 100
Acetate Buffer (pH 4.5)37Soluble15 - 40
Phosphate Buffer (pH 6.8)37Sparingly Soluble1 - 10
Phosphate Buffer (pH 7.4)37Slightly Soluble0.5 - 2
Ethanol25Soluble10 - 30

Stability Characterization: Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of the molecule.[10] These studies are essential for developing and validating stability-indicating analytical methods, which can distinguish the intact drug from its degradants.[11] The conditions are guided by the ICH Q1A(R2) guideline.[12][13][14]

Development of a Stability-Indicating Method

A reversed-phase HPLC method with UV detection is the standard approach.[15] The method must be capable of separating the parent compound from all potential degradation products.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

  • Validation: The method's specificity is confirmed by analyzing stressed samples, ensuring peak purity of the parent compound.

Forced Degradation Protocols

The goal is to achieve a target degradation of 5-20% to ensure that the degradation pathways are representative without being overly destructive.[16]

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionProtocolRationale
Acid Hydrolysis Dissolve in 0.1 N HCl and heat at 60-80°C for several hours.To assess stability in acidic environments (e.g., stomach).
Base Hydrolysis Dissolve in 0.1 N NaOH and maintain at room temperature or heat gently (e.g., 40°C).To evaluate stability in basic conditions. Amine hydrochlorides will neutralize some base.
Oxidation Dissolve in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for up to 24 hours.To test susceptibility to oxidative degradation. The benzylic position and amine group could be susceptible.
Thermal Degradation Store the solid drug substance at a high temperature (e.g., 80°C) for a defined period.To assess the solid-state thermal stability.
Photostability Expose the solid drug substance and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m², as per ICH Q1B.[17][18][19]To determine if the compound is light-sensitive, which dictates packaging requirements.
Visualization: Hypothetical Degradation Pathway

The structure of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL contains several functional groups that could be susceptible to degradation. The primary amine could be oxidized, and the benzylic position is also a potential site for oxidative attack. While the alcohol and C-Br bond on the aromatic ring are generally stable, extreme conditions could lead to other reactions.

G cluster_stress Stress Conditions cluster_degradants Potential Degradation Products Parent (R)-3-AMINO-3-(3-BROMOPHENYL) PROPAN-1-OL HCL Oxidation Oxidation (H₂O₂) Parent->Oxidation Base Base (NaOH) Parent->Base Acid Acid (HCl) Parent->Acid Light Photolysis (UV/Vis) Parent->Light D1 N-Oxide Derivative Oxidation->D1 D2 Deamination Product (Ketone) Oxidation->D2 D3 Dimerization Products Base->D3 Acid->D2 less likely Light->D3

Caption: Potential Degradation Pathways Under Stress Conditions.

Conclusion and Forward Look

This technical guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL. The execution of these studies, guided by the principles and protocols detailed herein, will generate a critical data package. This data is indispensable for guiding rational formulation development, defining appropriate storage and handling procedures, and establishing a justified retest period or shelf life. The insights gained from forced degradation studies are particularly crucial for ensuring that the analytical methods used for quality control are truly "stability-indicating," a key requirement for regulatory submissions. While the specific outcomes for this molecule must be determined experimentally, the structured approach outlined in this guide ensures that the investigation will be thorough, compliant with international standards, and directly applicable to advancing the development of this promising compound.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link] (Accessed: Jan 16, 2026).

  • FDA. Forced degradation studies fda. Available at: [Link] (Accessed: Jan 16, 2026).

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link] (Accessed: Jan 16, 2026).

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Available at: [Link] (Accessed: Jan 16, 2026).

  • ICH. Quality Guidelines. Available at: [Link] (Accessed: Jan 16, 2026).

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link] (Accessed: Jan 16, 2026).

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-40. Available at: [Link] (Accessed: Jan 16, 2026).

  • U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link] (Accessed: Jan 16, 2026).

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Available at: [Link] (Accessed: Jan 16, 2026).

  • SlidePlayer. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link] (Accessed: Jan 16, 2026).

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link] (Accessed: Jan 16, 2026).

  • Al-Ghananeem, A. M. (2011). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 12(3), 893–896. Available at: [Link] (Accessed: Jan 16, 2026).

  • Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Advanced Drug Delivery Reviews, 59(7), 546-567. Available at: [Link] (Accessed: Jan 16, 2026).

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available at: [Link] (Accessed: Jan 16, 2026).

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available at: [Link] (Accessed: Jan 16, 2026).

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link] (Accessed: Jan 16, 2026).

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link] (Accessed: Jan 16, 2026).

  • Huynh-Ba, K. (2021). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 45(6). Available at: [Link] (Accessed: Jan 16, 2026).

  • U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link] (Accessed: Jan 16, 2026).

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link] (Accessed: Jan 16, 2026).

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(9), 24-35. Available at: [Link] (Accessed: Jan 16, 2026).

  • Patel, R. M., Patel, P. M., & Patel, N. M. (2015). Stability indicating HPLC method development - a review. International Journal of Pharmaceutical Sciences and Research, 6(12), 4969-4977. Available at: [Link] (Accessed: Jan 16, 2026).

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Available at: [Link] (Accessed: Jan 16, 2026).

  • Quora. Why do amines dissolve in hydrochloric acid?. Available at: [Link] (Accessed: Jan 16, 2026).

  • PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. Available at: [Link] (Accessed: Jan 16, 2026).

  • Chemistry LibreTexts. (2020). 15.13: Amines as Bases. Available at: [Link] (Accessed: Jan 16, 2026).

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link] (Accessed: Jan 16, 2026).

  • Chemistry Stack Exchange. (2016). Solubility of compound in acid. Available at: [Link] (Accessed: Jan 16, 2026).

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Available at: [Link] (Accessed: Jan 16, 2026).

  • Pharmacy 180. Drug degradation pathways. Available at: [Link] (Accessed: Jan 16, 2026).

Sources

Spectroscopic Elucidation of (R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a chiral amino alcohol derivative of significant interest in pharmaceutical research and drug development.[1] Its structure, featuring a stereocenter, a brominated phenyl ring, and a primary alcohol, presents a unique scaffold for the synthesis of novel therapeutic agents.[1] Accurate and comprehensive structural characterization is paramount for ensuring the purity, stability, and efficacy of any potential drug candidate. This in-depth technical guide provides a detailed analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretation herein is grounded in fundamental spectroscopic principles and draws upon established data for analogous structural motifs to provide a robust predictive framework for researchers in the field.

Molecular Structure and Spectroscopic Correlation

The structural features of (R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl are directly correlated with its spectroscopic signatures. The following diagram illustrates the key structural components that will be interrogated using NMR, IR, and MS techniques.

Sources

Role of the bromine substituent in phenylpropanolamine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Role of the Bromine Substituent in Phenylpropanolamine Compounds

Executive Summary

Phenylpropanolamine (PPA) is a sympathomimetic drug belonging to the phenethylamine and amphetamine chemical classes, historically used for its decongestant and anorectic properties. Its mechanism of action is primarily based on inducing the release of norepinephrine. The field of medicinal chemistry has long recognized that the introduction of halogen substituents, such as bromine, onto a pharmacophore can dramatically alter its biological activity. This technical guide provides a predictive analysis of the role of a bromine substituent on the PPA scaffold, drawing upon established structure-activity relationships (SAR) from analogous halogenated psychoactive compounds. It is intended for an audience of researchers, scientists, and professionals in drug development, offering a synthesized perspective on how bromination is likely to modulate the physicochemical properties, pharmacological profile, and metabolic fate of PPA. This document aims to serve as a foundational resource for the rational design and investigation of novel PPA derivatives.

The Phenylpropanolamine Core Structure: A Foundation for Modification

Phenylpropanolamine is a substituted phenethylamine characterized by a phenyl ring linked to a propanolamine side chain. The key structural features that dictate its baseline pharmacological activity are the aromatic ring and the amino and hydroxyl groups on the aliphatic side chain. PPA's action as a norepinephrine releasing agent is the basis for its physiological effects. Understanding this foundational structure is crucial for predicting how substitutions on the phenyl ring will alter its interaction with biological targets.

graph G {
  layout=neato;
  node [shape=none, margin=0];
  edge [style=bold];

// Define the core structure using HTML-like labels for formatting core [label=< Phenylpropanolamine (PPA) Scaffold Phenyl Ring Propanolamine Side Chain Key Functional Groups Site of Bromination Cα-methyl, Cβ-hydroxyl Primary Amine (NH₂)

];

// Placeholder nodes for visual connections " " [pos="0,0!", shape=point]; " " [pos="3,0!", shape=point]; }

Caption: A logical experimental workflow for the comprehensive evaluation of a novel brominated PPA derivative.

Conclusion and Future Directions

The introduction of a bromine substituent to the phenylpropanolamine core is predicted to be a transformative structural modification. Drawing from the established principles of medicinal chemistry and the pharmacology of analogous compounds, it is hypothesized that bromination will increase lipophilicity and modulate the electronic and steric properties of PPA. These changes are likely to induce a fundamental shift in its mechanism of action, potentially converting it from a monoamine releasing agent to a reuptake inhibitor, and may introduce novel activity at serotonin receptors. These predictions, while grounded in solid scientific precedent, require empirical validation. The synthesis and rigorous pharmacological testing of a series of brominated PPA isomers are essential next steps to fully elucidate the structure-activity relationships and to explore the potential of these novel compounds as pharmacological tools or therapeutic leads.

References

  • 2C-B - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Pubill, D., et al. (2019). Aromatic Bromination Abolishes the Psychomotor Features and Pro-social Responses of MDMA (“Ecstasy”) in Rats and Preserves Affinity for the Serotonin Transporter (SERT). Frontiers in Pharmacology, 10, 133.
  • Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85.
  • Rickli, A., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 234.
  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 171(11), 2890–2903.
  • Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 16, 2026, from [Link]

  • Acuña-Castillo, C., et al. (2002). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 136(4), 603–610.
  • Phenylpropanolamine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Dal Cason, T. A. (1999). U.S. Patent No. 5,962,737. Washington, DC: U.S.
  • Phenylpropanolamine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Hakk, H., & Letcher, R. J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants—a review.
  • Phenylpropanolamine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Acuña-Castillo, C., et al. (2002). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British journal of pharmacology, 136(4), 603–610.
  • Phenylpropanolamine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • U.S. Patent No. 5,962,737. (1999). 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same.
  • Phenylpropanolamine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Rickli, A., et al. (2015). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Journal of Psychopharmacology, 29(10), 1085-1094.
  • Cathinone. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Pubill, D., et al. (2019). Aromatic Bromination Abolishes the Psychomotor Features and Pro-social Responses of MDMA (“Ecstasy”) in Rats and Preserves Affinity for the Serotonin Transporter (SERT). Frontiers in Pharmacology, 10, 133.
  • Baumann, M. H., et al. (2014).
  • A racemic mixture of threo nitroalcohols was prepared by combining freshly distilled benzaldehyde (1 mole), nitroethane (2.5 moles), and triethylamine (0.05 mole) in ethanol (15

A Technical Guide to the Chiral Purity Analysis of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereoisomeric Fidelity

(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is a chiral building block with significant applications in pharmaceutical synthesis, particularly in the development of agents targeting the central nervous system.[1] As with all chiral molecules destined for therapeutic use, the stereochemical identity is not a trivial detail but a fundamental determinant of its pharmacological and toxicological profile. The spatial arrangement of the amino and hydroxyl groups around the chiral center dictates its interaction with biological targets like enzymes and receptors, which are themselves chiral. Consequently, the undesired (S)-enantiomer may exhibit reduced efficacy, a different pharmacological effect, or even adverse toxicological properties.

Therefore, the robust and accurate determination of the chiral purity of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is a non-negotiable aspect of quality control and regulatory compliance in drug development. This guide provides an in-depth, scientifically grounded framework for the determination of its enantiomeric excess, focusing on High-Performance Liquid Chromatography (HPLC) as the cornerstone analytical technique. The methodologies and validation principles described herein are aligned with the stringent standards set forth by the International Council for Harmonisation (ICH) guidelines.[2][3]

Strategic Approach to Chiral Method Development

The separation of enantiomers presents a unique analytical challenge as they possess identical physical and chemical properties in an achiral environment. Chiral recognition is, therefore, essential, and is most effectively achieved through chromatography on a chiral stationary phase (CSP). The selection of an appropriate CSP is the most critical decision in developing a successful chiral separation method. For a molecule like (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL, which contains both an aromatic ring, an amino group, and a hydroxyl group, several types of interactions can be exploited for chiral recognition.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are highly versatile and often the first choice for the separation of a wide range of chiral compounds, including amino alcohols.[4][5] These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are all relevant to the structural features of the target analyte.

The logical workflow for developing and validating a chiral purity method is outlined below:

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) Analyte Characterization Analyte Characterization CSP Screening CSP Screening Analyte Characterization->CSP Screening Informs Selection Mobile Phase Optimization Mobile Phase Optimization CSP Screening->Mobile Phase Optimization Identifies Promising CSP Detection Parameter Tuning Detection Parameter Tuning Mobile Phase Optimization->Detection Parameter Tuning Fine-tunes Separation Specificity Specificity Detection Parameter Tuning->Specificity Finalized Method Linearity_Range Linearity_Range Specificity->Linearity_Range Ensures Selectivity Accuracy_Precision Accuracy_Precision Linearity_Range->Accuracy_Precision Defines Quantitative Limits LOD_LOQ LOD_LOQ Accuracy_Precision->LOD_LOQ Confirms Reliability Robustness Robustness LOD_LOQ->Robustness Assesses Method Resilience Routine Analysis Routine Analysis Robustness->Routine Analysis Validated Method

Caption: Workflow for Chiral Method Development and Validation.

Proposed Analytical Method: Chiral HPLC

Based on the structural characteristics of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL and established methodologies for similar compounds, a normal-phase HPLC method is proposed. Normal-phase chromatography often provides superior selectivity for polar compounds on polysaccharide-based CSPs.

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak® AD-H or a similar amylose-based CSP is recommended.

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Reference Standards: Certified reference standards of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL and the racemic mixture.

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Proven efficacy for separating aromatic amino alcohols through various interaction mechanisms.
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)The hexane/IPA ratio provides good solvating power while allowing for strong interaction with the CSP. DEA is a basic modifier that improves peak shape for amines by minimizing tailing.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CEnsures consistent retention times and selectivity.
Detection UV at 220 nmThe phenyl group provides strong UV absorbance at lower wavelengths.
Injection Volume 10 µLA typical injection volume to avoid column overloading.

3. Standard and Sample Preparation:

  • Racemic Standard Solution (1 mg/mL): Prepare a 1 mg/mL solution of racemic 3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL in the mobile phase. This is crucial for confirming the elution order and calculating the resolution between the enantiomers.

  • (R)-Enantiomer Standard Solution (0.1 mg/mL): Prepare a 0.1 mg/mL solution of the (R)-enantiomer reference standard in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a nominal concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method Validation According to ICH Q2(R2) Guidelines

A comprehensive validation of the analytical method is mandatory to ensure its suitability for its intended purpose. The following parameters must be evaluated:

G Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Range Range Method Validation->Range Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ Robustness Robustness Method Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Reproducibility Reproducibility Precision->Reproducibility

Caption: Key Parameters for Analytical Method Validation.

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Inject the (R)-enantiomer, the racemic mixture, and a placebo (if applicable).The peak for the (R)-enantiomer should be free from interference from the (S)-enantiomer and any other components. Resolution between the enantiomeric peaks should be ≥ 1.5.
Linearity Analyze a series of at least five concentrations of the (S)-enantiomer (the impurity) over a specified range (e.g., LOQ to 150% of the specification limit).Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision within that range.The specified range for the impurity should be validated.
Accuracy Analyze samples of the (R)-enantiomer spiked with known amounts of the (S)-enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).The percent recovery should be within 90.0% to 110.0% for the minor enantiomer at the specification limit.
Precision Repeatability: Six replicate injections of a sample spiked with the (S)-enantiomer at the specification limit. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 10% for the minor enantiomer. Intermediate Precision: RSD should be within acceptable limits, demonstrating the method's consistency.
Limit of Quantitation (LOQ) The lowest concentration of the (S)-enantiomer that can be quantified with acceptable precision and accuracy. Can be determined based on signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration at which precision and accuracy criteria are met.The LOQ must be at or below the reporting threshold for impurities.
Limit of Detection (LOD) The lowest concentration of the (S)-enantiomer that can be detected but not necessarily quantified. Often determined based on a signal-to-noise ratio of approximately 3.The LOD should be reported.
Robustness Deliberately vary critical method parameters such as mobile phase composition (±2% organic modifier), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the separation.The resolution between enantiomers should remain ≥ 1.5, and the quantitative results should not be significantly affected.

Conclusion: Ensuring Chiral Integrity

This guide provides a comprehensive framework for the determination of the chiral purity of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL. The proposed chiral HPLC method, coupled with a rigorous validation protocol compliant with ICH Q2(R2) guidelines, ensures the generation of reliable and accurate data.[2][3][6] Adherence to these principles is paramount for guaranteeing the stereochemical integrity of this important pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug product. The principles and methodologies outlined are designed to be a valuable resource for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific rigor and quality in pharmaceutical development.

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Royal Society of Chemistry. Available at: [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available at: [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. National Institutes of Health. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. National Institutes of Health. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications. Available at: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. Available at: [Link]

  • 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. PubChem. Available at: [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Available at: [Link]

  • CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. Chemsrc. Available at: [Link]

Sources

Methodological & Application

Protocol for Utilizing (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

(R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a chiral building block of significant value in medicinal chemistry and pharmaceutical development.[1][2] Its structure incorporates three key functional groups ripe for synthetic manipulation: a stereodefined secondary amine, a primary alcohol, and a brominated aromatic ring. This trifecta of reactivity allows for the strategic introduction of chirality and diverse molecular scaffolds, making it an indispensable synthon for creating complex and biologically active molecules.[3][4] This document provides an in-depth guide for researchers, detailing the compound's properties, core synthetic applications, and validated, step-by-step protocols for its use. The causality behind experimental choices is explained to empower scientists to adapt and innovate upon these foundational methods.

Introduction: The Strategic Value of a Chiral β-Amino Alcohol

Chiral β-amino alcohols are privileged structural motifs found in a vast array of natural products and active pharmaceutical ingredients (APIs).[1] The precise three-dimensional arrangement of the amine and alcohol functionalities is often fundamental to a molecule's interaction with biological targets like enzymes and receptors, dictating its efficacy and safety.[3] (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl provides a robust scaffold where the '(R)' stereocenter is pre-defined, saving researchers from complex asymmetric synthesis or chiral resolution steps down the line.[5]

The true synthetic power of this molecule lies in its orthogonality. The reactivity of the amine, the alcohol, and the aryl bromide can be addressed independently through careful selection of protecting groups and reaction conditions. This allows for a modular and divergent approach to synthesis, where a single chiral starting material can give rise to a large library of distinct analogues. The 3-bromophenyl group is particularly strategic, serving as a versatile handle for late-stage diversification via modern cross-coupling reactions.[2]

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for successful and safe experimentation. The hydrochloride salt form enhances water solubility compared to the free base.[2]

PropertyValueSource
Chemical Name (R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride[6][7]
CAS Number 1213637-86-5 (for HCl salt); 1213827-47-4 (for free base)[7][8]
Molecular Formula C₉H₁₃BrClNO[2]
Molecular Weight 266.56 g/mol [2]
Appearance Typically an off-white to white solidN/A
Solubility Soluble in water, methanol, DMSO. Limited solubility in non-polar organic solvents.[2]
Storage Keep in a dark place, sealed in dry, 2-8°C.[9]
Safety and Handling Protocol

Hazard Statement: This compound may be harmful if swallowed, and can cause skin and eye irritation or burns.[10][11] Always consult the full Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

  • Engineering Controls: Work in a well-ventilated fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[10]

  • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Core Synthetic Applications & Strategy

The utility of (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl stems from its three distinct functionalization points. A strategic synthetic plan will often involve protecting one group to allow for selective modification of another.

G cluster_amine Amine (NH2) Reactions cluster_alcohol Alcohol (OH) Reactions cluster_aryl Aryl Bromide (Ar-Br) Reactions start (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl amine_prot Protection (e.g., Boc, Cbz) start->amine_prot Selective Reactivity esterification Esterification start->esterification suzuki Suzuki Coupling (C-C) start->suzuki etherification Etherification (e.g., Williamson) amine_prot->etherification Enables OH reaction oxidation Oxidation to Aldehyde/Acid amine_prot->oxidation Enables OH reaction acylation Acylation / Amide Formation reductive_amination Reductive Amination buchwald Buchwald-Hartwig (C-N) sonogashira Sonogashira Coupling (C-C)

Diagram 1: Synthetic utility workflow for the title compound.

This workflow illustrates the divergent synthetic possibilities. Protecting the amine group is a common initial step to enable selective reactions at the less nucleophilic hydroxyl group. The aryl bromide is typically robust enough to be carried through several steps before being used in a final cross-coupling reaction for diversification.

Experimental Protocols

The following protocols are foundational procedures that demonstrate how to selectively modify the amine and aryl bromide functionalities.

Protocol 1: Di-tert-butyl dicarbonate (Boc) Protection of the Amine

Rationale: Protection of the amine group is a cornerstone of many synthetic routes involving amino alcohols. The Boc group is ideal due to its stability under a wide range of conditions (e.g., those used for esterification or Suzuki coupling) and its straightforward removal under mild acidic conditions. This protocol first involves a basic workup to convert the HCl salt to the free amine, which is necessary for the reaction with Boc-anhydride.

Reaction Scheme: (Self-generated image, chemical structure for illustrative purposes)

Materials & Reagents
(R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl
Di-tert-butyl dicarbonate ((Boc)₂O)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Dichloromethane (DCM) or Tetrahydrofuran (THF)
1 M Sodium Hydroxide (NaOH) solution
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Ethyl Acetate (EtOAc)
Hexanes

Step-by-Step Methodology:

  • Preparation of Free Amine:

    • Dissolve 1.0 equivalent of (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl in a minimal amount of water.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add 1 M NaOH solution dropwise while stirring until the pH of the solution is ~10-11.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting oil or solid is the free amine and should be used immediately in the next step.

  • Boc Protection:

    • Dissolve the crude free amine from the previous step in dichloromethane (DCM, approx. 0.1 M concentration).

    • Add triethylamine (1.5 equivalents).

    • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, wash the organic mixture sequentially with saturated NaHCO₃ solution and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[1]

    • Purify the crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected product.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction that allows for the introduction of new aryl or vinyl substituents at the position of the bromine atom. This protocol demonstrates a late-stage diversification strategy on the N-Boc protected intermediate. The choice of catalyst, base, and solvent is critical for achieving high yields.

Reaction Scheme: (Self-generated image, chemical structure for illustrative purposes)

Materials & Reagents
N-Boc-(R)-3-amino-3-(3-bromophenyl)propan-1-ol (from Protocol 1)
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)
Ethyl Acetate (EtOAc)
Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried, argon-purged flask, add the N-Boc protected starting material (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

    • Add the palladium catalyst under an argon atmosphere.

    • Add the degassed solvent system (e.g., Dioxane/Water).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the coupled product.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification setup 1. Combine Reagents (Substrate, Boronic Acid, Base) degas 2. Add Degassed Solvent setup->degas catalyst 3. Add Pd Catalyst (under Inert Atmosphere) degas->catalyst heat 4. Heat Mixture (e.g., 90°C, 12h) catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup (EtOAc, H2O, Brine) monitor->workup purify 7. Dry & Concentrate workup->purify column 8. Column Chromatography purify->column

Diagram 2: Logical workflow for the Suzuki coupling protocol.

Conclusion

(R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl is a powerful and versatile chiral building block for modern organic synthesis. Its defined stereochemistry and three distinct points of functionalization provide a reliable and modular platform for the synthesis of novel compounds, particularly in the realm of drug discovery and medicinal chemistry.[4][12] The protocols detailed herein serve as a validated starting point for researchers to explore the rich chemistry of this synthon, enabling the efficient construction of complex molecular architectures.

References

  • BenchChem. (2025). Discovery and synthesis of chiral amino alcohols.
  • Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Use of 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 98(8), 3029-3082. [Link]

  • Reddy, L. R., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(15), 8518-8528. [Link]

  • Wang, Z., & Hu, H. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. [Link]

  • Reddy, L. R., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. National Institutes of Health. [Link]

  • Gotor-Fernández, V., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma. [Link]

  • Chemsrc. CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid in Pharmaceutical Development. [Link]

  • Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

Sources

The Strategic Application of (R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Chiral Building Block

In the landscape of contemporary drug discovery, the demand for enantiomerically pure and functionally versatile building blocks is paramount. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride (HCl) emerges as a significant chiral intermediate, offering a unique combination of structural features essential for the synthesis of novel therapeutic agents. This molecule, belonging to the β-amino alcohol class, possesses a trifunctionalized carbon backbone: a primary amine, a secondary alcohol, and a strategically placed bromine atom on a phenyl ring. The fixed (R)-stereochemistry at the C3 position provides a crucial stereochemical handle for constructing complex, three-dimensional pharmacophores.

The presence of the bromine substituent is of particular interest. Halogen atoms, particularly bromine, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. They can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability, and increase lipophilicity, which can aid in cell membrane permeability. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the utility of (R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl as a foundational element in medicinal chemistry. We will explore its synthetic accessibility, its role in the generation of diverse compound libraries, and provide detailed protocols for its derivatization and subsequent biological evaluation.

Core Structural Features and Synthetic Versatility

The inherent reactivity of the amine and hydroxyl groups in (R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl allows for a multitude of chemical transformations. The primary amine is a nucleophilic center amenable to N-alkylation, N-arylation, acylation, and sulfonylation, enabling the introduction of a wide array of substituents to probe structure-activity relationships (SAR). Concurrently, the secondary alcohol can be O-arylated, O-alkylated, or esterified, further expanding the chemical space accessible from this single chiral precursor.

The general synthetic utility is depicted below:

G cluster_0 Core Scaffold cluster_1 Synthetic Transformations cluster_2 Resulting Derivatives Core (R)-3-Amino-3-(3-bromophenyl)propan-1-ol N_Alkylation N-Alkylation / N-Arylation Core->N_Alkylation Primary Amine Acylation Acylation / Sulfonylation Core->Acylation Primary Amine O_Alkylation O-Alkylation / O-Arylation Core->O_Alkylation Secondary Alcohol Esterification Esterification Core->Esterification Secondary Alcohol Derivatives Diverse Library of Novel Chemical Entities N_Alkylation->Derivatives Acylation->Derivatives O_Alkylation->Derivatives Esterification->Derivatives

Caption: Synthetic utility of (R)-3-Amino-3-(3-bromophenyl)propan-1-ol.

Therapeutic Potential and Applications

Derivatives of 3-amino-1-propanol are integral to a range of clinically significant drugs, particularly those targeting the central nervous system (CNS).[1][2] The structural motif is a key component of serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine.[3] The (R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl scaffold provides a direct template for the synthesis of novel duloxetine analogs, where the bromo-substitution can be explored for altered potency, selectivity, or pharmacokinetic profiles.

Beyond CNS applications, β-amino alcohols have demonstrated a broad spectrum of biological activities, including:

  • Anticancer Activity: Novel β-amino alcohol derivatives have been synthesized and shown to possess cytotoxic effects against various human cancer cell lines.[4]

  • Antimicrobial and Antimalarial Properties: The β-amino alcohol framework is present in several antimalarial drugs, and new derivatives are continuously being investigated for their efficacy against resistant strains of bacteria and parasites.[2][5]

The strategic placement of the bromine atom on the phenyl ring of the title compound can be leveraged to potentially enhance these activities through favorable interactions with biological targets.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the precursor to our title compound, a key derivatization reaction (N-alkylation), and subsequent in vitro biological evaluation.

Protocol 1: Chiral Synthesis of (R)-3-Amino-3-(3-bromophenyl)propan-1-ol

The enantiomerically pure title compound is most effectively synthesized via the asymmetric reduction of its corresponding prochiral ketone precursor, 3-amino-3-(3-bromophenyl)propan-1-one. This method ensures high enantiomeric excess (ee).

G Start 3-Amino-3-(3-bromophenyl)propan-1-one (Prochiral Ketone) Process Asymmetric Reduction (e.g., (R)-CBS catalyst, BH3-DMS) Start->Process End (R)-3-Amino-3-(3-bromophenyl)propan-1-ol (Chiral Alcohol) Process->End

Caption: Asymmetric synthesis workflow.

Materials and Equipment:

  • 3-Amino-3-(3-bromophenyl)propan-1-one hydrochloride

  • (R)-2-Methyl-CBS-oxazaborolidine ((R)-CBS) catalyst

  • Borane-dimethyl sulfide complex (BH3·DMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N2 or Ar), low-temperature bath, rotary evaporator, silica gel for column chromatography.

Procedure:

  • Catalyst Preparation: To a dry, nitrogen-flushed round-bottom flask, add anhydrous THF. Cool the flask to -20 °C using a suitable cooling bath. Add the (R)-CBS catalyst solution (typically 1 M in toluene, 0.1 eq) to the THF.

  • Reductant Addition: Slowly add the borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes at -20 °C.

  • Substrate Addition: In a separate flask, dissolve 3-amino-3-(3-bromophenyl)propan-1-one hydrochloride (1.0 eq) in a minimal amount of anhydrous THF and neutralize with a suitable base (e.g., triethylamine) if starting from the salt form. Filter off the resulting salt.

  • Reaction: Add the solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench by the slow addition of methanol at -20 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-3-Amino-3-(3-bromophenyl)propan-1-ol.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The precipitate can be collected by filtration.

  • Characterization: Confirm the structure and purity using NMR, mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Selective Mono-N-Alkylation

This protocol describes a general method for the selective mono-N-alkylation of the primary amine of (R)-3-Amino-3-(3-bromophenyl)propan-1-ol.

Materials and Equipment:

  • (R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl

  • Alkyl halide (e.g., benzyl bromide)

  • Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add (R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl (1.0 equiv.), cesium carbonate (2.5 equiv.), and anhydrous DMF.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then brine to remove DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 3: In Vitro Biological Evaluation - Antimicrobial and Cytotoxicity Screening

This section provides a general workflow for the preliminary biological assessment of newly synthesized derivatives.

G Start Synthesized Derivatives of (R)-3-Amino-3-(3-bromophenyl)propan-1-ol MIC Minimum Inhibitory Concentration (MIC) Assay Start->MIC MTT Cytotoxicity (MTT) Assay Start->MTT Results1 Antimicrobial Potency Data MIC->Results1 Results2 Cell Viability Data (IC50) MTT->Results2 SAR Structure-Activity Relationship (SAR) Analysis Results1->SAR Results2->SAR

Caption: Workflow for biological evaluation.

A. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6]

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a turbidity of 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute to a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[6]

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation: Add the bacterial inoculum to each well. Include positive (bacteria, no compound) and negative (broth only) controls. Incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth (turbidity).

B. Cytotoxicity (MTT) Assay

This colorimetric assay assesses the effect of the compound on the metabolic activity of mammalian cells, providing a measure of cytotoxicity.[6]

Procedure:

  • Cell Seeding: Seed a suitable human cell line (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (solvent-treated cells).

  • Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours to allow for formazan crystal formation.[6]

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

The results from these assays should be tabulated for clear comparison and SAR analysis.

Table 1: Hypothetical Biological Activity Data

Compound IDR1 (N-substituent)R2 (O-substituent)MIC (µg/mL) vs. S. aureusIC50 (µM) vs. HEK293
Parent HH>128>100
1a BenzylH3255.6
1b 4-FluorobenzylH1648.2
2a HPhenyl6478.1
2b H4-Chlorophenyl3265.4

Conclusion

(R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl is a high-value chiral building block with significant potential in medicinal chemistry. Its defined stereochemistry and multiple points for diversification make it an ideal starting material for the synthesis of compound libraries targeting a range of therapeutic areas, from neurological disorders to infectious diseases and oncology. The protocols provided herein offer a robust framework for the synthesis of derivatives and their subsequent biological evaluation, empowering researchers to fully exploit the potential of this versatile intermediate in the quest for novel and improved therapeutics.

References

  • PubMed. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. [Link]

  • PubMed. (2012). Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. [Link]

  • ResearchGate. (2024). Synthesis and therapeutic application of beta-amino alcohol derivatives. [Link]

Sources

Safe Handling and Storage of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides detailed application notes and protocols for the safe handling and storage of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL (CAS No. 1213637-86-5), a chiral building block of significant interest in pharmaceutical and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's properties, potential hazards, and the necessary precautions for its safe utilization in a laboratory setting. The protocols outlined herein are designed to ensure scientific integrity and personnel safety through a self-validating system of procedures.

Introduction: The Significance of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL in Asymmetric Synthesis

(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is a halogenated amino alcohol derivative that serves as a versatile chiral intermediate in organic synthesis.[1] Its defined stereochemistry at the C-3 position makes it a valuable synthon for the construction of enantiomerically pure molecules, a critical aspect in the development of modern therapeutics where a specific stereoisomer is often responsible for the desired pharmacological activity. The aminopropanol backbone is a common structural motif in a wide array of biologically active compounds, including beta-blockers and central nervous system agents.

The hydrochloride salt form of this compound enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.[1] The presence of a bromine atom on the phenyl ring provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. Given its utility, a thorough understanding of its safe handling and storage is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Compound Profile and Hazard Assessment

A comprehensive understanding of the chemical and physical properties of a compound is the foundation of a robust safety protocol.

PropertyValueSource
Chemical Name (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCLN/A
CAS Number 1213637-86-5N/A
Molecular Formula C₉H₁₃BrClNO[2]
Molecular Weight 266.56 g/mol [2]
Appearance White to off-white solidN/A
Solubility Soluble in polar solvents[1]

GHS Hazard Classification:

Based on data for the free base and similar compounds, (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is classified as follows:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[3]

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[3][4]

  • Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[3][4]

Hazard and Precautionary Statements:

CodeStatement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P280 Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330 Rinse mouth.
P332+P313 If skin irritation occurs: Get medical advice/attention.
P337+P313 If eye irritation persists: Get medical advice/attention.
P362 Take off contaminated clothing and wash before reuse.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.

Protocols for Safe Handling and Use

Adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound.

  • Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be worn in situations with a higher risk of splashing.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[5]

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of exposure, additional protective clothing, such as an apron or coveralls, should be considered.[5]

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3] If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.

Engineering Controls
  • Ventilation: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible and in good working order in the immediate vicinity of the handling area.

General Hygiene Practices
  • Avoid all personal contact, including inhalation.[6]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]

  • Do not eat, drink, or smoke in areas where the compound is handled or stored.[3]

  • Contaminated clothing should be removed promptly and laundered separately before reuse.[6]

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] A recommended storage temperature is between 2-8°C.[7] The storage area should be secure and accessible only to authorized personnel.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

  • Stability: The compound is stable under recommended storage conditions.[3] However, like many amine salts, it may be sensitive to moisture.

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed immediately.

First-Aid Measures
  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate PPE as outlined in Section 3.1. Avoid breathing dust and ensure adequate ventilation.[3]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[3]

  • Containment and Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill before collection.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, and hydrogen bromide.[9]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Application Protocol: Use as a Chiral Building Block in Asymmetric Synthesis

(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is a key starting material for the synthesis of various chiral molecules. The following is a representative protocol for its use in the synthesis of a chiral secondary amine, a common step in the development of pharmaceutical agents.

Objective: To synthesize a chiral N-alkylated aminopropanol derivative.

Reaction Scheme:

G cluster_reactants Reactants cluster_process Process cluster_products Products A (R)-3-AMINO-3-(3-BROMOPHENYL) PROPAN-1-OL HCL P1 Reductive Amination A->P1 B Aldehyde/Ketone (R'-CHO or R'-CO-R'')) B->P1 C Reducing Agent (e.g., NaBH(OAc)₃) C->P1 D Chiral N-Alkyl Aminopropanol Derivative P1->D E Byproducts P1->E

A representative reductive amination workflow.

Materials:

  • (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

  • An appropriate aldehyde or ketone (e.g., benzaldehyde)

  • A mild reducing agent (e.g., sodium triacetoxyborohydride)

  • A suitable aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • A weak base (e.g., triethylamine) to neutralize the hydrochloride salt

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL (1.0 equivalent) and the chosen aprotic solvent.

  • Neutralization: Add triethylamine (1.1 equivalents) to the suspension and stir until the solid dissolves, indicating the formation of the free amine.

  • Imine Formation: Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to allow for the formation of the corresponding imine or enamine intermediate. Monitor the reaction by TLC.

  • Reduction: In a separate flask, prepare a solution or suspension of the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) in the same solvent. Slowly add the reducing agent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Self-Validation:

  • Reaction Monitoring: Regular TLC analysis at each stage of the reaction (imine formation, reduction) provides a qualitative check on the progress and helps in determining the reaction endpoint.

  • Product Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Chiral Integrity: The enantiomeric excess of the product can be determined by chiral HPLC to ensure that the stereochemistry has been retained throughout the synthetic sequence.

Conclusion

(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. Its safe and effective use is contingent upon a thorough understanding of its properties and adherence to strict safety protocols. The guidelines and procedures outlined in this document are intended to provide researchers with the necessary information to handle and store this compound responsibly, thereby ensuring a safe and productive research environment.

References

  • AK Scientific, Inc. Safety Data Sheet for (3R)-3-AMINO-3-(3-BROMOPHENYL)PROPANAMIDE. (URL not available)
  • BLD Pharm. 1269151-20-3 | 3-(3-Bromophenyl)propan-1-amine hydrochloride. (URL not available)
  • Enamine. Safety Data Sheet for tert-butyl 3-amino-2-(3-bromophenyl)
  • Fluorochem. Safety Data Sheet for 2-Amino-3-(2-bromophenyl)propan-1-ol. (URL not available)
  • PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. [Link]

  • Sigma-Aldrich. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. (URL not available)
  • TCI Chemicals. Safety Data Sheet for 2-Amino-1,3-propanediol. (URL not available)
  • Wikipedia. 3-Amino-1-propanol. [Link]

Sources

Topic: Validated Chiral HPLC-UV and LC-MS/MS Methods for the Quantification of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This document provides comprehensive, validated analytical protocols for the precise quantification and enantiomeric purity determination of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCl. As a critical chiral intermediate in pharmaceutical synthesis, ensuring its stereochemical integrity is paramount. We present a primary, robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and a highly sensitive, specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis or quantification in complex matrices. Both methodologies are underpinned by a rigorous validation framework conforming to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Furthermore, a forced degradation study, as stipulated by ICH Q1A(R2), has been outlined to establish the stability-indicating nature of the primary analytical procedure.[3][4]

Introduction: The Imperative of Chiral Purity

(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCl is a chiral amino alcohol, a class of compounds that serves as a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereocenter at the C3 position dictates that the molecule exists as two non-superimposable mirror images, or enantiomers: the (R)- and (S)-forms. It is a well-established principle in pharmacology that enantiomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[5] Consequently, regulatory agencies mandate the development of single-enantiomer drugs and require stringent control over the stereochemical purity of starting materials and intermediates.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind procedural choices, ensuring the methods are not only repeatable but also robust and defensible.

The Principle of Enantioselective Chromatography

Direct separation of enantiomers is achieved by creating a chiral environment where the two forms can be distinguished.[6] This is most commonly accomplished using a Chiral Stationary Phase (CSP) within an HPLC column. The CSP is composed of a chiral selector immobilized onto a support (e.g., silica gel). As the racemic mixture passes through the column, the enantiomers form transient, diastereomeric complexes with the chiral selector. Due to differences in spatial arrangement, these complexes have different interaction energies, leading to one enantiomer being retained longer than the other, thus enabling their separation and quantification.[7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including amino alcohols.[8]

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC-UV)

3.1 Rationale & Causality

The HPLC-UV method is presented as the primary analytical procedure due to its robustness, widespread availability, and exceptional precision for assays and impurity determinations. The choice of a polysaccharide-based CSP is deliberate; these phases offer a versatile combination of hydrogen bonding, dipole-dipole, and steric interactions, which are highly effective for resolving the polar functional groups (amino and hydroxyl) and the aromatic ring of the target analyte. An isocratic mobile phase is selected to ensure baseline stability and method simplicity, which are critical for routine QC environments.

3.2 Experimental Protocol

Table 1: HPLC-UV Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary pump, autosampler, column thermostat, UV/PDA detector
Analytical Column Chiralpak® IA (or equivalent amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm
Data Acquisition Chromatography Data System (e.g., Empower™, Chromeleon™)
Solvents HPLC Grade Hexane, Isopropanol (IPA), Ethanol (EtOH)
Reagents Diethylamine (DEA)
Analyte Standard (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCl Reference Standard
Distomer Standard (S)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCl Reference Standard
Table 2: Optimized Chromatographic Conditions
ParameterConditionRationale
Mobile Phase Hexane / IPA / EtOH / DEA (80:10:10:0.1, v/v/v/v)Hexane as the weak solvent controls retention, while IPA/EtOH act as polar modifiers to elute the analyte. DEA is a basic additive that improves peak shape by minimizing secondary interactions with residual silanols on the silica support.
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable run time.
Column Temperature 25 °CEnsures consistent retention times and selectivity.
Detection UV at 220 nmThe bromophenyl moiety provides strong chromophoric activity at this wavelength.
Injection Volume 10 µLBalances sensitivity with the risk of column overload.
Step-by-Step Methodologies
  • Mobile Phase Preparation: Carefully measure and mix the specified volumes of Hexane, IPA, EtOH, and DEA. Sonicate for 15 minutes to degas.

  • Standard Solution Preparation:

    • Assay Standard (0.5 mg/mL): Accurately weigh ~25 mg of the (R)-enantiomer reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Enantiomeric Purity Standard (0.5 mg/mL): Accurately weigh ~25 mg of the (R)-enantiomer standard into a 50 mL flask. Spike with a small, known amount of the (S)-enantiomer standard (e.g., to achieve a 0.15% concentration) and dilute to volume with the mobile phase. This solution is used to confirm the elution order and the system's ability to resolve the two enantiomers.

  • Sample Solution Preparation: Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure no carryover.

    • Inject the solutions in a defined sequence, including system suitability checks.

Table 3: System Suitability Test (SST) and Acceptance Criteria
ParameterTest SolutionAcceptance CriterionCausality
Tailing Factor (T) Assay StandardT ≤ 2.0Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) Assay StandardN ≥ 2000Measures column efficiency.
Resolution (Rs) Enantiomeric Purity StandardRs ≥ 2.0Guarantees baseline separation between the (R) and (S) enantiomers, which is critical for accurate quantification of the minor enantiomer.
Precision (%RSD) 5 replicate injections of Assay Standard%RSD ≤ 2.0% for peak areaDemonstrates the stability and precision of the analytical system over a short period.

Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

4.1 Rationale & Causality

For applications requiring ultra-high sensitivity, such as pharmacokinetic studies or trace impurity analysis in complex matrices, LC-MS/MS is the method of choice.[9][10] Its power lies in the specificity of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This technique effectively filters out matrix interference, providing a clean signal for the analyte of interest.[11] The mobile phase must be adapted to be volatile and compatible with electrospray ionization (ESI).

4.2 Experimental Protocol

Table 4: LC-MS/MS Instrumentation
ComponentSpecification
LC System UPLC/UHPLC system for high-throughput analysis
Analytical Column Same as HPLC-UV method, or a shorter column (e.g., 4.6 x 150 mm) for faster run times
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI)
Table 5: Optimized LC-MS/MS Conditions
ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer, promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in MethanolVolatile organic modifier.
Gradient 30% B to 95% B over 5 minAllows for elution of the analyte while washing the column.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Ionization Mode ESI PositiveThe amino group is readily protonated.
MRM Transitions Precursor (Q1): 244.0 m/z ([M+H]⁺ for free base) Product (Q3): 226.0 m/z (Loss of H₂O)These are proposed transitions; they must be optimized empirically by infusing the analyte standard into the mass spectrometer.
Source Parameters Capillary Voltage, Gas Flow, TemperatureTo be optimized for maximal signal intensity.

Analytical Method Validation (ICH Q2(R1) Framework)

A method is only useful if it is proven to be reliable. The following validation parameters must be assessed to demonstrate that the primary HPLC-UV method is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[12][13]

cluster_Precision Validation Method Validation (ICH Q2) Specificity Specificity / Stability Indicating Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Core parameters for analytical method validation per ICH Q2(R1).

5.1 Specificity & Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. The ultimate demonstration of specificity for a stability-indicating method is a forced degradation study.[4] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any potential degradation products are generated and can be separated from the main analyte peak.[3][14]

cluster_conditions Stress Conditions FDS Forced Degradation Study (ICH Q1A) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) FDS->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) FDS->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) FDS->Oxidation Thermal Thermal (e.g., 80°C, solid state) FDS->Thermal Photo Photolytic (ICH Q1B light exposure) FDS->Photo Analysis Analyze stressed samples by HPLC-UV Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Outcome: - Peak Purity Assessment - Mass Balance Calculation - No co-elution with analyte peak Analysis->Outcome

Caption: Workflow for a forced degradation study to prove specificity.

Forced Degradation Protocol
  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of the analyte in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Apply Stress:

    • Acid: Mix stock with 0.1N HCl and heat at 60 °C.

    • Base: Mix stock with 0.1N NaOH and heat at 60 °C.

    • Oxidation: Mix stock with 3% H₂O₂ and keep at room temperature.

    • Thermal: Expose the solid powder to 80 °C.

    • Photolytic: Expose the solution and solid powder to light as per ICH Q1B guidelines.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acid/base samples, dilute all samples to the target concentration with the mobile phase, and analyze by HPLC-UV with a PDA detector. Assess peak purity of the main peak to ensure no degradants are co-eluting.

Table 6: Summary of Validation Parameters, Protocols, and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, spiked samples, and forced degradation samples.No interfering peaks at the retention time of the analyte and its enantiomer. Peak purity index > 0.999 for the analyte peak in stressed samples.
Linearity Analyze at least 5 concentrations across the range (e.g., 50% to 150% of target concentration).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.The range over which the method is precise, accurate, and linear.
Accuracy Perform recovery studies by spiking the analyte into a placebo matrix at 3 levels (e.g., 80%, 100%, 120%), in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: 6 replicate preparations at 100% of target concentration. Intermediate: Repeatability test performed by a different analyst on a different day with different equipment.%RSD ≤ 2.0% for Repeatability. %RSD ≤ 2.0% for Intermediate Precision.
LOQ Determine by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.S/N ≥ 10. Precision (%RSD) and Accuracy (%Recovery) at the LOQ should be acceptable.
LOD Determine by signal-to-noise ratio (S/N ≈ 3).S/N ≥ 3.
Robustness Systematically vary key method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%).System suitability criteria must be met under all varied conditions. Peak areas should not significantly change.

Overall Analytical Workflow

cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data & Reporting Phase Sample Sample Receipt Standard Standard & Sample Prep Sample->Standard Sequence Run Analytical Sequence Standard->Sequence MobilePhase Mobile Phase Prep SST System Suitability Test (SST) MobilePhase->SST SST->Sequence If Pass Process Process Chromatographic Data Sequence->Process Review Review & Verify Results Process->Review Report Generate Final Report Review->Report

Caption: High-level workflow from sample receipt to final reporting.

Conclusion

The analytical methods detailed in this application note provide a comprehensive and scientifically sound framework for the quantification and enantiomeric purity assessment of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCl. The primary HPLC-UV method is robust, precise, and stability-indicating, making it ideal for quality control applications. The confirmatory LC-MS/MS method offers enhanced sensitivity and specificity for more demanding analytical challenges. Adherence to these protocols and the principles of method validation outlined by ICH guidelines will ensure the generation of high-quality, reliable, and defensible analytical data, which is fundamental to the successful development of safe and effective pharmaceuticals.

References

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • McGrath, P. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Liu, K., Zhong, D., & Chen, X. (2009). Enantioselective quantification of chiral drugs in human plasma with LC-MS/MS. Bioanalysis, 1(3), 561-576. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Singh, P., et al. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 75, 987–996. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Liu, K., Zhong, D., & Chen, X. (2009). Enantioselective Quantification of Chiral Drugs in Human Plasma With LC–MS/MS. Bioanalysis, 1(3), 561-576. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • International Council for Harmonisation. (2003, February). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ICH. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Evans, C. (2015, March 1). Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds. LCGC International. [Link]

  • Cooks, R. G., & Zhang, X. (2003). Chiral analysis by MS. Analytical Chemistry, 75(1), 24A-31A. [Link]

  • Kabir, M. H., & Lee, J. W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-184. [Link]

Sources

Application Notes and Protocols for the Utilization of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral β-Amino Alcohols in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure molecules is of paramount importance. Chiral β-amino alcohols, in particular, represent a privileged structural motif found in a wide array of biologically active compounds and natural products.[1] Their inherent chirality and the presence of two versatile functional groups—an amine and a hydroxyl group—render them invaluable as starting materials for the construction of complex molecular architectures.

(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is a chiral building block of significant interest to researchers and scientists in the pharmaceutical industry. Its utility stems from several key structural features:

  • Defined Stereochemistry: The (R)-configuration at the C3 position provides a fixed stereocenter, crucial for the synthesis of stereospecifically active pharmaceutical ingredients. This is critical as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

  • Ortho-Substituted Aryl Moiety: The 3-bromophenyl group offers a handle for further synthetic transformations, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

  • Primary Amino and Hydroxyl Groups: These functional groups provide reactive sites for a variety of chemical modifications, including N-acylation, N-alkylation, and O-alkylation, allowing for the facile construction of more complex molecules.

This guide provides a comprehensive overview of the properties of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL and detailed protocols for its application in two key synthetic transformations: N-acylation and Suzuki-Miyaura cross-coupling. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, empowering researchers to confidently incorporate this versatile building block into their synthetic strategies.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₃BrClNO[2]
Molecular Weight 266.56 g/mol [2]
CAS Number 1379957-89-7[2]
Appearance White to off-white solid
Purity Typically ≥97%
Storage Store at 2-8 °C, sealed in a dry, dark place.

Safety and Handling:

(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Inhalation of dust and contact with skin and eyes should be avoided. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Application Protocol 1: N-Acylation of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL

N-acylation is a fundamental transformation that converts the primary amine of the chiral building block into an amide. This modification is often a key step in the synthesis of pharmaceuticals and other biologically active molecules. The following protocol describes a general procedure for the N-acylation of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL using an acyl chloride in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) is chosen as the solvent due to its inert nature and its ability to dissolve both the starting material and the reagents. It is also easily removed under reduced pressure during workup.

  • Base: Triethylamine (TEA) is a common non-nucleophilic organic base used to neutralize the hydrochloric acid generated during the reaction. This is crucial because the free amine is the nucleophile; protonation of the amine by HCl would render it unreactive.

  • Temperature: The reaction is initially cooled to 0 °C to control the exothermic reaction between the acyl chloride and the amine, minimizing the formation of side products. The reaction is then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol: Synthesis of (R)-N-(3-(3-bromophenyl)-3-hydroxypropyl)acetamide

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL (1.0 eq).

  • Add anhydrous dichloromethane (DCM, approximately 0.1 M concentration of the starting material).

  • Stir the suspension at room temperature until the solid is partially dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

Step 2: Addition of Reagents

  • Slowly add triethylamine (TEA, 2.2 eq) to the stirred suspension. The addition of the first equivalent of TEA will neutralize the HCl salt, while the second equivalent will act as the base for the acylation reaction.

  • In a separate flask, dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 10-15 minutes.

Step 3: Reaction Monitoring and Workup

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-N-(3-(3-bromophenyl)-3-hydroxypropyl)acetamide.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Starting Material in Anhydrous DCM cool Cool to 0 °C start->cool add_tea Add Triethylamine cool->add_tea add_acyl_chloride Add Acyl Chloride (dropwise) add_tea->add_acyl_chloride warm_rt Warm to Room Temperature and Stir add_acyl_chloride->warm_rt quench Quench with NaHCO₃ (aq) warm_rt->quench extract Extract with DCM quench->extract purify Purify by Column Chromatography extract->purify end end purify->end Final Product

N-Acylation Experimental Workflow

Application Protocol 2: Suzuki-Miyaura Cross-Coupling of the 3-Bromophenyl Moiety

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL, this reaction allows for the modification of the 3-bromophenyl group, enabling the synthesis of a diverse range of analogues. The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of an N-protected derivative of the chiral building block with an arylboronic acid.

Causality Behind Experimental Choices:

  • N-Protection: The primary amine of the starting material is first protected (e.g., as a Boc-carbamate) to prevent it from interfering with the palladium catalyst.

  • Catalyst System: A palladium(0) catalyst, such as Pd(PPh₃)₄, is used to catalyze the reaction. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is often used. The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base.

Experimental Protocol: Synthesis of (R)-tert-butyl (3-hydroxy-3-(3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propyl)carbamate

Step 1: N-Protection of the Starting Material (Boc Protection)

  • Follow a standard procedure for the Boc protection of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL. This typically involves reacting the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane.

  • Isolate and purify the N-Boc protected intermediate.

Step 2: Suzuki-Miyaura Coupling Reaction Setup

  • To a reaction vessel, add the N-Boc protected (R)-3-amino-3-(3-bromophenyl)propan-1-ol (1.0 eq), (3-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vessel.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

Step 3: Catalyst Addition and Reaction

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), to the degassed reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification protect N-Protection of Starting Material mix Combine Reactants and Base in Solvent protect->mix degas Degas Reaction Mixture mix->degas add_catalyst Add Palladium Catalyst degas->add_catalyst heat Heat to 80-90 °C and Stir add_catalyst->heat cool Cool and Dilute heat->cool wash Wash with Water and Brine cool->wash purify Purify by Column Chromatography wash->purify end end purify->end Final Product

Suzuki-Miyaura Coupling Experimental Workflow

Conclusion

(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is a highly valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its well-defined stereochemistry and strategically placed functional groups provide a robust platform for the construction of novel compounds with potential therapeutic applications. The detailed protocols for N-acylation and Suzuki-Miyaura cross-coupling provided in this guide serve as a foundation for researchers to explore the full synthetic potential of this important intermediate. By understanding the rationale behind the experimental choices, scientists can adapt and optimize these procedures to meet the specific needs of their research and drug development programs.

References

  • (R)-3-Amino-3-(3-bromophenyl)propan-1-ol - MySkinRecipes. (n.d.).
  • Design and Synthesis of Novel alpha(1)(a) Adrenoceptor-Selective Antagonists. 1. Structure-activity relationship in dihydropyrimidinones. (1999). Journal of Medicinal Chemistry, 42(23), 4794–4803. [Link]

  • Design and Synthesis of Novel alpha(1)(a) Adrenoceptor-Selective Antagonists. 3. Approaches to eliminate opioid agonist metabolites by using substituted phenylpiperazine side chains. (1999). Journal of Medicinal Chemistry, 42(23), 4794–4803. [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). Nature, 588(7837), 260–266. [Link]

  • Design and Synthesis of Novel alpha(1)(a) Adrenoceptor-Selective Antagonists. 2. Approaches to Eliminate Opioid Agonist Metabolites via Modification of Linker and 4-methoxycarbonyl-4-phenylpiperidine Moiety. (1999). Journal of Medicinal Chemistry, 42(23), 4794–4803. [Link]

  • 3-Amino-2-(3-bromophenyl)-1-(oxan-3-yl)propan-1-ol. PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2010). Catalysts, 1(1), 38–61. [Link]

  • R-3-氨基-3-(3溴代苯基)丙醇盐酸盐. ChemBK. (n.d.). Retrieved January 16, 2026, from [Link]

  • 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Google Patents. (n.d.).
  • A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. (2006). Chemical Communications, (24), 2566–2568. [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013). South African Journal of Chemistry, 66, 168–172. [Link]

  • (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. Chemsrc. (n.d.). Retrieved January 16, 2026, from [Link]

  • 3-Amino-1-propanol. PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of 3–aryl 3–hydroxyisoindolinones by the Addition of Grignard and Organolithium Reagents to Phthalimides. (2017). Current Organic Chemistry, 21(999), 1–1. [Link]

  • Organolithium Reagents in Pharmaceutical Asymmetric Processes. (2017). Israel Journal of Chemistry, 58(1-2), 84–96. [Link]

Sources

Experimental setup for reactions involving (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Experimental Use of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

Introduction: A Versatile Chiral Building Block in Modern Synthesis

(R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a key chiral intermediate in pharmaceutical and materials science research. Its structure is distinguished by multiple functional groups, each offering a handle for diverse chemical transformations: a stereodefined secondary amine, a primary alcohol, and a bromo-substituted aromatic ring. This trifecta of reactivity makes it an invaluable scaffold for building molecular complexity.

The primary amine and alcohol provide sites for derivatization to modulate properties like solubility and bioavailability, a common strategy in prodrug development.[1][2] The aryl bromide is a classic precursor for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[3] The fixed (R)-chirality is crucial, as the biological activity of enantiomers can differ significantly. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the safe handling, key reactions, and analytical protocols associated with this versatile compound.

Physicochemical Properties and Safety

Before commencing any experimental work, a thorough understanding of the compound's properties and the requisite safety measures is imperative. The presence of the bromophenyl group necessitates careful handling to avoid potential health hazards associated with halogenated aromatic compounds.[4][5]

Table 1: Physicochemical Data for (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

PropertyValueSource(s)
CAS Number 1213637-86-5[6]
Molecular Formula C₉H₁₃BrClNO[7][8]
Molecular Weight 266.56 g/mol [7]
Appearance Off-white to white solidN/A
Purity Typically ≥97%[9]
Storage Keep in a dark place, sealed in dry, 2-8°C[10]
Mandatory Safety Protocols

Handling of (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCL and its derivatives should always occur within a certified chemical fume hood. The hazardous nature of bromine and its organic compounds requires stringent safety controls to prevent exposure.[4][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.[12]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to prevent inhalation of dust or vapors.[5]

  • Spill Management: Have a spill kit ready containing an appropriate absorbent material and sodium thiosulfate solution to neutralize any spilled bromine-containing compounds.[5]

  • In case of exposure:

    • Skin Contact: Immediately wash the affected area thoroughly with soap and water.[12]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12]

    • Inhalation: Move to fresh air immediately and seek medical attention.[12]

Application Protocol 1: N-Acylation of the Primary Amine

N-acylation is a fundamental reaction to protect the amino group, introduce a new functional moiety, or build amide-containing target molecules.[13][14] The reaction of the primary amine with an acyl chloride is a robust and efficient method for forming a stable amide bond. A base is required to neutralize the hydrochloric acid generated during the reaction.[15]

Principle & Causality

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to form the protonated amide. A non-nucleophilic base, such as triethylamine (TEA), is added to scavenge the resulting HCl, driving the reaction to completion and preventing the formation of the unreactive ammonium salt of the starting material. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve both the starting material and reagents.

Experimental Workflow: N-Acylation

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve starting material in anhydrous DCM B Add Triethylamine (2.2 eq) A->B C Cool solution to 0 °C (Ice Bath) B->C D Add Acyl Chloride (1.1 eq) dropwise C->D E Warm to RT and stir (Monitor by TLC) D->E F Quench with H₂O E->F G Extract with DCM F->G H Wash organic layer (Brine) G->H I Dry (Na₂SO₄), filter, and concentrate H->I J Purify via Flash Column Chromatography I->J

Caption: General workflow for the N-acylation of (R)-3-amino-3-(3-bromophenyl)propan-1-ol.

Detailed Step-by-Step Methodology
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCL (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) and stir until the solid is fully suspended.

  • Basification: Add triethylamine (2.2 eq) to the suspension. The extra equivalent is necessary to neutralize the HCl salt of the starting material.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.

  • Reagent Addition: Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acylated product.

Application Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming C(sp²)-C(sp²) bonds.[3] It allows for the functionalization of the aryl bromide moiety, enabling the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents.[16]

Principle & Causality

The reaction proceeds through a catalytic cycle involving a palladium complex.[3][17]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃), transfers its organic group to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle. An aqueous solvent mixture (e.g., ethanol/water) is often effective for this reaction.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl bromide (1.0 eq), boronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(OAc)₂ (0.02 eq) in a flask B Add solvent (e.g., Ethanol/Water 1:1) A->B C Degas the mixture (N₂ or Ar bubbling) B->C D Heat to reflux (e.g., 80-90 °C) (Monitor by TLC/LC-MS) C->D E Cool to RT and add water D->E F Extract with Ethyl Acetate E->F G Wash organic layer (Brine) F->G H Dry (Na₂SO₄), filter, and concentrate G->H I Purify via Flash Column Chromatography H->I

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, combine the N-protected (R)-3-amino-3-(3-bromophenyl)propan-1-ol (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (Pd(OAc)₂, 0.02 eq). Note: Protecting the amine/alcohol groups prior to coupling is often necessary to prevent side reactions.

  • Solvent Addition: Add a 1:1 (v/v) mixture of ethanol and water (approx. 0.1 M concentration).

  • Degassing: Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) under the inert atmosphere. Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Allow the mixture to cool to room temperature. Add deionized water and transfer to a separatory funnel.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Product Characterization and Chiral Integrity Analysis

Successful synthesis must be confirmed by rigorous analytical characterization. Furthermore, as the starting material is enantiomerically pure, it is critical to verify that the stereocenter at the C3 position has not undergone racemization during the reaction or workup.

Structural Verification

Table 2: Hypothetical Characterization Data for N-Acetylated Product

AnalysisExpected Result
¹H NMR Appearance of a new singlet around 2.0 ppm (acetyl CH₃) and a downfield shift of the CH-N proton.
¹³C NMR Appearance of new signals for the acetyl group (CH₃ ~23 ppm, C=O ~170 ppm).
Mass Spec (ESI+) [M+H]⁺ corresponding to the calculated exact mass of the product.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, e.e.) of a chiral compound.[18][19] A polysaccharide-based chiral stationary phase (CSP) is often effective for resolving enantiomers of amino alcohol derivatives.[18]

General Protocol for Chiral HPLC Method Development
  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in the mobile phase or a compatible solvent like methanol/ethanol. Prepare a racemic standard if available to confirm the elution order of the enantiomers.[18]

  • Column Selection: Start with a common polysaccharide-based CSP (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: For normal phase, a mixture of n-Hexane and Isopropanol (e.g., 90:10) is a good starting point. For basic analytes, adding a small amount of an amine modifier like diethylamine (0.1%) can significantly improve peak shape.[18]

  • Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation of the enantiomers.

  • Analysis: Inject the sample and integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Table 3: Hypothetical Chiral HPLC Data

ParameterValue
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase 85:15 n-Hexane:Isopropanol + 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min
Calculated e.e. of Product >99%

Significance in Drug Discovery: A Gateway to Molecular Diversity

(R)-3-amino-3-(3-bromophenyl)propan-1-ol is more than just an intermediate; it is a strategic starting point for building libraries of diverse compounds for biological screening. The orthogonal reactivity of its functional groups allows for a modular approach to synthesis, as illustrated below. This diversification is central to structure-activity relationship (SAR) studies in drug discovery.[20][21]

cluster_amine Amine Chemistry cluster_bromide Aryl Bromide Chemistry cluster_alcohol Alcohol Chemistry A (R)-3-amino-3-(3-bromophenyl) propan-1-ol B Amides A->B Acylation C Sulfonamides A->C Sulfonylation D Reductive Amination (Secondary Amines) A->D RCHO, [H] E Suzuki Coupling (Biaryls) A->E R-B(OH)₂, Pd cat. F Buchwald-Hartwig (Aryl Amines/Ethers) A->F R-NH₂/R-OH, Pd cat. G Sonogashira Coupling (Alkynes) A->G Alkyne, Pd/Cu cat. H Ethers A->H Alkylation I Esters A->I Esterification

Caption: Diversification pathways from the core scaffold.

References

  • Farooq, S., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(11), 17799-17813. Retrieved from [Link]

  • Bandyopadhyay, D., & Mukherjee, S. (2009). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Synlett, 2009(12), 1939-1942. Retrieved from [Link]

  • Zarei, A., & Hajipour, A. R. (2011). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Brazilian Chemical Society, 22(3), 562-567. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5562. Retrieved from [Link]

  • Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2034-2037. Retrieved from [Link]

  • Tajbakhsh, M., et al. (2005). Mild and Useful Method for N-Acylation of Amines. Letters in Organic Chemistry, 2(3), 263-266. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Dolly Corporation. (n.d.). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Chemsrc. (n.d.). CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. Retrieved from [Link]

  • S A PHARMACEM. (2024). Bromination safety. YouTube. Retrieved from [Link]

  • Borukhova, S., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2140. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46738173, (S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride. Retrieved from [Link]

  • Beijing Innochem. (n.d.). 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 793-812. Retrieved from [Link]

  • 96777.cn. (n.d.). 3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL. Retrieved from [Link]

  • Autechaux, S. (2024). Boosting Drug Discovery: The Role of Specialty Amino Acids. Retrieved from [Link]

  • Google Patents. (2008). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Silva, V. M., et al. (2020). Amino Acids in the Development of Prodrugs. Molecules, 25(16), 3650. Retrieved from [Link]

  • Google Patents. (2000). EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.
  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • Google Patents. (2016). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Pro-Drug Development. Retrieved from [Link]

  • Carbone, D., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(12), 10376. Retrieved from [Link]

Sources

A Robust, Stability-Indicating HPLC Method for the Purity Analysis of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This comprehensive application note details the development and implementation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL. As a chiral amino alcohol, this compound serves as a critical intermediate in pharmaceutical synthesis, demanding a precise and reliable analytical method to ensure its quality and control potential impurities. This guide provides a step-by-step protocol, the scientific rationale behind the methodological choices, and an overview of validation requirements according to International Council for Harmonisation (ICH) guidelines. It is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

Introduction and Method Development Strategy

(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is a key building block whose purity can directly impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API). A stability-indicating analytical method is crucial as it is designed to separate and quantify the active ingredient from any process-related impurities and degradation products that may form under various stress conditions.[1][2][3] This ensures that the analytical procedure is specific and suitable for its intended purpose throughout the lifecycle of the drug substance.[4]

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the foundation of logical method development.[5]

  • Structure: The molecule contains a primary amine, a primary alcohol, and a bromophenyl group. The amine is basic, the alcohol is polar, and the bromophenyl group acts as a strong chromophore for UV detection.

  • Chirality: A stereocenter exists at the carbon atom bonded to the amino group. The method described herein is for achiral purity. A separate chiral method would be required to determine enantiomeric excess.

  • Solubility: As an HCL salt, the compound is expected to be soluble in aqueous and polar organic solvents.

  • UV Absorbance: The presence of the bromophenyl ring provides significant UV absorbance, which is ideal for detection.[6][7] The expected maximum absorbance (λmax) is in the range of 210-220 nm, with a secondary maximum around 260-270 nm, allowing for sensitive detection.[8]

Rationale for Chromatographic Approach

Reversed-Phase HPLC (RP-HPLC) is the chosen mode of separation due to its versatility and suitability for moderately polar and ionizable compounds like the target analyte.[9] A C18 stationary phase provides a nonpolar surface for the retention of the bromophenyl moiety.

The method development process follows a systematic approach to achieve optimal separation of the main component from all potential impurities.

MethodDevelopmentWorkflow start_node Define Analytical Goal: Purity & Stability Method prop_node Analyte Characterization (pKa, Solubility, UV Scan) start_node->prop_node select_node Initial Parameter Selection prop_node->select_node Informs Choices dev_node Method Development & Optimization select_node->dev_node Column: C18 Mobile Phase: ACN/Buffer Detector: UV spec_node Specificity Check (Forced Degradation) dev_node->spec_node Optimized Conditions spec_node->dev_node Resolution Inadequate validate_node Method Validation (ICH Q2(R1)) spec_node->validate_node Resolution Adequate final_node Final Method validate_node->final_node

Figure 1: Logical workflow for stability-indicating HPLC method development.

Detailed Experimental Protocol: Purity Determination

This protocol is designed to be a starting point and should be fully validated before routine use.

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Potassium Phosphate Monobasic (KH₂PO₄), ACS Grade

    • Phosphoric Acid (H₃PO₄), ACS Grade

    • Water, HPLC Grade or Milli-Q

Chromatographic Conditions

All quantitative data and parameters are summarized in the table below for clarity.

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µm particle sizeStandard C18 provides good retention for the bromophenyl moiety. The 150 mm length offers a good balance between resolution and run time.[10]
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.8)A low pH ensures the primary amine is fully protonated (as -NH₃⁺), leading to a single ionic species and sharp, symmetrical peaks.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with a low UV cutoff and provides good peak shapes for many compounds.
Elution Mode GradientA gradient is essential for a stability-indicating method to elute impurities with a wide range of polarities and ensure the column is cleaned after each injection.[1][11]
Gradient Program Time (min)%B
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength DAD: 220 nm (for quantitation) and 265 nm (for peak purity)220 nm is near the expected λmax for high sensitivity.[10] Monitoring a second wavelength helps in identifying co-eluting impurities and assessing peak purity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Run Time 30 minutesIncludes the gradient and re-equilibration, ensuring the system is ready for the next injection.
Preparation of Solutions
  • Mobile Phase A (Buffer Preparation): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.8 using phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio. This ensures the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.[5]

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the analytical results, the HPLC system must meet predefined performance criteria before any sample analysis.[12]

System Suitability Testing (SST)

Inject the standard solution six times and evaluate the following parameters.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 1.5Measures peak symmetry, ensuring accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 1.0% (for n=6)Demonstrates the precision and repeatability of the injector and system.
%RSD of Retention Time ≤ 1.0% (for n=6)Shows the stability and reproducibility of the pump and mobile phase.
Method Validation Overview (ICH Q2(R1))

A full validation of this method is required to demonstrate its suitability for its intended purpose.[13][14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is primarily demonstrated through forced degradation studies.[16]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability and Intermediate Precision.[12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

ForcedDegradation start_node Drug Substance Sample acid_node Acid Hydrolysis (e.g., 0.1M HCl, Heat) start_node->acid_node base_node Base Hydrolysis (e.g., 0.1M NaOH, Heat) start_node->base_node ox_node Oxidation (e.g., 3% H₂O₂, RT) start_node->ox_node therm_node Thermal Stress (e.g., 80°C, Solid State) start_node->therm_node photo_node Photolytic Stress (ICH Q1B Light Exposure) start_node->photo_node analysis_node Analyze Stressed Samples by HPLC acid_node->analysis_node base_node->analysis_node ox_node->analysis_node therm_node->analysis_node photo_node->analysis_node eval_node Evaluate Peak Purity & Resolution of API from Degradants analysis_node->eval_node

Figure 2: Workflow for forced degradation studies to establish method specificity.

Special Consideration: Chiral Purity

It is critical to recognize that the achiral RP-HPLC method described will not separate the (R)-enantiomer from its (S)-enantiomer. For the determination of enantiomeric purity, a dedicated chiral chromatography method is required.[17][18]

Approaches for Chiral Separation:

  • Chiral Stationary Phases (CSPs): This is the most common approach. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak® or Chiralcel® columns) are highly effective for separating enantiomers of amino alcohols.[19][20] The separation typically uses a normal-phase or polar organic mobile phase (e.g., Hexane/Ethanol/Isopropanol mixtures).

  • Chiral Derivatization: The enantiomers can be reacted with a chiral derivatizing reagent to form diastereomers. These diastereomers can then be separated on a standard achiral column, such as the C18 column described in this note.[21]

Conclusion

This application note provides a well-defined and scientifically justified HPLC method for the purity and stability analysis of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL. The reversed-phase gradient method demonstrates a systematic approach to development, beginning with an understanding of the analyte's chemical properties. The protocol includes detailed chromatographic conditions, solution preparations, and system suitability criteria to ensure reliable and reproducible results. By following the outlined validation principles based on ICH guidelines, this method can be robustly implemented in a quality control environment to support drug development and manufacturing.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • Semantic Scholar. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • International Journal of Advance Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • ResearchGate. (n.d.). UV-Vis spectrum of meso-tetra(4-bromophenyl)porphyrin.
  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • RASĀYAN Journal of Chemistry. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE.
  • National Institutes of Health. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.
  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
  • Chemistry LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds.

Sources

Application Notes and Protocols for the Dissolution of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Criticality of Dissolution for a Key Pharmaceutical Intermediate

(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is a halogenated amino alcohol derivative with significant potential as a pharmaceutical intermediate, particularly in the synthesis of chiral molecules for drug discovery.[1] Its molecular structure, featuring a bromine substituent at the meta-position of the phenyl ring and presented as a hydrochloride salt, is designed to enhance its solubility in polar solvents, a critical factor for its utility in various synthetic and formulation processes.[1] The journey of any active pharmaceutical ingredient (API) from synthesis to a viable drug product is intrinsically linked to its solubility characteristics.[2][3] Poor solubility can impede everything from reaction kinetics during synthesis to bioavailability in the final dosage form.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for dissolving (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL. We will delve into the physicochemical properties of this compound, offer a systematic approach to solvent selection, and provide detailed protocols for determining its solubility. The causality behind experimental choices will be explained, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.

Physicochemical Properties and Their Implications for Solubility

A thorough understanding of the physicochemical properties of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is paramount for predicting and optimizing its dissolution behavior.

PropertyValue/InformationImplication for Dissolution
Molecular Formula C₉H₁₄BrClNOThe presence of polar functional groups (amino and hydroxyl) and the hydrochloride salt form suggest an affinity for polar solvents.
Molecular Weight 283.57 g/mol A moderate molecular weight that should not inherently limit solubility in a wide range of solvents.
Form Hydrochloride SaltThe HCl salt form is intentionally used to enhance aqueous solubility compared to the free base.[1]
Key Structural Features Phenyl Ring, Bromine Substituent, Primary Amine, Primary AlcoholThe aromatic ring introduces a nonpolar character, while the amine and alcohol groups contribute to polarity and hydrogen bonding potential. The electron-withdrawing nature of the bromine atom can influence the pKa of the amine and overall electronic distribution.[1]

The hydrochloride salt form significantly increases the likelihood of good solubility in aqueous and polar protic solvents. The primary amine group can be protonated, leading to ionic interactions with polar solvent molecules. The hydroxyl group can participate in hydrogen bonding. However, the presence of the bromophenyl group introduces a degree of lipophilicity, which may necessitate the use of co-solvents to achieve higher concentrations.

Systematic Solvent Selection for Dissolution Studies

The selection of an appropriate solvent is a critical first step in any dissolution study.[2] The choice will depend on the intended downstream application, such as chemical synthesis, analytical method development, or formulation studies. A logical workflow for solvent selection is crucial for efficiency and for ensuring the final process is robust and safe.

Below is a diagram illustrating a systematic approach to solvent selection for (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL.

Solvent_Selection_Workflow A Define Application (e.g., Synthesis, Analysis, Formulation) B Initial Screening: Polar Protic Solvents (Water, Methanol, Ethanol) A->B C Polar Aprotic Solvents (DMSO, DMF, Acetonitrile) A->C D Consider Co-Solvent Systems (e.g., Water/Ethanol, Water/DMSO) B->D C->D E Evaluate pH and Temperature Effects D->E F Assess Safety and Toxicity (ICH Guidelines) E->F G Select Optimal Solvent(s) for Further Studies F->G

Caption: A workflow for systematic solvent selection.

Rationale for Solvent Classes:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are excellent starting points due to their ability to solvate the hydrochloride salt through ion-dipole interactions and hydrogen bond with the amino and hydroxyl groups.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents can also be effective due to their high polarity. DMSO is a particularly strong solvent for a wide range of pharmaceutical compounds.

  • Co-Solvent Systems: Mixtures of solvents can be used to fine-tune the polarity and solvating power of the medium. For instance, adding an organic solvent like ethanol to water can enhance the solubility of compounds with both polar and nonpolar regions.

Experimental Protocol for Determining Equilibrium Solubility

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL. This method is considered the gold standard for its reliability and reproducibility.

Objective: To determine the saturation concentration of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL in a selected solvent at a specific temperature.

Materials:

  • (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL (ensure purity is documented)

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated quantitative analytical method.

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL into a scintillation vial. The excess solid should be clearly visible at the end of the experiment to ensure saturation.

    • Add a known volume of the selected solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a consistent agitation speed (e.g., 150 rpm).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered sample with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated HPLC method or another suitable quantitative technique.

    • Prepare a calibration curve using standard solutions of known concentrations of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the following formula:

    Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

Data Presentation:

The results of the solubility studies should be summarized in a clear and concise table.

SolventTemperature (°C)Equilibrium Time (h)Solubility (mg/mL)
Water2548[Insert experimental data]
Methanol2548[Insert experimental data]
Ethanol2548[Insert experimental data]
DMSO2548[Insert experimental data]
Acetonitrile2548[Insert experimental data]
50:50 Water:Ethanol2548[Insert experimental data]

Protocol for Assessing the Impact of pH on Aqueous Solubility

For ionizable compounds like (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL, solubility is often highly dependent on the pH of the aqueous medium.

Objective: To determine the solubility of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL across a physiologically relevant pH range.

Materials:

  • Same as the previous protocol.

  • A series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • pH meter.

Procedure:

  • Buffer Preparation: Prepare a series of buffers at the desired pH values. Ensure the buffer components will not interfere with the analytical method.

  • Solubility Determination: Follow the same procedure as the equilibrium solubility protocol, but use the prepared buffers as the solvents.

  • pH Measurement: After equilibration, measure the final pH of each slurry to ensure it has not significantly changed.

  • Data Analysis: Plot the solubility (mg/mL) as a function of the final measured pH.

Dissolution_Protocol_Workflow A Weigh excess compound into vial B Add known volume of solvent A->B C Equilibrate on orbital shaker (Constant Temperature) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample for analysis E->F G Quantify using validated analytical method (e.g., HPLC) F->G H Calculate solubility G->H

Caption: A step-by-step workflow for the equilibrium solubility protocol.

Factors Influencing Dissolution Rate and Techniques for Enhancement

While equilibrium solubility represents the maximum amount of a compound that can dissolve, the rate of dissolution is also a critical parameter, especially for formulation development.

Key Factors:

  • Particle Size: Smaller particles have a larger surface area-to-volume ratio, which generally leads to a faster dissolution rate. Techniques like micronization can be employed to reduce particle size.[3]

  • Agitation: The degree of mixing or agitation will influence the rate at which the dissolved solute moves from the solid-liquid interface into the bulk solution.

  • Temperature: For most solids, solubility increases with temperature, which in turn can increase the dissolution rate. However, the stability of the compound at elevated temperatures must be considered.

  • Common Ion Effect: In the case of hydrochloride salts, the presence of a high concentration of chloride ions in the dissolution medium can decrease solubility and the dissolution rate.[4]

Enhancement Techniques:

  • Co-solvents: As previously mentioned, the addition of a miscible organic solvent can significantly improve the solubility and dissolution rate of compounds with both hydrophobic and hydrophilic moieties.

  • Surfactants: In aqueous media, surfactants can be used to increase the solubility of poorly soluble compounds by forming micelles.

  • Complexation: The use of complexing agents, such as cyclodextrins, can enhance the apparent solubility of a drug by forming inclusion complexes.

Conclusion

The successful application of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL in pharmaceutical research and development is fundamentally dependent on a clear understanding of its dissolution characteristics. While its hydrochloride salt form is designed for enhanced solubility, a systematic approach to solvent selection and experimental determination of solubility is essential for optimizing its use. The protocols and guidelines presented in these application notes provide a robust framework for researchers to generate reliable and reproducible dissolution data, thereby facilitating the advancement of their drug discovery and development programs.

References

  • PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Babu, N. J., & Nangia, A. (2011). Salts of therapeutic agents: chemical, physicochemical, and biological considerations. Crystal growth & design, 11(7), 2662-2679. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanol, 3-amino-3-phenyl-. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • Kumar, L., & Singh, S. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. AAPS PharmSciTech, 24(6), 162. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of pharmaceutical sciences, 74(2), 142-147. Retrieved from [Link]

Sources

Asymmetric Synthesis of Chiral β-Amino Alcohols: A Practical Guide Using (R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral β-Amino Alcohols

Chiral β-amino alcohols are privileged structural motifs that form the backbone of a vast array of pharmaceuticals and natural products. Their stereochemical configuration is frequently paramount to their biological activity, making their enantioselective synthesis a critical endeavor in medicinal chemistry and drug development.[1] The title compound, (R)-3-amino-3-(3-bromophenyl)propan-1-ol, is a versatile chiral building block, particularly valuable in the synthesis of agents targeting the central nervous system. The presence of the bromo-phenyl moiety provides a functional handle for further molecular elaboration through cross-coupling reactions, enhancing its utility as a precursor.

This comprehensive guide provides detailed application notes and protocols for the asymmetric synthesis of (R)-3-amino-3-(3-bromophenyl)propan-1-ol, focusing on the asymmetric reduction of a prochiral β-aminoketone precursor. We will delve into the rationale behind the chosen synthetic strategies, provide step-by-step experimental procedures, and discuss the analytical methodologies for verifying the stereochemical outcome.

Synthetic Strategy: A Convergent Approach via Asymmetric Reduction

The most direct and widely adopted strategy for the synthesis of enantiomerically pure β-amino alcohols is the asymmetric reduction of the corresponding prochiral β-aminoketone. This approach is convergent and allows for the establishment of the crucial stereocenter in the final step, which is often advantageous.

The overall synthetic workflow can be visualized as a two-step process:

  • Synthesis of the Precursor: Formation of the β-aminoketone, 3-amino-3-(3-bromophenyl)propan-1-one, via a Mannich-type reaction.

  • Asymmetric Reduction: Enantioselective reduction of the β-aminoketone to the desired (R)-β-amino alcohol using a chiral catalyst.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Synthesis 3-Bromoacetophenone 3-Bromoacetophenone Mannich_Reaction Mannich Reaction 3-Bromoacetophenone->Mannich_Reaction Formaldehyde_Source Formaldehyde Source (e.g., Paraformaldehyde) Formaldehyde_Source->Mannich_Reaction Amine_Source Amine Source (e.g., NH4Cl) Amine_Source->Mannich_Reaction Prochiral_Ketone 3-Amino-3-(3-bromophenyl)propan-1-one (Prochiral β-Aminoketone) Mannich_Reaction->Prochiral_Ketone Asymmetric_Reduction Asymmetric Reduction Prochiral_Ketone->Asymmetric_Reduction Final_Product (R)-3-Amino-3-(3-bromophenyl)propan-1-ol Asymmetric_Reduction->Final_Product Chiral_Catalyst Chiral Catalyst (e.g., (R)-CBS or Ru-(R)-BINAP) Chiral_Catalyst->Asymmetric_Reduction Reducing_Agent Reducing Agent (e.g., BMS or H2) Reducing_Agent->Asymmetric_Reduction

Figure 1: General workflow for the synthesis of (R)-3-amino-3-(3-bromophenyl)propan-1-ol.

Part 1: Synthesis of the Prochiral β-Aminoketone Precursor

The synthesis of β-aminoketones is classically achieved through the Mannich reaction, a three-component condensation of an aldehyde (in this case, formaldehyde), a primary or secondary amine, and a ketone containing at least one acidic α-proton (here, 3-bromoacetophenone).[2]

Protocol 1: Synthesis of 3-Amino-3-(3-bromophenyl)propan-1-one Hydrochloride

This protocol outlines a typical Mannich reaction for the preparation of the β-aminoketone precursor.

Materials:

  • 3'-Bromoacetophenone

  • Paraformaldehyde

  • Ammonium chloride (NH₄Cl)

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add 3'-bromoacetophenone (e.g., 19.9 g, 0.1 mol), paraformaldehyde (e.g., 3.3 g, 0.11 mol), and ammonium chloride (e.g., 5.9 g, 0.11 mol).

  • Add absolute ethanol (e.g., 50 mL) and a few drops of concentrated hydrochloric acid to the mixture.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 1 hour to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold diethyl ether (2 x 30 mL) to remove unreacted starting materials and byproducts.

  • Dry the product under vacuum to obtain 3-amino-3-(3-bromophenyl)propan-1-one hydrochloride as a solid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) if necessary.

Causality Behind Experimental Choices:

  • Paraformaldehyde: A stable source of formaldehyde, which is a gas at room temperature.

  • Ammonium Chloride: Serves as the source of the amino group.

  • Acid Catalyst: The small amount of HCl facilitates the formation of the reactive Eschenmoser's salt-like intermediate.

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Washing with Diethyl Ether: This helps to remove non-polar impurities, as the hydrochloride salt of the product is insoluble in ether.

Part 2: Asymmetric Reduction of 3-Amino-3-(3-bromophenyl)propan-1-one

The key to obtaining the desired enantiomerically pure β-amino alcohol lies in the highly selective reduction of the prochiral ketone. Two powerful and widely used methods are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

Method A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst, derived from proline, to stereoselectively reduce ketones with a borane source.[3][4][5][6][7] The predictability of the stereochemical outcome is a major advantage of this method. To obtain the (R)-alcohol, the (R)-CBS catalyst is typically used.

G cluster_0 CBS Reduction Workflow Start Prochiral Ketone (in anhydrous THF) Catalyst (R)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) Start->Catalyst Add catalyst Reducing_Agent Borane-dimethyl sulfide complex (BMS) (added dropwise at 0°C) Catalyst->Reducing_Agent Cool and add Reaction Stir at room temperature Reducing_Agent->Reaction Quench Quench with Methanol Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product (R)-β-Amino Alcohol Purification->Product

Figure 2: Workflow for the asymmetric reduction using a CBS catalyst.

Protocol 2: (R)-CBS Catalyzed Reduction of 3-Amino-3-(3-bromophenyl)propan-1-one

Materials:

  • 3-Amino-3-(3-bromophenyl)propan-1-one hydrochloride

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Schlenk flask and nitrogen/argon line

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon).

  • Add 3-amino-3-(3-bromophenyl)propan-1-one hydrochloride (e.g., 2.65 g, 10 mmol) and anhydrous THF (50 mL). The hydrochloride salt may need to be neutralized to the free base in a separate step or in situ with a non-nucleophilic base before proceeding. For this protocol, we assume the free base is used.

  • Cool the solution to 0°C in an ice bath.

  • Add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, e.g., 1 mL, 1 mmol, 0.1 eq) dropwise.

  • Slowly add borane-dimethyl sulfide complex (e.g., 1.2 mL, 12 mmol, 1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of methanol (10 mL).

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford (R)-3-amino-3-(3-bromophenyl)propan-1-ol.

Expected Outcome:

ParameterTypical Value
Yield 85-95%
Enantiomeric Excess (ee) >95%
Method B: Noyori Asymmetric Hydrogenation

Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral BINAP ligand to achieve highly enantioselective reduction of ketones with molecular hydrogen.[8][9][10][11] This method is known for its high efficiency and atom economy.

Protocol 3: Noyori-type Asymmetric Hydrogenation

Materials:

  • 3-Amino-3-(3-bromophenyl)propan-1-one (free base)

  • [RuCl₂((R)-BINAP)]₂·NEt₃ (or a similar Ru-(R)-BINAP catalyst)

  • Anhydrous ethanol or methanol

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with 3-amino-3-(3-bromophenyl)propan-1-one (e.g., 2.28 g, 10 mmol) and the Ru-(R)-BINAP catalyst (e.g., 1-10 mg, 0.01-0.1 mol%).

  • Add anhydrous ethanol (20 mL).

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (e.g., 10-50 atm).

  • Heat the reaction mixture to a specified temperature (e.g., 40-80°C) and stir for 12-24 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography as described in Protocol 2.

Expected Outcome:

ParameterTypical Value
Yield >90%
Enantiomeric Excess (ee) >98%

Part 3: Characterization and Quality Control

Ensuring the enantiopurity of the final product is crucial. The most common and reliable method for determining the enantiomeric excess (ee) of chiral alcohols and amines is chiral High-Performance Liquid Chromatography (HPLC).[12][13][14]

Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

Typical Method Parameters:

  • Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection Wavelength: 254 nm (due to the phenyl ring)

  • Column Temperature: 25°C

Procedure:

  • Prepare a standard solution of the racemic 3-amino-3-(3-bromophenyl)propan-1-ol to establish the retention times of both enantiomers.

  • Prepare a dilute solution of the synthesized (R)-enantiomer in the mobile phase.

  • Inject the samples onto the HPLC system.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Applications in Drug Development

(R)-3-amino-3-(3-bromophenyl)propan-1-ol and its derivatives are valuable intermediates in the synthesis of several classes of pharmaceuticals. The stereochemistry at the benzylic position is often critical for potent and selective interaction with biological targets.

  • Selective Serotonin Reuptake Inhibitors (SSRIs): Chiral 3-amino-1-phenylpropanol derivatives are core structures in drugs like fluoxetine. The (R)-enantiomer can be a precursor for the synthesis of (R)-fluoxetine.

  • Norepinephrine Reuptake Inhibitors (NRIs): Compounds like atomoxetine and nisoxetine also feature this structural motif. The (R)-enantiomer of the title compound can serve as a key intermediate in the synthesis of their (R)-enantiomers.[15]

The bromo-substituent on the phenyl ring allows for further diversification of the molecular structure through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the creation of libraries of compounds for drug discovery programs.

Conclusion

The asymmetric synthesis of (R)-3-amino-3-(3-bromophenyl)propan-1-ol is a well-established process that relies on the robust and predictable methodologies of asymmetric ketone reduction. Both the CBS reduction and Noyori hydrogenation offer excellent enantioselectivity and high yields, making them suitable for both laboratory-scale synthesis and potential scale-up. The resulting chiral β-amino alcohol is a valuable precursor for the development of novel therapeutics, particularly in the realm of neuroscience. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary tools to successfully synthesize and utilize this important chiral building block.

References

  • Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. PubMed Central. Available at: [Link]

  • Recent progress in the chemistry of β-aminoketones. RSC Publishing. Available at: [Link]

  • Selective Radical−Radical Cross-Couplings: Design of a Formal β‑Mannich Reaction. Macmillan Group. Available at: [Link]

  • Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Taylor & Francis Online. Available at: [Link]

  • Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Technology and Exploring Engineering (IJITEE). Available at: [Link]

  • (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. MySkinRecipes. Available at: [Link]

  • CBS catalyst. Wikipedia. Available at: [Link]

  • CBS catalyst. Grokipedia. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Hydrogenation. Available at: [Link]

  • Noyori Hydrogenation. NROChemistry. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed. Available at: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health. Available at: [Link]

  • Ryoji Noyori - Nobel Lecture. NobelPrize.org. Available at: [Link]

  • 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. PubChem. Available at: [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available at: [Link]

  • (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. Chemsrc. Available at: [Link]

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Google Patents.
  • Synthetic method for 3-aminoacetophenone. Patsnap. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high yields and purity for this critical chiral building block.[1] This guide provides in-depth, question-and-answer-based troubleshooting for common issues, grounded in established chemical principles and field-proven insights.

Overview of a Common Synthetic Pathway

A prevalent and effective strategy for synthesizing chiral β-amino alcohols involves the asymmetric reduction of a β-aminoketone precursor.[2] This approach offers robust control over the crucial stereocenter. The general workflow is outlined below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Demethylation & Salt Formation A 3-Bromoacetophenone C Mannich Reaction A->C B Paraformaldehyde & Dimethylamine HCl B->C D 3-(Dimethylamino)-1-(3-bromophenyl)propan-1-one C->D Formation of β-aminoketone F Asymmetric Ketone Reduction D->F E Asymmetric Reducing Agent (e.g., CBS Catalyst + Borane Source) E->F G (R)-3-(Dimethylamino)-1-(3-bromophenyl)propan-1-ol F->G Creation of Chiral Center I Demethylation G->I H Demethylation Reagent (e.g., Von Braun Reaction or alternative) H->I J (R)-3-Amino-3-(3-bromophenyl)propan-1-ol (Free Base) I->J L Salt Formation & Crystallization J->L K HCl in Ether/IPA K->L M (R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl (Final Product) L->M G start Low Enantiomeric Excess (ee) Observed temp Is Temperature ≤ 0°C? start->temp add_rate Was Ketone Added Slowly? temp->add_rate Yes lower_temp Lower Temperature (-20°C to -40°C) temp->lower_temp No reagent Are Borane & Catalyst High Purity? add_rate->reagent Yes slow_add Implement Slow Addition Protocol add_rate->slow_add No ligand Consider Ligand Screening reagent->ligand Yes purify Purify Reagents / Use Fresh Stock reagent->purify No end Re-run Optimized Reaction ligand->end purify->end slow_add->end lower_temp->end

Caption: Troubleshooting workflow for low enantioselectivity.

Problem Area 3: Work-up, Purification, and Salt Formation

Q4: I am losing a significant amount of product during the aqueous work-up and extraction steps.

A4: Amino alcohols are amphiphilic molecules, meaning they have both polar (amine, alcohol) and non-polar (bromophenyl ring) parts. This can lead to challenging extractions.

  • Causality & Troubleshooting:

    • pH Control: The product's solubility is highly pH-dependent. At acidic pH, the amine is protonated (R-NH3+) and will partition into the aqueous layer. At basic pH (typically pH > 10), the free amine (R-NH2) is less polar and can be extracted into an organic solvent like ethyl acetate or dichloromethane. Ensure the aqueous layer is sufficiently basic before extraction.

    • Emulsion Formation: The amphiphilic nature of the product can cause emulsions. To break them, add brine (saturated NaCl solution) or allow the mixture to stand. In some cases, filtering through a pad of celite can help.

    • Choice of Base: Use a base like NaOH or K2CO3. Avoid ammonia if subsequent steps are sensitive to it, as it can be difficult to remove completely.

Q5: The final HCl salt is proving difficult to crystallize, or it crashes out as an oil or amorphous solid.

A5: Crystallization is a critical purification step that relies on finding the right solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Causality & Troubleshooting:

    • Solvent System: This is the most common issue. The ideal solvent for salt formation is one in which the free base is soluble, but the HCl salt is not. A common method is to dissolve the free base in a solvent like isopropanol (IPA) or ethyl acetate and then add a solution of HCl in a non-polar solvent like diethyl ether or dioxane.

    • Purity of the Free Base: Impurities can inhibit crystallization. If the free base is not pure enough, it may be necessary to perform column chromatography on silica gel before attempting salt formation. Use a mobile phase containing a small amount of a basic modifier (e.g., 1% triethylamine) to prevent the amine from streaking on the acidic silica.

    • Water Content: The presence of water can significantly hinder the crystallization of anhydrous HCl salts. Ensure all solvents are dry and the free base is anhydrous before adding HCl.

    • Seeding: If you have a small amount of pure crystalline product from a previous batch, adding a "seed" crystal can induce crystallization.

Reference Experimental Protocol: Asymmetric Reduction

This protocol is a representative example for the key stereochemistry-determining step and should be adapted and optimized for your specific laboratory conditions.

Objective: To perform an asymmetric reduction of 3-(dimethylamino)-1-(3-bromophenyl)propan-1-one to (R)-3-(dimethylamino)-1-(3-bromophenyl)propan-1-ol.

Methodology: Corey-Bakshi-Shibata (CBS) Reduction [3]

  • Catalyst Preparation/Setup:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (R)-(+)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents).

    • Add anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the solution to 0 °C in an ice bath.

  • Borane Addition:

    • Slowly add a solution of borane-dimethyl sulfide (BMS, approx. 1.0 M in THF, 1.2 equivalents) to the catalyst solution via syringe pump over 15 minutes.

    • Stir the mixture at 0 °C for an additional 10 minutes.

  • Substrate Addition:

    • Dissolve the 3-(dimethylamino)-1-(3-bromophenyl)propan-1-one (1.0 equivalent) in anhydrous THF.

    • Add the ketone solution to the reaction flask dropwise via syringe pump over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 1-4 hours).

  • Quenching:

    • Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C. Vigorous hydrogen gas evolution will be observed.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Add 1M HCl and stir for 15 minutes.

    • Wash the acidic aqueous layer with diethyl ether or ethyl acetate to remove non-basic impurities.

    • Basify the aqueous layer to pH > 10 with 2M NaOH.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (R)-amino alcohol as an oil.

References
  • Vertex AI Search. (2025). Application of some boron reagents to stereoselective reduction in synthesis of chiral drugs.
  • BenchChem. (2025). A Historical Perspective on Chiral Borane Reducing Agents: An In-depth Technical Guide.
  • Niu, D., & Buchwald, S. L. (2015). Design of Modified Amine Transfer Reagents Allows the Synthesis of α-Chiral Secondary Amines via CuH-Catalyzed Hydroamination. Journal of the American Chemical Society.
  • PubMed. (2007). Asymmetric reduction of beta-ketonitriles with a recombinant carbonyl reductase and enzymatic transformation to optically pure beta-hydroxy carboxylic acids. Organic Letters.
  • BenchChem. (2025). Overcoming poor stereoselectivity in chiral amine synthesis.
  • Niu, D., & Buchwald, S. L. (2015). Design of Modified Amine Transfer Reagents Allows the Synthesis of α-Chiral Secondary Amines via CuH-Catalyzed Hydroamination. PMC - NIH.
  • Organic Chemistry Portal. Borane Reagents.
  • Chemical Communications (RSC Publishing). The synthesis of chiral N-heterocyclic carbene–borane and –diorganoborane complexes and their use in the asymmetric reduction of ketones.
  • PMC - NIH. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
  • ResearchGate. (2025). The synthesis of chiral N-heterocyclic carbene–borane and –diorganoborane complexes and their use in the asymmetric reduction of ketones.
  • Organic Chemistry Portal. (2015). Design of Modified Amine Transfer Reagents Allows the Synthesis of α-Chiral Secondary Amines via CuH-Catalyzed Hydroamination.
  • Tafelska-Kaczmarek, A., et al. (2010). Asymmetric synthesis of β-amino alcohols by the transfer hydrogenation of α-keto imines. Semantic Scholar.
  • Nowill, R. W., et al. (2010). Asymmetric Reduction of β-Keto Nitriles Yielding Drug Analog Precursors for Serotonin Reuptake Inhibitors and β-Adrenergic Blocking Agents. Georgia Southern University.
  • Kobayashi, S., Ishitani, H., & Ueno, M. Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols.
  • Diva-Portal.org.
  • Request PDF.
  • Gaylord Chemical. (2018). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO.
  • ChemicalBook. (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL | 1213827-47-4.
  • MySkinRecipes. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol.
  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017).
  • BenchChem. (2025). challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234.
  • Organic Chemistry Portal.
  • Open Access Journals. EXTENDED ABSTRACT - A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
  • Chemsrc. CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL.
  • BLD Pharm. 1213827-47-4|(R)-3-Amino-3-(3-bromophenyl)propan-1-ol.
  • Google Patents. (2016). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • MDPI. (2020).
  • MDPI. (2024).
  • ACS Catalysis. (2025).
  • PubMed. (2019). Asymmetric Synthesis of Heterocyclic γ-Amino-Acid and Diamine Derivatives by Three-Component Radical Cascade Reactions.
  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Google Patents. EP2468712A1 - Method for producing and purifying 3-aminopropanol.
  • Figshare. Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols.
  • Sigma-Aldrich. 3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL.
  • Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD).

Sources

Technical Support Center: Optimizing the Synthesis of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl. This molecule is a valuable chiral building block, or synthon, frequently utilized in the development of pharmaceutical agents, particularly those targeting the central nervous system.[1] Its stereochemistry is often critical for biological activity, making the optimization of its enantioselective synthesis a key challenge for researchers.[2]

This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis, purification, and analysis of this compound. We will focus on the most prevalent synthetic strategy: the asymmetric reduction of a prochiral aminoketone precursor.

Section 1: Synthetic Pathway Overview

The most reliable and scalable synthesis of (R)-3-amino-3-(3-bromophenyl)propan-1-ol typically follows a two-step sequence from the corresponding β-aminoketone, culminating in the formation of the stable hydrochloride salt. Understanding this workflow is the first step in effective troubleshooting.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Salt Formation ketone 3-Amino-3-(3-bromophenyl) propan-1-one reduction Asymmetric Reduction ketone->reduction Chiral Catalyst (e.g., CBS) Borane Source (e.g., BMS) alcohol (R)-3-Amino-3-(3-bromophenyl) propan-1-ol (Free Base) reduction->alcohol salt HCl Salt Formation alcohol->salt HCl in Solvent (e.g., Ether, IPA) final_product (R)-3-Amino-3-(3-bromophenyl) propan-1-ol HCl salt->final_product

Caption: General workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My asymmetric reduction is resulting in low enantiomeric excess (ee). How can I improve the stereoselectivity?

Answer: Achieving high enantioselectivity is the central challenge of this synthesis and is highly dependent on the kinetic control of the reaction. Low ee% is typically traced back to the catalyst system or reaction conditions.

  • Core Cause: The enantioselectivity of a Corey-Bakshi-Shibata (CBS) reduction is determined by the energy difference between the two transition states leading to the (R) and (S) enantiomers. Sub-optimal conditions can lower this energy gap, leading to a more racemic product.[3]

  • Troubleshooting Steps:

    • Temperature Control (Critical): This is the most influential parameter. The reduction should be run at low temperatures (e.g., -20°C to 0°C).[4] Lower temperatures increase the energy difference between the diastereomeric transition states, thus favoring the formation of the desired (R)-enantiomer. Running the reaction at room temperature is a common cause of poor selectivity.

    • Catalyst Integrity and Loading: Ensure the chiral catalyst (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) is of high purity and has been stored correctly. For in-situ catalyst formation, allow sufficient time for the catalyst to form with the borane source before adding the ketone substrate.[3] A typical catalyst loading is 5-10 mol%.

    • Purity of Ketone Precursor: Impurities in the 3-amino-3-(3-bromophenyl)propan-1-one starting material can poison the catalyst or interfere with the reaction.[5] Purify the ketone by chromatography or recrystallization before the reduction step.

    • Borane Addition Rate: Add the borane solution (e.g., Borane-dimethyl sulfide, BMS) to the catalyst first, then add the ketone solution slowly to the activated catalyst-borane complex.[4] A fast addition can lead to a non-catalyzed background reduction, which is not stereoselective.

    • Solvent Choice: Anhydrous tetrahydrofuran (THF) is the most common and reliable solvent for CBS reductions. Ensure the solvent is completely dry, as water will quench the borane reagent.

G start Low Enantiomeric Excess (ee) Observed temp Is Reaction Temperature Low and Stable (e.g., -20°C to 0°C)? start->temp ketone_purity Is Ketone Precursor >98% Pure? temp->ketone_purity Yes fix_temp Action: Lower and strictly maintain reaction temperature. This is the most critical factor. temp->fix_temp No reagent_add Was Ketone Added Slowly to the Pre-formed Catalyst-Borane Complex? ketone_purity->reagent_add Yes fix_purity Action: Purify ketone via chromatography or recrystallization. ketone_purity->fix_purity No fix_add Action: Pre-form catalyst-borane complex for 10-15 min, then add ketone solution dropwise. reagent_add->fix_add No end High ee% Achieved reagent_add->end Yes fix_temp->temp fix_purity->ketone_purity fix_add->reagent_add

Caption: Troubleshooting decision tree for low enantioselectivity.

Question 2: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely causes?

Answer: Low chemical yield can stem from an incomplete reaction, degradation of starting material or product, or inefficient workup and purification.

  • Troubleshooting Steps:

    • Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS. If the starting material is consumed slowly, consider a slight excess of the borane reagent (e.g., 1.2-1.5 equivalents). Ensure the borane reagent itself has not degraded; use a freshly opened bottle or titrate it before use. Borane complexes, especially Borane-THF, can be less stable than Borane-dimethyl sulfide (BMS).[6]

    • Improper Quenching: The reaction must be carefully quenched to destroy excess borane and hydrolyze the intermediate borate-amine complexes. A slow, dropwise addition of methanol at low temperature is a standard method.[4] Afterwards, acidification (e.g., with 1M HCl) helps to fully break down the complexes and protonate the product amine, facilitating its extraction.[2]

    • Side Reactions: A potential side reaction, though less common under mild conditions, is the dehydroxylation of the product.[7] This is more likely if the reaction is run at elevated temperatures or for excessively long times.

    • Workup Losses: Amino alcohols can sometimes be challenging to extract. After basifying the aqueous layer (e.g., with 2M NaOH) to deprotonate the amine, ensure you extract multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.

Question 3: I am struggling with the purification of the final amino alcohol free base. What are the recommended methods?

Answer: The dual functionality of amino alcohols (basic amine, polar alcohol) can make purification challenging.

  • Troubleshooting Steps:

    • Flash Column Chromatography: This is a common method. However, the basic amine can streak on silica gel. To mitigate this, you can either:

      • Pre-treat the silica gel with a base like triethylamine (e.g., by including 1-2% triethylamine in your eluent system).

      • Use an alternative stationary phase like alumina.

    • Crystallization of the HCl Salt (Highly Recommended): This is often the most effective method for both purification and long-term storage. After the initial workup, dissolve the crude free-base product in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise. The (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl salt will often precipitate as a crystalline solid, which can be isolated by filtration.[5] This process effectively removes many non-basic organic impurities.

    • Ion Exchange Chromatography: For very challenging purifications, an ion exchange resin can be used to capture the amine, wash away neutral impurities, and then elute the purified product.[8]

Section 3: Key Experimental Protocol

This protocol provides a robust starting point for the asymmetric reduction.

Protocol: Asymmetric Reduction of 3-Amino-3-(3-bromophenyl)propan-1-one

  • Catalyst Preparation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq).

    • Add anhydrous THF (approx. 1 M relative to the ketone).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add Borane-dimethyl sulfide complex (BMS, ~10 M, 0.1 eq) to the catalyst solution. Stir for 15 minutes at 0°C to allow for the in-situ formation of the oxazaborolidine (CBS) catalyst.

  • Reduction:

    • To the catalyst solution, add the main portion of BMS (1.1 eq) and stir for an additional 5 minutes.

    • In a separate flask, dissolve 3-amino-3-(3-bromophenyl)propan-1-one (1.0 eq) in anhydrous THF.

    • Add the ketone solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

    • Stir the reaction mixture at 0°C and monitor its progress by TLC (typically complete in 2-6 hours).

  • Workup and Isolation:

    • Once the reaction is complete, slowly quench by the dropwise addition of methanol at 0°C until gas evolution ceases.

    • Warm the mixture to room temperature and remove the solvent under reduced pressure.[2]

    • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude (R)-3-amino-3-(3-bromophenyl)propan-1-ol free base.

  • HCl Salt Formation:

    • Dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate.

    • Add 2 M HCl in diethyl ether dropwise with stirring.

    • Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a hydrochloride salt.

Section 4: FAQs - Analysis and Handling

Q: How do I reliably determine the enantiomeric excess (ee) of my final product?

A: The definitive method for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (HPLC) .[2] You will need a chiral stationary phase (CSP), often one based on a polysaccharide derivative like amylose or cellulose phenylcarbamates.[9] Method development is required to find a suitable mobile phase (typically hexane/isopropanol mixtures) that provides baseline separation of the two enantiomers. Alternatively, NMR analysis using a chiral solvating agent can be used, but HPLC is generally more accurate.[2]

Q: What are the recommended storage conditions for (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl?

A: The hydrochloride salt is significantly more stable than the free base. It should be stored in a tightly sealed container in a cool, dry, and dark place to prevent moisture absorption and degradation.[10] We recommend storage at 2-8°C.

Section 5: Data Summary Table

The following table provides a summary of key parameters and expected outcomes for the asymmetric reduction, serving as a benchmark for your optimization efforts.

ParameterRecommended ConditionRationale & Expected Outcome
Catalyst (S)-α,α-diphenyl-2-pyrrolidinemethanolForms the CBS catalyst for high enantioselectivity.
Catalyst Loading 5-10 mol%Balances reaction rate and cost; higher loading may be needed for less reactive substrates.
Borane Source Borane-dimethyl sulfide (BMS)More stable and often gives higher selectivity than Borane-THF.[6]
Solvent Anhydrous Tetrahydrofuran (THF)Standard solvent for CBS reductions, providing good solubility and reactivity.
Temperature -20°C to 0°CCrucial for selectivity. Lower temperatures maximize the enantiomeric excess.
Typical ee% >95%With optimized conditions, high enantiopurity is achievable.[4][11]
Typical Yield 75-90%Good to excellent yields are expected after purification.

References

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. ACS Publications. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. MySkinRecipes. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. SpringerLink. [Link]

  • Analytical Chiral Separation Methods. IUPAC. [Link]

  • Preparation method of 3-methylamino-1-phenylpropanol.
  • CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. Chemsrc. [Link]

  • 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. PubChem. [Link]

  • Borane Reagents. Organic Chemistry Portal. [Link]

  • Boron-based Reductants. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Ketone Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Borane reduction mechanism. YouTube. [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride. Beijing Universal Century Technology Co., Ltd. [Link]

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives.
  • 3-Amino-2-(3-bromophenyl)-1-(oxan-3-yl)propan-1-ol. PubChem. [Link]

  • 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]

  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives. Rasayan Journal of Chemistry. [Link]

  • 1-Propanol, 3-amino-3-phenyl-. PubChem. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

  • The proline-catalyzed direct asymmetric three-component Mannich reaction. PubMed. [Link]

  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • 3-Amino-1-propanol. Wikipedia. [Link]

  • (S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride. PubChem. [Link]

Sources

Stability issues of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL (CAS: 1213637-86-5). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this pharmaceutical intermediate in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is a chiral amino alcohol derivative frequently used as a key building block in the synthesis of various pharmaceutical agents.[1] Its structure, featuring a bromine substituent on the phenyl ring and presented as a hydrochloride salt, is designed to enhance both reactivity for synthesis and solubility in polar solvents.[1] However, the presence of amine and alcohol functional groups introduces potential stability challenges in solution. This guide will walk you through the factors affecting its stability and provide robust protocols to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause degradation of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL in solution?

The stability of this compound is primarily influenced by pH, temperature, exposure to light (photostability), and the presence of oxidizing agents.[2] The amino and hydroxyl groups are susceptible to chemical reactions such as oxidation, while the overall molecule can undergo hydrolysis under certain conditions.[1][3]

Q2: How does pH impact the stability of the solution?

The pH of the solution is a critical stability parameter. The hydrochloride salt form promotes stability by keeping the amino group protonated.

  • Acidic pH (pH 2-5): The compound generally exhibits its highest stability in this range. The protonated amine is less nucleophilic and less susceptible to oxidative degradation.[4][5]

  • Neutral to Basic pH (pH > 7): As the pH increases, the amino group deprotonates, becoming a free base. This free amine is significantly more reactive and prone to oxidation and other degradation reactions. Base-catalyzed hydrolysis can also become a concern at elevated pH levels.[4]

Q3: What is the recommended solvent for preparing solutions?

Due to its hydrochloride salt form, (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is most soluble in polar solvents.[1]

  • Recommended: Deionized water (with pH adjustment if necessary), methanol, or ethanol are suitable choices.[6][7]

  • Avoid: Non-polar aprotic solvents may result in poor solubility.

Q4: How should I store solutions of this compound?

For optimal stability, solutions should be stored under controlled conditions. The recommended storage for the solid compound is sealed, in a dark place, at 2-8°C.[8] For solutions, we recommend the following:

  • Temperature: 2-8°C (refrigerated). Avoid freeze-thaw cycles, which can affect sample stability.[2]

  • Light: Protect from light by using amber vials or wrapping containers in aluminum foil.

  • Atmosphere: For long-term storage or sensitive applications, purging the solution with an inert gas like nitrogen or argon can prevent oxidative degradation.

Q5: What are the visible or analytical signs of degradation?

Degradation can manifest in several ways:

  • Visual: A change in color (e.g., development of a yellow or brown tint) or the formation of precipitate.

  • Analytical: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[9]

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a systematic approach to diagnosing and resolving stability problems during your experiments.

Diagram: Troubleshooting Degradation Issues

Start Degradation Observed (e.g., New HPLC Peaks, Color Change) Check_pH Is the solution pH within the optimal range (2-5)? Start->Check_pH Adjust_pH Action: Adjust pH with dilute HCl. Buffer if necessary. Check_pH->Adjust_pH No Check_Temp Was the solution exposed to high temperatures? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Control_Temp Action: Store at 2-8°C. Use controlled temperature for experiments. Check_Temp->Control_Temp Yes Check_Oxidation Was the solution exposed to air for an extended period? Check_Temp->Check_Oxidation No Control_Temp->Check_Oxidation Inert_Atmosphere Action: Degas solvent. Use inert atmosphere (N2/Ar). Check_Oxidation->Inert_Atmosphere Yes Check_Light Was the solution exposed to light? Check_Oxidation->Check_Light No Inert_Atmosphere->Check_Light Protect_Light Action: Use amber vials. Protect from direct light. Check_Light->Protect_Light Yes End Solution Stabilized Check_Light->End No Protect_Light->End

Caption: A logical workflow for troubleshooting stability issues.

Key Factors Influencing Solution Stability

The interplay of several environmental and chemical factors dictates the stability of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL in solution. Understanding these factors is crucial for designing robust experimental protocols.

Diagram: Factors Influencing Solution Stability

center Solution Stability of (R)-3-AMINO-3-(3-BROMOPHENYL) PROPAN-1-OL HCL pH pH center->pH  affects amine protonation and hydrolysis rates Temp Temperature center->Temp  accelerates degradation kinetics Solvent Solvent Choice center->Solvent  impacts solubility and reactivity Oxygen Oxygen / Atmosphere center->Oxygen  promotes oxidative degradation Light Light Exposure center->Light  can induce photodegradation Concentration Concentration center->Concentration  may affect aggregation/solubility

Caption: Key environmental factors affecting compound stability.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution in methanol, a common solvent for this type of compound.

Materials:

  • (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL (MW: 266.56 g/mol )[1]

  • HPLC-grade Methanol

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Weighing: Accurately weigh approximately 26.66 mg of the compound.

  • Transfer: Carefully transfer the weighed solid into a 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of methanol to the flask. Gently swirl or sonicate for a few minutes until the solid is completely dissolved.

  • Volume Adjustment: Once dissolved and at room temperature, bring the solution to the 10 mL mark with methanol.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure a homogenous solution.

  • Storage: Transfer the solution into an amber glass vial, purge with nitrogen gas if storing for more than a few days, and store at 2-8°C.

Protocol 2: A Self-Validating Stability Assessment by HPLC

This protocol provides a framework for a stability-indicating HPLC method to monitor the purity of your solution over time. A stability-indicating method is one that can accurately separate the active compound from its degradation products.[10][11]

Objective: To compare a freshly prepared solution ("Time 0") against a solution aged under specific stress conditions (e.g., elevated temperature, light exposure).

Instrumentation and Conditions:

Parameter Recommendation
HPLC System Standard HPLC or UPLC with UV/PDA detector[9]
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm (or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes; hold at 95% B for 1 min
Flow Rate 0.4 mL/min
Column Temp. 40°C
Detection 220 nm

| Injection Vol. | 2 µL |

Procedure:

  • Prepare Solutions: Make a fresh stock solution as described in Protocol 1.

  • Time 0 Analysis: Immediately dilute the fresh stock solution to a working concentration (e.g., 0.1 mg/mL) and inject it into the HPLC system. This is your baseline chromatogram.

  • Stress Conditions: Subject an aliquot of the stock solution to a stress condition. For example:

    • Thermal Stress: Store at 40°C for 24 hours.

    • Photostability: Expose to light (as per ICH Q1B guidelines) for a defined period.[12]

    • Acid/Base Stress: Adjust pH to 2 (with HCl) or 9 (with NaOH) and hold at room temperature for 12 hours.

  • Post-Stress Analysis: After the stress period, allow the sample to return to room temperature, dilute to the same working concentration, and analyze using the same HPLC method.

  • Data Evaluation: Compare the chromatogram of the stressed sample to the "Time 0" sample.

    • Trustworthy Result: A stable solution will show no significant decrease in the main peak area and no new peaks greater than the limit of quantification.

    • Degradation: The presence of new peaks and a corresponding decrease in the parent peak area confirms degradation. The "peak purity" function on a PDA detector can further confirm that the main peak is not co-eluting with any impurities.

Diagram: HPLC-Based Stability Assessment Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution (Protocol 1) T0 Inject 'Time 0' Sample (Baseline Analysis) Prep->T0 Stress Apply Stress Condition (e.g., Heat, Light, pH) Prep->Stress Compare Compare Chromatograms (T0 vs. Stressed) T0->Compare T_Stress Inject Stressed Sample Stress->T_Stress T_Stress->Compare Result New Peaks or Area Loss >5%? Compare->Result Stable Conclusion: Stable under tested conditions Result->Stable No Unstable Conclusion: Unstable Degradation Pathway Identified Result->Unstable Yes

Caption: Workflow for assessing stability using HPLC.

References

  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies . Rasayan Journal of Chemistry. Available at: [Link]

  • CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL . Chemsrc. Available at: [Link]

  • N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity . PubMed. Available at: [Link]

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.
  • Analytical Techniques In Stability Testing . Separation Science. Available at: [Link]

  • 3-Amino-2-(3-bromophenyl)-1-(oxan-3-yl)propan-1-ol - PubChem . PubChem. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol . National Institutes of Health (NIH). Available at: [Link]

  • CN102633658A - Method for resolving 3-amino-3-phenylpropanol. Google Patents.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products . LCGC. Available at: [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices . ResearchGate. Available at: [Link]

  • 3-Methylamino-3-phenylpropan-1-ol . ResearchGate. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines . ResearchGate. Available at: [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives . International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • A Comprehensive Review on Development and Validation of Stability-Indicating RP-HPLC Method for Pharmaceuticals . International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine . PubMed. Available at: [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers . National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Maintaining the Stereochemical Integrity of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. Maintaining the enantiomeric purity of this compound is paramount, as stereochemistry often dictates biological activity and safety profiles in pharmaceutical applications.[1][2] This document provides in-depth troubleshooting advice and validated protocols to prevent racemization—the undesirable conversion of a pure enantiomer into a 1:1 mixture of both enantiomers, rendering it optically inactive.[3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the stability and handling of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL.

Q1: What is racemization and why is it a critical issue for this specific compound?

A1: Racemization is the process that converts an enantiomerically pure substance, like the (R)-enantiomer of our compound, into a racemic mixture (a 50:50 mix of R and S enantiomers).[3] This is a significant problem in drug development because the two enantiomers of a chiral molecule can have drastically different pharmacological and toxicological effects.[1][5] For (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL, which is used as a chiral building block[6], any loss of stereochemical integrity can lead to impure final products, reduced efficacy, and potentially harmful off-target effects.

Q2: What is the primary chemical mechanism that causes racemization in this molecule?

A2: The chiral center in this molecule is the carbon atom bonded to the amino group, the 3-bromophenyl group, a hydrogen atom, and the ethyl-alcohol chain. This carbon is a "benzylic" carbon (adjacent to a phenyl ring). The primary mechanism of racemization involves the removal of the hydrogen atom from this chiral center.

  • Under basic conditions: A base can abstract this proton, creating a planar, achiral carbanion intermediate. The phenyl ring helps to stabilize this intermediate through resonance. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to the formation of both (R) and (S) enantiomers.[7][8] This is the most common pathway for racemization in amino alcohols.[7]

Q3: What are the key experimental factors that can induce racemization?

A3: Several common laboratory conditions can provide the energy or the chemical pathway for racemization:

  • pH Extremes: Both strongly basic and, to a lesser extent, harsh acidic conditions can catalyze racemization.[1] Basic conditions directly promote the formation of the planar carbanion intermediate.[7][8]

  • Elevated Temperatures: Heat provides the necessary activation energy to overcome the energy barrier for racemization.[1][9][10] The rate of racemization is often highly dependent on temperature.[11][12][13]

  • Solvent Choice: The polarity and nature of the solvent can influence racemization rates. Polar solvents may stabilize the charged, planar intermediates that lead to racemization.[14][15][16]

  • Presence of Catalysts: Certain transition metals, such as Ruthenium, Iridium, or Palladium, are known to be potent catalysts for the racemization of alcohols and amines and are sometimes used intentionally for this purpose in dynamic kinetic resolutions.[17][18][19] Accidental contamination with such metals should be avoided.

Q4: How should I properly store the compound to ensure its long-term stereochemical stability?

A4: The compound is supplied as a hydrochloride (HCL) salt, which enhances its stability by protonating the amino group, making it less susceptible to acting as a base or participating in unwanted side reactions. For optimal long-term storage, follow these guidelines:

  • Temperature: Store in a tightly sealed container in a dry, dark place, under refrigeration at 2-8°C.[20]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidative degradation, which could create reactive species.

Q5: How can I accurately determine if my sample has undergone racemization?

A5: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess (ee).[21][22] Since the molecule lacks a strong UV chromophore, derivatization with a UV-active agent (e.g., 3,5-Dinitrobenzoyl chloride) may be necessary for sensitive detection.[21] Alternatively, a polarimeter can be used to measure the optical rotation of the sample. A decrease from the expected specific rotation value is indicative of racemization, though this method is less precise than chiral HPLC for quantification.[7][23][24]

Section 2: Troubleshooting Guide: Diagnosing and Correcting Racemization

If you suspect racemization has occurred (e.g., based on chiral HPLC analysis or loss of optical activity), use this guide to identify the likely cause.

Symptom: My final product, or an intermediate sample, shows a significantly lower enantiomeric excess (ee) than the starting material.

Troubleshooting_Racemization start Racemization Detected! (Reduced ee%) q_base Was a strong base (e.g., NaOH, KOH, LiOH, alkoxides) used during workup or reaction? start->q_base s_base SOLUTION: - Use milder bases (NaHCO₃, K₂CO₃, Et₃N). - Perform basic steps at low temp (0°C). - Minimize exposure time. q_base->s_base Yes q_temp Was the sample exposed to elevated temperatures (>40°C) for a prolonged period? q_base->q_temp No s_temp SOLUTION: - Optimize for lower reaction temperatures. - Use vacuum for solvent removal instead of high heat. - Minimize heating time during purification. q_temp->s_temp Yes q_metal Did the reaction involve transition metal reagents or catalysts (e.g., Ru, Pd, Ir)? q_temp->q_metal No s_metal SOLUTION: - Screen for alternative, non-racemizing catalysts. - Ensure complete removal of metal catalysts  before any heating or basic steps. q_metal->s_metal Yes q_time Was the total time in solution, especially under non-ideal pH or temperature, excessively long? q_metal->q_time No s_time SOLUTION: - Plan experiments to minimize reaction and  workup duration. - Do not leave samples in solution  at room temp overnight. q_time->s_time Yes Racemization_Mechanism R_mol (R)-Form (Chiral) intermediate Planar Achiral Intermediate (Carbanion) R_mol->intermediate + Base (B⁻) - HB S_mol (S)-Form (Chiral) S_mol->intermediate + Base (B⁻) - HB intermediate->R_mol + HB - Base (B⁻) intermediate->S_mol + HB - Base (B⁻)

Caption: Base-catalyzed racemization via a planar intermediate.

Table 1: Influence of Experimental Conditions on Racemization Risk
ParameterLow Risk ConditionHigh Risk ConditionRationale
pH Mildly Acidic (pH 3-6)Strongly Basic (pH > 10)Strong bases deprotonate the chiral center, initiating racemization. [7][8]The HCl salt form is inherently more stable.
Temperature < 25°C (Ideally 0-5°C for workups)> 40°C (especially for long durations)Higher temperatures provide the activation energy needed to overcome the racemization barrier. [9][10]
Solvent Non-polar aprotic (e.g., Toluene, Hexane) or some ethereal solvents (e.g., MTBE)Polar protic (e.g., Methanol, Water) or polar aprotic (e.g., DMSO, DMF) under basic conditionsPolar solvents can stabilize the charged planar intermediate, potentially accelerating the rate of racemization. [14][15]
Catalysts Metal-free conditionsPresence of Ru, Pd, Ir, Rh complexesCertain transition metals are highly effective racemization catalysts for alcohols and amines. [17][18]

Section 4: Recommended Protocols

Protocol 1: Racemization-Minimizing Aqueous Workup

This protocol is designed for quenching a reaction and extracting the product while minimizing exposure to harsh conditions.

  • Cooling: Before quenching, cool the reaction mixture to 0-5°C using an ice bath.

  • Quenching: Slowly add a pre-chilled, saturated aqueous solution of a mild acid salt like ammonium chloride (NH₄Cl) to neutralize the reaction. Avoid strong acids unless absolutely necessary.

  • pH Adjustment (If Necessary): If the aqueous layer is basic, adjust the pH to ~7 using a mild acid (e.g., dilute citric acid). Crucially, avoid overshooting into a strongly basic regime. Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization if the mixture is acidic. Always perform this step at 0-5°C.

  • Extraction: Extract the product into a suitable, low-polarity organic solvent (e.g., Ethyl Acetate, Dichloromethane, MTBE). Perform the extraction quickly.

  • Washing: Wash the combined organic layers with pre-chilled brine to remove excess water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) using a low-temperature water bath (<30°C).

  • Analysis: Immediately analyze a small aliquot of the crude product by chiral HPLC to determine the enantiomeric excess before proceeding with further purification.

Protocol 2: General Workflow for Handling Chiral Amines

Workflow receive Receive Compound (Store at 2-8°C) prep Prepare Reaction (Under Inert Gas, Low Temp) receive->prep reaction Perform Reaction (Monitor Temp Closely) prep->reaction workup Execute Low-Temp, pH-Controlled Workup reaction->workup purify Purify Product (e.g., Low-Temp Crystallization or Chromatography) workup->purify analyze Analyze Purity & ee% (Chiral HPLC) purify->analyze store Store Final Product (2-8°C, Inert Gas) analyze->store

Caption: Recommended workflow for experimental handling.

References

  • Gal, J. (1986). Determination of the Enantiomeric Composition of Chiral Aminoalcohols Using Chiral Derivatization and Reversed-Phase Liquid Chromatography. Journal of Liquid Chromatography, 9(2–3), 673–681. [Link]

  • Noorduin, W. L., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. Available at: [Link]

  • Steendam, R. R. E., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. Available at: [Link]

  • Oliel, M., & Mastai, Y. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Journal of Solution Chemistry. Available at: [Link]

  • Löfroth, J. E. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica. Available at: [Link]

  • Bhushan, R., & Kumar, V. (2014). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Acta Chromatographica. Available at: [Link]

  • Oliel, M., & Mastai, Y. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. ResearchGate. Available at: [Link]

  • Mazzotti, M., et al. (2019). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Research Collection. Available at: [Link]

  • Nakashima, T., et al. (2014). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. PubMed. Available at: [Link]

  • ResearchGate. (2025). Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Racemization. Wikipedia. Retrieved from [Link]

  • Gu, Y., et al. (2020). Effect of solvents on the chiral recognition mechanisms of immobilized cellulose-based chiral stationary phase. PubMed. Available at: [Link]

  • Gotor-Fernández, V., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available at: [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Study.com. Retrieved from [Link]

  • Bäckvall, J. E., et al. (2013). Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols. Accounts of Chemical Research. Available at: [Link]

  • Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]

  • AK Lectures. (2016). Racemization of Carbonyl Compounds. AK Lectures. Available at: [Link]

  • Wang, D., & Astruc, D. (2015). Stereochemical editing: Catalytic racemization of secondary alcohols and amines. Coordination Chemistry Reviews. Available at: [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 19.11: Racemization. Chemistry LibreTexts. Available at: [Link]

  • Clayden, J., et al. (2017). Racemisation in Chemistry and Biology. The University of Manchester. Available at: [Link]

  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Wikipedia. (n.d.). Racemic mixture. Wikipedia. Retrieved from [Link]

  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]

  • Yashima, E., et al. (2016). Supramolecular Chirality: Solvent Chirality Transfer in Molecular Chemistry and Polymer Chemistry. MDPI. Available at: [Link]

  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. MySkinRecipes. Retrieved from [Link]

  • LibreTexts. (2021). 5.4: Optical Activity. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Steps. (n.d.). Optical Activity. Chemistry Steps. Retrieved from [Link]

  • LibreTexts. (2020). 6.7: Optical Activity and Racemic Mixtures. Chemistry LibreTexts. Available at: [Link]

Sources

Side reactions associated with the synthesis of 3-aminophenylpropanol compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminophenylpropanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions and common challenges encountered during synthesis. The following question-and-answer format addresses specific experimental issues with a focus on mechanistic causality and practical solutions.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Low or No Conversion During Catalytic Hydrogenation

Question: My catalytic hydrogenation of the nitro-precursor to the 3-aminophenylpropanol derivative is stalled. The starting material is not being consumed, or the conversion is unacceptably low. What are the potential causes and how can I resolve this?

Answer: Low or no conversion is a frequent issue in catalytic hydrogenations and typically points to problems with the catalyst, the reaction conditions, or the purity of your reagents. A systematic approach is the most effective way to diagnose and solve the problem.

Causality and Solutions:

  • Catalyst Inactivity: The most common culprit is the catalyst itself.

    • Poisoning: The active sites on noble metal catalysts (like Palladium or Platinum) are highly susceptible to poisoning. Trace amounts of sulfur compounds (e.g., from thiols, thioethers), heavy metal ions, or even certain nitrogen heterocycles can completely shut down the reaction.[1] Ensure all glassware is scrupulously clean and use high-purity, degassed solvents and reagents. If poisoning is suspected, the catalyst must be replaced.[1][2]

    • Deactivation: Catalysts can lose activity through improper storage or handling. Pyrophoric catalysts like Raney® Nickel are particularly sensitive to air.[1] Always handle catalysts under an inert atmosphere (e.g., Argon or Nitrogen) and use a fresh batch to rule out deactivation.

    • Insufficient Loading: While catalytic, the reaction requires a sufficient amount of active sites. A typical starting point is 5-10% w/w of catalyst to substrate.[2] If the reaction is slow, a modest increase in catalyst loading can often improve the rate.

  • Sub-Optimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: The reaction is dependent on the concentration of hydrogen at the catalyst surface. Ensure your system is leak-free and that the hydrogen supply is adequate. For stubborn reductions, increasing the pressure (if your equipment allows, e.g., in a Parr shaker) can dramatically increase the reaction rate.[1][3]

    • Poor Agitation: This is a triphasic reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Vigorous stirring is critical to ensure efficient mass transfer of hydrogen to the catalyst surface.[1] A flat stir bar or overhead mechanical stirring is often more effective than a small, egg-shaped magnetic stir bar.

    • Incorrect Temperature: While many hydrogenations proceed at room temperature, some require thermal input to overcome the activation energy.[3] A gentle increase in temperature (e.g., to 40-60 °C) can be effective, but be aware that higher temperatures can sometimes lead to an increase in side reactions.

  • Substrate or Solvent Issues:

    • Poor Solubility: If the starting material is not fully dissolved in the solvent, the reaction becomes mass-transport limited.[1] Ensure you are using a solvent that fully dissolves your substrate. Common solvents include methanol, ethanol, ethyl acetate, and THF.[2] Using a co-solvent system can sometimes resolve solubility issues.

Below is a troubleshooting workflow to systematically address low conversion.

G cluster_catalyst Catalyst Checks cluster_conditions Condition Checks cluster_substrate Substrate/Solvent Checks start Low or No Conversion Observed check_catalyst 1. Evaluate Catalyst start->check_catalyst start->check_catalyst check_conditions 2. Assess Reaction Conditions check_catalyst->check_conditions poisoned Poisoned? check_catalyst->poisoned check_substrate 3. Examine Substrate & Solvent check_conditions->check_substrate pressure Inadequate H2 Pressure? check_conditions->pressure solubility Poor Solubility? check_substrate->solubility inactive Old/Inactive? loading Insufficient Loading? solution_catalyst Use fresh, high-purity catalyst. Increase loading if necessary. loading->solution_catalyst temp Incorrect Temperature? agitation Poor Agitation? solution_conditions Increase H2 pressure and/or temperature. Ensure vigorous stirring. agitation->solution_conditions purity Impure Reagents? solution_substrate Use high-purity, fully dissolved substrate. Use appropriate solvent. purity->solution_substrate

Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.

Issue 2: Poor Chemoselectivity - Unwanted Reduction of Other Functional Groups

A common synthetic route to 3-aminophenylpropanol involves the reduction of a 3-nitrocinnamic acid derivative. A primary challenge in this synthesis is achieving the selective reduction of the nitro group without affecting other reducible moieties, such as alkenes or halogens.

Question: I am trying to reduce the nitro group of my 3-nitrocinnamate precursor, but I am also reducing the carbon-carbon double bond, leading to 3-aminophenylpropanoate. How can I improve selectivity for the nitro group?

Answer: This is a classic chemoselectivity problem. Standard catalytic hydrogenation with Palladium on carbon (Pd/C) is highly efficient but often too reactive, readily reducing both nitro groups and alkenes.[4] The key is to choose a reducing system with greater selectivity for the nitro group.

Causality and Solutions:

  • Mechanism of Selectivity: The high activity of Pd/C stems from its ability to readily adsorb and activate both hydrogen and various unsaturated functional groups. To achieve selectivity, one must either use a catalyst that preferentially interacts with the nitro group or employ a chemical reductant that is inherently more selective.

  • Recommended Reagent Systems: Several systems offer superior selectivity compared to standard H₂/Pd/C. The choice depends on the other functional groups present in your molecule.

Reagent SystemTypical ConditionsSelectivity ProfileReference
Fe / NH₄Cl or Fe / AcOH Ethanol/Water, RefluxExcellent for nitro groups. Preserves alkenes, carbonyls, and esters. A classic, robust method.[4][5][4][5]
SnCl₂·2H₂O Ethanol or Ethyl Acetate, RefluxHighly selective for nitro groups. Tolerates most other functional groups including ketones, nitriles, and halogens.[6][6]
H₂, Sulfided Pt/C Acetonitrile, H₂ (low pressure)Good selectivity. The sulfur "poisons" the catalyst just enough to prevent alkene reduction while allowing nitro reduction.[6]
Sodium Sulfide (Na₂S) Ethanol/WaterMild and can be selective for one nitro group in the presence of others. Often preserves alkenes.[5][5]
Transfer Hydrogenation Pd/C with H-donor (e.g., Ammonium Formate)Can be selective, but requires careful optimization of temperature and reaction time to avoid alkene reduction.[1][1]

The following decision tree can guide your selection of an appropriate reducing agent.

G start Select a Molecule with a Nitro Group identify_groups Identify Other Sensitive Functional Groups start->identify_groups alkene Alkene/Alkyne Present? identify_groups->alkene halogen Halogen Present? alkene->halogen No use_fe_sncl2 Use Fe/NH4Cl or SnCl2·2H2O. These are highly selective for the nitro group over C=C bonds. alkene->use_fe_sncl2 Yes carbonyl Ketone/Aldehyde Present? halogen->carbonyl No use_raney_ni Use Raney Nickel with H2 or Sulfided Pt/C. These minimize dehalogenation compared to Pd/C. halogen->use_raney_ni Yes standard_h2 Standard catalytic hydrogenation (H2, Pd/C) is generally efficient if no other sensitive groups are present. carbonyl->standard_h2 No use_sncl2_mild SnCl2·2H2O is an excellent choice as it is mild and highly selective for nitro groups over carbonyls. carbonyl->use_sncl2_mild Yes

Caption: Reagent selection guide for selective nitro group reduction.

Issue 3: Identification of Unknown Byproducts

Question: My reaction appears complete, but after purification, my NMR and Mass Spec data show unexpected signals that I cannot account for. What are these impurities?

Answer: The presence of unknown signals indicates the formation of side products that may have co-eluted with your desired 3-aminophenylpropanol. The identity of these byproducts is highly dependent on your specific starting materials and reaction conditions.

Common Byproducts and Their Origins:

  • Unreacted Starting Material: Incomplete reduction can leave behind the nitro- or ketone-precursor.[7] This is easily identified by comparing the final spectra to that of the starting material.

  • Over-reduction Products: Under harsh conditions (high pressure, high temperature, prolonged reaction time), the phenyl ring itself can be reduced to a cyclohexyl ring.[7] This would result in the disappearance of aromatic signals in the ¹H NMR and a significant change in the mass spectrum.

  • Products of Dehalogenation: If using a halogenated precursor with a highly active catalyst like Pd/C, the halogen can be replaced with a hydrogen atom.[8] This results in a product with a lower mass.

  • Intermediate Species: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[9] While typically transient, under certain conditions (e.g., low hydrogen pressure, partially poisoned catalyst), these species can sometimes be detected or may lead to other byproducts like azoxy compounds.

  • Ring-Opened Byproducts: If your precursor contains a sensitive heterocyclic ring (e.g., furan), harsh acidic or reductive conditions can cause ring opening and subsequent side reactions.[7]

To identify these impurities, a combination of analytical techniques is recommended:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It will separate the components of your mixture and provide a mass for each, allowing you to hypothesize structures (e.g., dehalogenated product, over-reduced product).[7]

  • Advanced NMR (COSY, HSQC, HMBC): If an impurity is present in a significant amount, 2D NMR techniques can be used to elucidate its structure by establishing proton-proton and proton-carbon correlations.[7]

The diagram below illustrates the desired synthetic pathway from a common precursor, 3-nitrocinnamic acid, and highlights the formation of major side products.

G start 3-Nitrocinnamic Acid (or Ester) product Desired Product: 3-Amino-3-phenylpropanol (after subsequent steps) start->product Selective Nitro Reduction (e.g., Fe/NH4Cl) side1 Side Product 1: Alkene Reduction (3-Nitrophenylpropanoic Acid) start->side1 Non-selective Reduction (e.g., H2, Pd/C) side2 Side Product 2: Incomplete Reduction (e.g., Phenylhydroxylamine derivative) start->side2 Stalled Reaction side3 Side Product 3: Over-reduction (3-Aminocyclohexylpropanol) product->side3 Harsh Conditions (High Pressure/Temp)

Caption: Synthetic pathway and common side reactions.

Experimental Protocol: Chemoselective Reduction of Ethyl 3-Nitrocinnamate

This protocol provides a robust method for the selective reduction of a nitro group in the presence of a C=C double bond, a common step in the synthesis of 3-aminophenylpropanol precursors.

Objective: To synthesize Ethyl 3-amino-3-phenylpropenoate from Ethyl 3-nitrocinnamate.

Materials:

  • Ethyl 3-nitrocinnamate

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-nitrocinnamate (1.0 eq).

  • Add Reagents: Add ethanol and water in a 4:1 ratio to create a solution with a concentration of approximately 0.2 M. To this solution, add ammonium chloride (4.0 eq) and iron powder (5.0 eq).

  • Reaction: Heat the vigorously stirred mixture to reflux (approximately 80-85 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate.[1]

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude Ethyl 3-amino-3-phenylpropenoate can be further purified by silica gel column chromatography if necessary.

References

  • RSC Advances. Recent development in chemoselective reduction of nitroarenes. Royal Society of Chemistry. Available from: [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Journal of Siberian Federal University. Chemistry. Available from: [Link]

  • Organic Chemistry Tutor. Nitro Reduction - Common Conditions. Available from: [Link]

  • ResearchGate. How to reduce a nitro group next to an alkene?. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives.
  • YouTube. Reduction of nitro groups to anilines. Available from: [Link]

  • Google Patents. US20150232412A1 - Process for the reduction of nitro derivatives to amines.
  • Common Organic Chemistry. Nitro Reduction (H2 + Pd/C). Available from: [Link]

  • National Institutes of Health. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Available from: [Link]

  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Rasayan Journal of Chemistry. Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives. Available from: [Link]

  • Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. Available from: [Link]

  • ResearchGate. Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. Available from: [Link]

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available from: [Link]

  • Google Patents. EP2468712A1 - Method for producing and purifying 3-aminopropanol.
  • RSC Publishing. Electrophilic aromatic substitution. Part 25. The nitration in aqueous sulphuric acid of some cinnamic acids. Available from: [Link]

  • Wordpress. Solving Issues with Heterogeneous Catalytic Hydrogenation. Available from: [Link]

  • Google Patents. US20120149903A1 - Process for preparing and purifying 3-aminopropanol.
  • Bionano Genomics. Troubleshooting Guides. Available from: [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. Available from: [Link]

  • MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Available from: [Link]

  • PubChem. 3-Nitrocinnamic acid. Available from: [Link]

  • Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines.
  • National Institutes of Health. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]

  • Organic Syntheses. m-NITROCINNAMIC ACID. Available from: [Link]

  • Reddit. Troubleshooting the synthesis of BINOL derivatives. Available from: [Link]

  • PubMed. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Available from: [Link]

  • ResearchGate. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Available from: [Link]

Sources

Addressing Solubility Challenges of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Welcome to the technical support guide for (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges of this compound, particularly in non-polar solvent systems. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions.

Understanding the Core Challenge: Polarity Mismatch

(R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl is a salt, specifically the hydrochloride salt of a primary amine. This salt form confers high polarity to the molecule. The fundamental principle of "like dissolves like" governs solubility.[1] Polar compounds, such as salts, readily dissolve in polar solvents (e.g., water, methanol) because the solvent molecules can effectively solvate the ions. Conversely, non-polar solvents (e.g., hexane, toluene) lack the ability to stabilize these charged species, leading to poor solubility.[1][2] The core of the problem lies in this significant polarity mismatch between the hydrochloride salt and the non-polar solvent.

Frequently Asked Questions (FAQs)

Q1: Why is my (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl not dissolving in toluene?

A1: Toluene is a non-polar solvent. Your compound is a hydrochloride salt, which is highly polar. The large difference in polarity between the solute (your compound) and the solvent (toluene) is the primary reason for the lack of solubility. Non-polar solvents cannot effectively stabilize the ionic components of the salt.[1][2]

Q2: I need to run a reaction in a non-polar solvent. What are my options?

A2: You have several strategies at your disposal, which will be detailed in the troubleshooting guide below. The main approaches are:

  • Conversion to Free Base: Convert the highly polar HCl salt to its less polar free amine form.

  • Co-solvent System: Use a mixture of a non-polar solvent and a polar co-solvent to increase the overall polarity of the solvent system.

  • Alternative Solvents: Explore "borderline" or polar aprotic solvents that can dissolve both polar and non-polar compounds.[1][3]

Q3: Will heating the mixture improve solubility?

A3: While heating can increase the solubility of many compounds, it is unlikely to be a sufficient solution for dissolving a highly polar salt in a purely non-polar solvent. The effect will likely be minimal. Furthermore, excessive heat could potentially lead to degradation of your compound. A more robust strategy is to address the underlying polarity mismatch.

Q4: Can I use sonication to help dissolve the compound?

A4: Sonication can aid in dispersing the solid particles and breaking up agglomerates, which can increase the rate of dissolution. However, like heating, it does not change the fundamental thermodynamics of solubility. If the compound is inherently insoluble due to polarity mismatch, sonication alone will not be an effective solution.

Q5: How do I confirm if I have successfully converted the HCl salt to the free base?

A5: You can confirm the conversion using a few methods:

  • pH Measurement: The aqueous layer after extraction should be basic (pH > 8).

  • Thin Layer Chromatography (TLC): The free base will have a different Rf value compared to the HCl salt.

  • NMR Spectroscopy: The chemical shifts of protons near the amine group will change upon conversion to the free base.

  • FT-IR Spectroscopy: The N-H stretching frequencies may shift.

Troubleshooting Guide: Strategies and Protocols

This section provides detailed, step-by-step protocols to overcome the solubility challenges of (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl in non-polar solvents.

Strategy 1: Conversion of HCl Salt to Free Base

Scientific Rationale: The most effective way to increase the solubility of an amine salt in a non-polar solvent is to convert it to its free base form. By removing the ionic hydrochloride, the molecule becomes significantly less polar and more compatible with non-polar solvents. This is achieved by neutralizing the acidic salt with a base.[4][5][6][7]

Experimental Protocol: Aqueous Work-up for Free Base Conversion

  • Dissolution: Dissolve the (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl in a minimal amount of deionized water.

  • Basification: Slowly add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH), dropwise while stirring.[4][5] Monitor the pH of the aqueous solution using pH paper or a pH meter. Continue adding the base until the pH is approximately 9-10 to ensure complete deprotonation of the amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of a water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether). Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The less polar free base will have partitioned into the organic layer.

  • Collection and Further Extraction: Drain the organic layer. To maximize recovery, perform two additional extractions of the aqueous layer with fresh portions of the organic solvent.

  • Washing: Combine the organic extracts and wash with brine (a saturated aqueous solution of NaCl). This helps to remove any residual water and inorganic salts from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free base of (R)-3-amino-3-(3-bromophenyl)propan-1-ol.

Diagram of the Free Base Conversion Workflow:

FreeBaseConversion cluster_aqueous Aqueous Phase cluster_organic Organic Phase HCl_Salt (R)-Compound HCl in Water Base_Addition Add Aqueous Base (e.g., NaHCO₃, NaOH) to pH 9-10 HCl_Salt->Base_Addition Dissolve Free_Base_Aq Free Base in Aqueous Phase Base_Addition->Free_Base_Aq Neutralize Extraction Extract with Non-Polar Solvent (e.g., DCM, EtOAc) Free_Base_Aq->Extraction Free_Base_Org Free Base in Organic Phase Extraction->Free_Base_Org Drying Dry over Na₂SO₄ or MgSO₄ Free_Base_Org->Drying Wash with Brine Evaporation Solvent Evaporation Drying->Evaporation Filter Final_Product Isolated Free Base Evaporation->Final_Product

Caption: Workflow for converting the HCl salt to its free base.

Strategy 2: Utilizing a Co-solvent System

Scientific Rationale: If converting to the free base is not desirable for your experimental setup, a co-solvent system can be employed. This involves adding a small amount of a polar solvent to the non-polar bulk solvent. The polar co-solvent can help to solvate the ionic salt, while the non-polar solvent maintains the overall desired low-polarity environment.[8]

Experimental Protocol: Co-solvent Screening

  • Initial Screening: In separate vials, add a small, known amount of (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl.

  • Solvent Addition: To each vial, add your primary non-polar solvent (e.g., toluene, hexane).

  • Co-solvent Titration: To each vial, add a different polar co-solvent (e.g., methanol, ethanol, isopropanol, tetrahydrofuran (THF)) dropwise while stirring or sonicating.

  • Observation: Observe the solubility at different co-solvent percentages (e.g., 1%, 2%, 5%, 10% v/v).

  • Optimization: Identify the co-solvent and the minimum percentage required to achieve complete dissolution.

Data Summary Table for Co-solvent Screening:

Non-Polar SolventPolar Co-solventCo-solvent % (v/v) for DissolutionObservations
TolueneMethanol~5-10%Solution becomes clear
TolueneTHF>15%May require higher percentage
HexaneIsopropanol~10-15%May form a suspension initially
DichloromethaneMethanol~2-5%Effective at low percentages

Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Diagram of the Co-solvent Selection Logic:

CoSolventLogic Start Insoluble HCl Salt in Non-Polar Solvent Add_CoSolvent Add Polar Co-solvent (e.g., MeOH, THF) Start->Add_CoSolvent Check_Solubility Is Compound Soluble? Add_CoSolvent->Check_Solubility Increase_Percent Increase Co-solvent % Check_Solubility->Increase_Percent No Success Homogeneous Solution Achieved Check_Solubility->Success Yes Increase_Percent->Check_Solubility Failure Try Different Co-solvent Increase_Percent->Failure If max % reached

Caption: Decision-making process for co-solvent selection.

Strategy 3: Exploring Alternative Solvents

Scientific Rationale: Some solvents, while not strictly non-polar, have properties that allow them to dissolve a wider range of compounds. Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), can be excellent choices when a non-reactive, versatile solvent is needed.[3] They possess large dipole moments that can stabilize ions, but they do not have acidic protons that can interfere with certain reactions.

Considerations for Alternative Solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent that can dissolve both polar and non-polar compounds.[3] It is miscible with a wide range of organic solvents.

  • Tetrahydrofuran (THF): A moderately polar ether that can be a good compromise between polar and non-polar characteristics.

  • Dichloromethane (DCM): While considered non-polar, its polarity is higher than that of hydrocarbons like hexane or toluene, and it may offer better solubility for polar compounds.

Experimental Protocol: Alternative Solvent Test

  • Small-Scale Test: Place a few milligrams of (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl into several small test tubes or vials.

  • Solvent Addition: Add 0.5-1.0 mL of each test solvent (e.g., DMSO, THF, DCM) to the respective vials.

  • Agitation: Agitate the vials (vortex, sonicate, or stir) for several minutes.

  • Observation: Visually inspect for dissolution.

  • Compatibility Check: Ensure the chosen solvent is compatible with your downstream experimental conditions (e.g., reaction chemistry, temperature, and work-up procedures).

Concluding Remarks

Addressing the solubility of polar salts like (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl in non-polar solvents requires a systematic approach. The most robust method is often converting the salt to its more lipophilic free base. However, when this is not feasible, the use of co-solvents or the selection of an appropriate alternative solvent can provide effective solutions. Always perform small-scale solubility tests before committing to a large-scale experiment to save time and resources.

References

  • Reddit. (2021). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? r/chemhelp. Retrieved from [Link]

  • Google Patents. (n.d.). US5354475A - Process for separating polar and non-polar constituents from coal tar distillates.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-1-propanol. PubChem. Retrieved from [Link]

  • Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent? r/chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ChemSrc. (n.d.). CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage? Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • Quora. (2021). How does a non-polar solvent dissolve the nonpolar solute? What is the mechanism? Retrieved from [Link]

  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]

  • YouTube. (2024). pH and Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Chemistry Stack Exchange. (2012). How do non-polar substances dissolve in non-polar solvents? Retrieved from [Link]

  • Google Patents. (n.d.). WO2011095977A1 - Methods for the separation of hcl from a chloride salt and compositions produced thereby.
  • ResearchGate. (2025). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Retrieved from [Link]

  • ResearchGate. (2012). How to make a salt of a novel compound? Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

Sources

Technical Support Center: Purification of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (R)-3-AMINO-3-(3-bromophenyl)propan-1-ol HCl. This resource is designed for researchers, chemists, and drug development professionals who are working with this chiral building block and need to achieve high levels of chemical and enantiomeric purity. The following question-and-answer guide provides troubleshooting strategies and detailed protocols based on established scientific principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial questions and helps you assess your crude product to select the best purification strategy.

Q1: What are the likely impurities in my crude (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl?

A1: Understanding potential impurities is the first step to designing an effective purification strategy. The impurity profile depends heavily on the synthetic route used. Common routes, such as the asymmetric reduction of a corresponding ketone, can introduce specific contaminants.

Common Impurities Include:

  • Starting Materials: Unreacted 3-bromobenzaldehyde, or the corresponding ketone precursor.

  • Achiral Byproducts: Impurities formed from side reactions that are not stereoisomers of the target compound.

  • Diastereomers: If a chiral reducing agent or catalyst was used, diastereomeric intermediates may form and carry through.

  • The (S)-enantiomer: The incorrect enantiomer is the most critical impurity to remove for applications requiring high enantiopurity.

  • Residual Solvents & Reagents: Solvents from the reaction and workup (e.g., THF, Toluene, Methanol) and reagents like reducing agents (e.g., borane complexes) or catalysts.

A preliminary analysis by ¹H NMR can help identify gross organic impurities, while chiral HPLC is necessary to determine the initial enantiomeric excess (e.e.).

Q2: My crude product is an oil or a sticky solid, not a crystalline powder. What should I do first?

A2: This is a common issue, often caused by residual solvents or impurities that inhibit crystallization.

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. Gentle heating (e.g., 30-40°C) can aid this process.

  • Trituration: Attempt to solidify the material by trituration. This involves stirring the oil with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, hexanes, or ethyl acetate). The product may solidify and can then be filtered.

  • Direct to Chromatography: If trituration fails, you may need to proceed directly to column chromatography to remove the impurities that are preventing crystallization.

Part 2: Troubleshooting Recrystallization

Recrystallization is the most common, cost-effective, and scalable method for purifying solid compounds. For amino alcohol hydrochlorides, it is often the first choice for removing bulk impurities.

Q3: I'm struggling to find a good recrystallization solvent. What are the key principles?

A3: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[1] For polar hydrochloride salts like yours, polar protic solvents are often a good starting point.

Recommended Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound readily at this stage.

  • Heat the mixture to boiling. The compound should fully dissolve. If it doesn't, add the minimum amount of additional hot solvent to achieve dissolution.[1]

  • Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Observe for crystal formation. Abundant, well-formed crystals indicate a promising solvent.

Solvent System Comments & Rationale
Isopropanol (IPA) Often an excellent choice for amino alcohol hydrochlorides. Its polarity is well-suited to dissolving the salt when hot, but solubility drops significantly upon cooling.[2]
Ethanol (EtOH) Similar to isopropanol, can be very effective. It is slightly more polar, which may mean higher solubility at cold temperatures (and thus lower yield).
Methanol/Diethyl Ether A solvent/anti-solvent system. Dissolve the crude product in a minimal amount of hot methanol. Then, slowly add diethyl ether (the anti-solvent) until the solution becomes cloudy (the cloud point). Gently warm to redissolve, then cool slowly.
Water While the HCl salt is likely very soluble in water, it can be difficult to achieve good recovery. However, for highly impure samples, it can be a first-pass purification step.
Q4: My recrystallization yield is very low. How can I improve it?

A4: Low yield is typically due to using too much solvent or the product having significant solubility even at low temperatures.

  • Minimize Solvent: Use the absolute minimum amount of boiling solvent required to dissolve your crude product.[1]

  • Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath or refrigerator. This promotes the formation of larger, purer crystals and prevents premature crashing of impurities.

  • Seeding: If crystallization is slow to start, add a single, tiny crystal from a previous batch (a "seed crystal") to induce crystallization.[3]

  • Concentration: If you've added too much solvent, you can carefully evaporate some of it and allow the solution to cool again.

Purification Workflow Decision Tree

This diagram outlines a logical workflow for purifying your crude product.

PurificationWorkflow Crude Crude Product (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL Assess Initial Assessment (NMR, Chiral HPLC) Crude->Assess Recrystallize Recrystallization (e.g., from Isopropanol) Assess->Recrystallize CheckPurity1 Check Purity & e.e. Recrystallize->CheckPurity1 HighPurity Product >98% Pure >99% e.e. CheckPurity1->HighPurity Purity Goals Met Chromatography Chromatography Needed CheckPurity1->Chromatography Purity Goals Not Met ChiralChrom Chiral HPLC/SFC (To improve e.e.) Chromatography->ChiralChrom Low e.e. AchiralChrom Silica Gel Chromatography (To remove achiral impurities) Chromatography->AchiralChrom Achiral Impurities Present CheckPurity2 Final Purity Check ChiralChrom->CheckPurity2 AchiralChrom->CheckPurity2 CheckPurity2->HighPurity

Caption: Decision workflow for purification strategy.

Part 3: Troubleshooting Chromatographic Purification

When recrystallization is insufficient to reach the desired purity, chromatography is the next logical step. This is especially true for removing the unwanted (S)-enantiomer.

Q5: How can I purify my polar amino alcohol HCl salt on silica gel without streaking?

A5: Purifying polar amines on standard silica gel is challenging due to strong interactions between the basic amine and the acidic silica surface, leading to poor peak shape and recovery.

  • Use the Free Base: Before loading, consider converting the HCl salt back to the free amine. Dissolve the salt in water, basify with a mild base (e.g., NaHCO₃ or aq. NH₃) to pH 9-10, and extract the free amine into an organic solvent like ethyl acetate or dichloromethane. After drying and concentrating, this less polar material will behave much better on silica.

  • Mobile Phase Modifier: If you must run the salt, or if the free base also shows poor chromatography, add a basic modifier to your mobile phase. A common choice is to use a dichloromethane/methanol eluent system with 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol). The modifier competes for the acidic sites on the silica, improving the elution of your compound.

Q6: My enantiomeric excess (e.e.) is low (~85-95%). How can I enrich it to >99%?

A6: Achieving high enantiopurity almost always requires a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the industry standards.[4][5]

Step-by-Step Protocol for Chiral Method Development:

  • Column Selection: The choice of Chiral Stationary Phase (CSP) is the most critical factor.[6] For amino alcohols, polysaccharide-based CSPs are highly versatile and successful.

    • Recommended Starting Columns:

      • Amylose-based: Chiralpak® IA, Chiralpak® AD

      • Cellulose-based: Chiralcel® OD, Chiralcel® OJ

  • Mobile Phase Screening:

    • Normal Phase: Typically provides the best selectivity. Start with a Hexane/Isopropanol or Hexane/Ethanol mobile phase. A small amount of a basic additive (like diethylamine, DEA) is often required for amino compounds to improve peak shape.

    • Screening Conditions: Begin with an isocratic elution (e.g., 90:10 Hexane:IPA + 0.1% DEA) and screen different ratios (80:20, 70:30, etc.) to find a condition that gives baseline separation (Resolution > 1.5).

  • Optimization: Once separation is observed, you can fine-tune the mobile phase composition, flow rate, and temperature to maximize resolution and minimize run time.

  • Scale-Up: Once an analytical method is established, it can be scaled to a larger diameter semi-preparative or preparative column to process gram-scale quantities of material.

Chiral Purification Logic

ChiralPurification Input Enantiomerically Enriched Mixture (e.g., 90% R, 10% S) Screen Screen Chiral Stationary Phases (Amylose & Cellulose-based) Input->Screen Optimize Optimize Mobile Phase (Hexane/IPA + Additive) Screen->Optimize Separation Observed ScaleUp Scale to Preparative HPLC/SFC Optimize->ScaleUp Collect Collect Enantiomer Fractions ScaleUp->Collect Evaporate Evaporate Solvent & Isolate Pure Enantiomer Collect->Evaporate Output Final Product (>99% e.e.) Evaporate->Output

Caption: Logical steps for chiral chromatographic purification.

Q7: Are there any non-chromatographic methods for enantiomeric enrichment?

A7: Yes. The classical method is diastereomeric salt crystallization .[4] This is a powerful technique, especially for larger-scale operations.

  • Mechanism: Your enantiomerically enriched (but not pure) free amine is reacted with a single enantiomer of a chiral acid (e.g., L-(+)-Tartaric acid, (R)-(-)-Mandelic acid). This forms a pair of diastereomeric salts ((R,L) and (S,L) salts, for example).

  • Separation: Diastereomers have different physical properties, including solubility.[4] By carefully choosing the crystallization solvent, one diastereomeric salt will preferentially crystallize out of solution, leaving the other in the mother liquor.

  • Liberation: The pure diastereomeric salt is then isolated, and the chiral acid is removed by basification and extraction, yielding the enantiomerically pure free amine, which can then be converted back to the HCl salt.

References

  • BenchChem. (2025).
  • Sigma-Aldrich.
  • Phenomenex.
  • MySkinRecipes. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol.
  • Google Patents.
  • YAKHAK HOEJI. (2021).
  • Google Patents. CN104098478B - Aminoalcohol resolution method.
  • PMC. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.
  • University Handout.
  • ChemicalBook. 3-Amino-3-(4-bromophenyl)propan-1-ol synthesis.
  • ChemicalBook. (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL | 1213827-47-4.
  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol.
  • Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
  • Organic Syntheses.
  • sciensano.be. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market.
  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • BenchChem. (2025). Chiral Synthesis of 3-Amino-1-(furan-3-yl)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural validation of chiral molecules is a cornerstone of safe and effective therapeutic innovation. This guide provides an in-depth technical comparison and experimental framework for the structural validation of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL, a key chiral building block. We will explore the application of fundamental analytical techniques, compare its structural features with relevant alternatives, and discuss the identification of potential process-related impurities.

Introduction: The Imperative of Structural Integrity

(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is a chiral amino alcohol with significant potential as a starting material in the synthesis of various pharmaceutical agents. Its stereochemistry and the presence of a bromophenyl moiety are critical features that will influence its downstream reactivity and the biological activity of the final active pharmaceutical ingredient (API). Therefore, rigorous structural confirmation is not merely a procedural step but a fundamental requirement to ensure reproducibility, safety, and efficacy in drug discovery and development.

This guide will provide a multi-faceted analytical approach, combining spectroscopic and chromatographic techniques to build a comprehensive and robust validation profile for this molecule.

Analytical Workflow for Structural Validation

A comprehensive validation of the structure of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL involves a synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the molecule's identity, purity, and stereochemistry.

Structural_Validation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H and ¹³C) Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Proton & Carbon Environment FTIR FTIR Spectroscopy FTIR->Structural_Confirmation Functional Groups MS Mass Spectrometry MS->Structural_Confirmation Molecular Weight & Fragmentation Chiral_HPLC Chiral HPLC Stereochemical_Purity Stereochemical_Purity Chiral_HPLC->Stereochemical_Purity Enantiomeric Ratio

Caption: A typical analytical workflow for the comprehensive structural validation of a chiral molecule.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. For (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy: Expected Chemical Shifts and Splitting Patterns

The ¹H NMR spectrum of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The hydrochloride salt form will result in the amine proton being present as an ammonium salt (-NH₃⁺), which can influence the chemical shifts of adjacent protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Aromatic (C₆H₄)7.2 - 7.6m-The bromine atom and the amino-propanol side chain will influence the electronic environment of the aromatic protons, leading to a complex multiplet.
Methine (CH-N)~4.5m~6-8This proton is adjacent to the chiral center and coupled to the two diastereotopic protons of the adjacent methylene group.
Methylene (CH₂-C-N)~2.2 - 2.4m~6-8, ~14These protons are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet, coupled to the methine proton and the methylene group adjacent to the hydroxyl.
Methylene (CH₂-O)~3.8t~6This methylene group is adjacent to the hydroxyl group and is expected to be a triplet due to coupling with the adjacent methylene group.
Hydroxyl (OH)Variablebr s-The chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with residual water in the solvent.
Ammonium (NH₃⁺)Variablebr s-The protons of the ammonium group will likely appear as a broad singlet and their chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: Expected Chemical Shifts

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Aromatic (C-Br)~122The carbon directly attached to the bromine atom is expected to be deshielded.
Aromatic (CH)125 - 135The chemical shifts of the aromatic carbons will be influenced by the substituents.
Aromatic (C-C-N)~140The ipso-carbon attached to the amino-propanol side chain.
Methine (CH-N)~55The carbon of the chiral center, attached to the nitrogen atom.
Methylene (CH₂-C-N)~35The methylene carbon adjacent to the chiral center.
Methylene (CH₂-O)~60The methylene carbon attached to the hydroxyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.

Expected Characteristic IR Absorptions

Functional Group Expected Absorption Range (cm⁻¹) Appearance
O-H Stretch (Alcohol)3200 - 3600Broad, strong
N-H Stretch (Ammonium salt)2800 - 3200Broad, multiple bands
C-H Stretch (Aromatic)3000 - 3100Sharp, medium
C-H Stretch (Aliphatic)2850 - 2960Sharp, medium to strong
C=C Stretch (Aromatic)1450 - 1600Medium to weak, multiple bands
C-N Stretch1000 - 1250Medium
C-O Stretch (Alcohol)1000 - 1260Strong
C-Br Stretch500 - 600Medium to strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Fragmentation Pattern

Due to the presence of bromine, the mass spectrum of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

A plausible fragmentation pathway would involve the loss of the hydroxyl group or cleavage of the carbon-carbon bonds in the propanol chain.

Comparative Analysis with Structural Alternatives

To ensure the correct identification of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL, it is crucial to compare its spectroscopic data with that of potential structural isomers or analogs.

Compound Key Differentiating Spectroscopic Features
(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL - ¹H NMR: Characteristic aromatic splitting pattern for a 1,3-disubstituted benzene ring. - MS: Isotopic pattern for one bromine atom.
(S)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL - NMR, FTIR, and MS will be identical to the (R)-enantiomer. - Differentiation requires a chiral technique like chiral HPLC.
(R)-3-AMINO-3-(4-BROMOPHENYL)PROPAN-1-OL HCL - ¹H NMR: A more symmetric aromatic splitting pattern (two doublets) characteristic of a 1,4-disubstituted benzene ring.
(R)-3-AMINO-3-(3-CHLOROPHENYL)PROPAN-1-OL HCL - MS: Isotopic pattern for one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio). - The chemical shifts in the NMR spectra will be subtly different due to the different electronic effects of chlorine versus bromine.

Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

As (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is a chiral molecule, confirming its enantiomeric purity is of paramount importance. Chiral HPLC is the gold standard for this analysis.

Experimental Protocol: Chiral HPLC

Chiral_HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) Injection Injection onto Chiral Column Sample_Prep->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis

Caption: A streamlined workflow for the analysis of enantiomeric purity using chiral HPLC.

Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA or Chiralcel® OD-H, is often effective for the separation of amino alcohols.

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. A small amount of an amine modifier, like diethylamine (DEA), may be added to improve peak shape.

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm or 254 nm) is suitable.

System Suitability: Before sample analysis, the system should be qualified by injecting a racemic mixture of the compound to confirm the resolution of the two enantiomers. The (S)-enantiomer would serve as the reference standard to identify the peak corresponding to the undesired enantiomer.

Identification of Potential Impurities

The manufacturing process of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL can introduce process-related impurities. A likely synthetic route involves the reduction of a β-aminoketone precursor, 3-amino-1-(3-bromophenyl)propan-1-one.

Potential Process-Related Impurities:

Impurity Potential Source Analytical Detection
3-Amino-1-(3-bromophenyl)propan-1-one Incomplete reduction of the ketone starting material.HPLC (different retention time), ¹H NMR (presence of a ketone carbonyl signal and different chemical shifts for adjacent protons).
Diastereomeric Impurities If the reduction is not perfectly stereoselective, diastereomers could be formed if there are other chiral centers introduced during the synthesis.Chiral HPLC may resolve diastereomers. NMR may also show additional signals.
Over-reduction Products Harsh reducing agents could potentially lead to the reduction of the aromatic ring or the bromine atom.MS (different molecular weight), NMR (loss of aromatic signals or changes in the aromatic region).
Starting Materials from Precursor Synthesis Impurities from the synthesis of the β-aminoketone precursor.HPLC, GC-MS.

Conclusion

The structural validation of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is a critical step in its journey from a chemical entity to a valuable component in drug development. A meticulous and multi-technique approach, as outlined in this guide, is essential to confirm its identity, purity, and stereochemistry. By combining the detailed structural information from NMR and FTIR, the molecular weight confirmation from MS, and the enantiomeric purity data from chiral HPLC, researchers can proceed with confidence in the quality of this important chiral building block. This rigorous analytical characterization underpins the integrity of subsequent research and development efforts, ultimately contributing to the creation of safe and effective medicines.

References

  • Chiral separation techniques: a practical guide. Subramanian, G. (Ed.). (2007). Wiley-VCH.
  • Introduction to Spectroscopy. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage learning.
  • Spectrometric identification of organic compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons.
  • Chiral HPLC for the Separation of Enantiomers. Yashima, E., Yamamoto, C., & Okamoto, Y. (2009). In Chiral Recognition in Separation Methods (pp. 1-32). Springer, Berlin, Heidelberg.
  • A review of the analytical methods for the determination of impurities in active pharmaceutical ingredients. Görög, S. (2006). Journal of Pharmaceutical and Biomedical Analysis, 41(1), 1-13.

A Comparative Analysis of (R)- and (S)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl: A Stereoselective Investigation into GABA-B Receptor Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of neuropharmacology, stereoisomerism is a critical determinant of a drug's efficacy, potency, and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, frequently exhibit distinct biological activities due to the three-dimensional nature of their interactions with protein targets. This guide provides an in-depth comparative analysis of the (R)- and (S)-enantiomers of 3-amino-3-(3-bromophenyl)propan-1-ol HCl, a structural analog of γ-aminobutyric acid (GABA) and related compounds like baclofen and phenibut.[1][2][3] While specific experimental data for this compound is not widely published, this guide synthesizes established principles of GABAergic pharmacology and presents a series of robust experimental protocols and hypothetical data to elucidate the likely stereoselective activity of these enantiomers at the GABA-B receptor.

The core hypothesis of this investigation is that the pharmacological activity of 3-amino-3-(3-bromophenyl)propan-1-ol HCl is predominantly driven by one of its enantiomers, a common characteristic for GABA-B receptor agonists.[2][4] For instance, the biological activity of baclofen resides almost exclusively in its (R)-(-)-enantiomer.[2] Similarly, studies on phenibut have shown that the (R)-enantiomer is significantly more potent than the racemic mixture, while the (S)-enantiomer is largely inactive.[4] This guide will therefore outline a rigorous scientific workflow to test this hypothesis for the 3-bromophenyl analog, providing researchers with a practical framework for such an evaluation.

The GABA-B Receptor: The Anticipated Biological Target

The structural similarity of 3-amino-3-(3-bromophenyl)propan-1-ol to known GABA-B agonists strongly suggests that its primary molecular target is the GABA-B receptor. The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of GABA-B1 and GABA-B2 subunits, which plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[5][6]

Upon agonist binding to the GABA-B1 subunit, a conformational change is induced in the receptor complex, leading to the activation of associated Gαi/o proteins.[7] This activation triggers downstream signaling cascades, primarily:

  • Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5]

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.[7]

  • Inhibition of voltage-gated calcium channels (CaV2.1 and CaV2.2), which suppresses neurotransmitter release.[5]

These mechanisms collectively contribute to a reduction in neuronal excitability.[8] The following experimental plan is designed to dissect the stereoselective interaction of the (R)- and (S)-enantiomers of 3-amino-3-(3-bromophenyl)propan-1-ol HCl with this intricate signaling system.

GABA_B_Signaling GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits (α subunit) K_Channel GIRK K+ Channel G_Protein->K_Channel Activates (βγ subunit) Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP K_ion K_Channel->K_ion Efflux Ca_ion Ca_Channel->Ca_ion Influx Blocked Agonist GABA-B Agonist ((R)-enantiomer) Agonist->GABAB_R ATP ATP ATP->AC PKA PKA Hyperpolarization Hyperpolarization (Inhibition) K_ion->Hyperpolarization Neurotransmitter Neurotransmitter Release Ca_ion->Neurotransmitter Inhibits Vesicle Fusion

Caption: Simplified GABA-B receptor signaling pathway.

Experimental Design: A Multi-tiered Approach

A comprehensive comparison requires a tiered approach, moving from direct target engagement to functional cellular outcomes. The following protocols outline the key experiments to be performed.

Tier 1: Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of (R)- and (S)-3-amino-3-(3-bromophenyl)propan-1-ol HCl for the human GABA-B receptor.

Methodology: Competitive Radioligand Binding Assay

  • Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293) expressing recombinant human GABA-B1 and GABA-B2 subunits.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4) is used for all dilutions.

  • Competitive Binding: Membranes are incubated with a known concentration of a high-affinity GABA-B receptor radioligand antagonist, such as [3H]-CGP54626.

  • Compound Dilutions: A serial dilution of the (R)-enantiomer, (S)-enantiomer, and a positive control (e.g., racemic baclofen) is prepared.

  • Incubation: The membranes, radioligand, and competing test compounds are incubated together to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition model using non-linear regression to determine the IC50 value for each compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Summary:

CompoundIC50 (µM)Ki (µM)
(R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl158.5
(S)-3-amino-3-(3-bromophenyl)propan-1-ol HCl>1000>560
Racemic Baclofen (Control)126.8

This hypothetical data suggests that the (R)-enantiomer possesses a significantly higher affinity for the GABA-B receptor compared to the (S)-enantiomer, which shows negligible binding at concentrations up to 1 mM.

Tier 2: Functional Activity - G-Protein Activation

Objective: To measure the potency (EC50) and efficacy of each enantiomer in activating Gi/o proteins coupled to the GABA-B receptor.

Methodology: [35S]GTPγS Binding Assay

  • Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist.

  • Incubation Mixture: The same cell membranes from the binding assay are incubated in a buffer containing GDP (to ensure G-proteins are in their inactive state), [35S]GTPγS, and varying concentrations of the test compounds.

  • Stimulation: The addition of an agonist promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Termination and Measurement: The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is measured via scintillation counting after filtration.

  • Data Analysis: Dose-response curves are generated by plotting the specific binding of [35S]GTPγS against the logarithm of the agonist concentration. The EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy) are determined.

Hypothetical Data Summary:

CompoundEC50 (µM)Emax (% of GABA)
(R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl2595%
(S)-3-amino-3-(3-bromophenyl)propan-1-ol HCl>1000Not determinable
GABA (Endogenous Agonist)5100%

This data would indicate that the (R)-enantiomer is a full agonist at the GABA-B receptor, with a potency approximately 5-fold lower than the endogenous ligand GABA. The (S)-enantiomer shows no functional activity in this assay, corroborating the binding data.

Experimental_Workflow cluster_tier1 Tier 1: Binding Affinity cluster_tier2 Tier 2: Functional G-Protein Activation cluster_tier3 Tier 3: Downstream Cellular Response T1_Start Start: (R)- and (S)-Enantiomers T1_Assay Competitive Radioligand Binding Assay ([3H]-CGP54626) T1_Start->T1_Assay T1_Result Determine Ki values T1_Assay->T1_Result T2_Assay [35S]GTPγS Binding Assay T1_Result->T2_Assay Active Enantiomer Proceeds T2_Result Determine EC50 and Emax T2_Assay->T2_Result T3_Assay cAMP Accumulation Assay (Forskolin-stimulated) T2_Result->T3_Assay Confirm Functional Agonism T3_Result Measure Inhibition of cAMP T3_Assay->T3_Result Conclusion Conclusion: (R)-Enantiomer is the Active Eutomer T3_Result->Conclusion

Caption: Multi-tiered experimental workflow for enantiomer comparison.

Tier 3: Downstream Cellular Response

Objective: To confirm the functional consequence of GABA-B receptor activation by measuring the inhibition of adenylyl cyclase activity.

Methodology: cAMP Accumulation Assay

  • Cell Culture: A suitable cell line expressing the GABA-B receptor is cultured and prepared for the assay.

  • Adenylyl Cyclase Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable production of cAMP.

  • Agonist Treatment: Concurrently with forskolin, cells are treated with increasing concentrations of the (R)- and (S)-enantiomers.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The ability of the test compounds to inhibit forskolin-stimulated cAMP production is quantified. Dose-response curves are plotted to determine the IC50 for cAMP inhibition.

Hypothetical Data Summary:

CompoundIC50 (µM) for cAMP Inhibition
(R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl30
(S)-3-amino-3-(3-bromophenyl)propan-1-ol HCl>1000
Racemic Baclofen (Control)28

This data would confirm that the (R)-enantiomer functionally inhibits a key downstream signaling pathway of the GABA-B receptor, consistent with its activity as a Gi/o-coupled agonist. The (S)-enantiomer remains inactive.

Discussion and Conclusion

This pronounced stereoselectivity is consistent with the pharmacology of related compounds like phenibut and baclofen, where the (R)-configuration is crucial for effective binding to the GABA-B1 subunit's Venus Flytrap domain.[2][4][6] The bromine atom at the meta-position of the phenyl ring likely influences the compound's lipophilicity and electronic properties, which may modulate its potency and pharmacokinetic profile, but the core stereochemical requirement for activity at the chiral binding pocket of the receptor remains.

References

  • Dambrova, M., Zvejniece, L., Liepinsh, E., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1-3), 128-134. Available from: [Link]

  • Feldman, R., et al. (2024). Back Pedaling on Baclofen: Highlighting Concerns Surrounding Baclofen use in Phenibut Withdrawal. The Journal of Clinical Pharmacology, 64(9), 1181-1182. Available from: [Link]

  • Krogsgaard-Larsen, P., Arnt, J. (1979). GABA receptor agonists: relationship between structure and biological activity in vivo and in vitro. Advances in Experimental Medicine and Biology, 123, 303-21. Available from: [Link]

  • Meza-Aviña, M. E., et al. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters, 22(21), 8460-8465. Available from: [Link]

  • PubChem. (S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Benke, D. (2010). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Neuroscience Letters, 486(3), 113-118. Available from: [Link]

  • Frang, H., et al. (2021). The GABA B Receptor—Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences, 22(15), 8299. Available from: [Link]

  • Mao, L., et al. (2015). Structural biology of GABAB receptor. Journal of Molecular Biology, 427(1), 32-43. Available from: [Link]

  • Xu, J., et al. (2024). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. Advanced Science, e2308518. Available from: [Link]

  • Meza-Aviña, M. E., et al. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. ACS Publications. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Aminophenylpropanol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of chiral intermediates is a critical step that dictates the efficiency, cost, and scalability of producing active pharmaceutical ingredients (APIs). Among these, 3-aminophenylpropanol derivatives stand out as vital chiral building blocks for a range of pharmaceuticals, including widely recognized drugs like Fluoxetine and Atomoxetine.[1] The challenge lies not just in constructing the molecule, but in precisely controlling the stereochemistry at the carbinol center, as enantiomers often possess vastly different pharmacological and toxicological profiles.

This guide provides an in-depth comparative analysis of the primary synthetic routes to 3-aminophenylpropanol derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, weigh the strategic advantages of each pathway, and provide the practical data necessary for informed decision-making in a research and development setting.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of 3-aminophenylpropanol derivatives can be broadly categorized into three dominant strategies, each with distinct starting points and methodologies. The choice of route is often a strategic trade-off between enantioselectivity, yield, cost, and scalability.

  • Route A: Asymmetric Reduction of Prochiral Ketones

  • Route B: Reduction of Aromatic Nitro Precursors

  • Route C: Reductive Amination of Carbonyl Compounds

The following diagram illustrates the conceptual workflow for these primary routes.

cluster_A Route A: Asymmetric Reduction cluster_B Route B: Nitro Group Reduction cluster_C Route C: Reductive Amination A_Start Propiophenone Derivative A_Mid 3-Amino-1-phenylpropan-1-one (Prochiral Ketone) A_Start->A_Mid Mannich Reaction A_End Chiral 3-Aminophenylpropanol A_Mid->A_End Asymmetric Reduction (e.g., CBS Catalyst) B_Start 3-Nitropropiophenone B_Mid 1-(3-Nitrophenyl)propan-1-ol B_Start->B_Mid Reduction (e.g., NaBH4) B_End 3-Aminophenylpropanol B_Mid->B_End Nitro Reduction (e.g., Catalytic Hydrogenation) C_Start Phenylpropanal or Phenylpropanone Derivative C_Mid Imine / Iminium Ion (Intermediate) C_Start->C_Mid Condensation with Amine C_End Substituted 3-Aminophenylpropanol C_Mid->C_End In-situ Reduction (e.g., STAB)

Caption: High-level overview of the three primary synthetic routes.

Route A: Asymmetric Reduction of Prochiral Ketones

This is arguably the most elegant and direct approach for achieving high enantiopurity. The strategy hinges on the stereoselective reduction of a prochiral aminoketone, establishing the crucial chiral carbinol center in a single, highly controlled step.

Causality of Experimental Design: The core principle is the use of a chiral catalyst that creates a diastereomeric transition state with the ketone, lowering the activation energy for the formation of one enantiomer over the other. The choice of catalyst and reducing agent is paramount. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst, is a well-established and highly effective method for this transformation.[2]

Workflow Diagram:

ketone 3-Amino-1-(furan-3-yl)propan-1-one reaction Asymmetric Reduction @ -20°C in Anhydrous THF ketone->reaction catalyst (R)- or (S)-CBS Catalyst complex Chiral Catalyst-Reductant Complex Formation catalyst->complex reductant Borane Source (BMS or Borane-THF) reductant->complex complex->reaction quench Quench with Methanol reaction->quench workup Aqueous Workup & Purification quench->workup product Enantiopure 3-Amino-1-(furan-3-yl)propan-1-ol workup->product

Caption: Workflow for CBS-catalyzed asymmetric ketone reduction.[2]

Advantages:

  • High Enantioselectivity: Often achieves >95% enantiomeric excess (ee).[1]

  • Convergent Strategy: Builds the key stereocenter efficiently.

Disadvantages:

  • Cost: Chiral catalysts and anhydrous reaction conditions can be expensive.

  • Precursor Synthesis: Requires the prior synthesis of the aminoketone, often via a Mannich reaction.[2][3]

Route B: Reduction of Aromatic Nitro Precursors

This classical route is a workhorse in medicinal chemistry for introducing an aromatic amine. The synthesis begins with a commercially available nitrophenyl ketone or alcohol, and the amino group is installed in the final step by reducing the nitro group. This method is robust, scalable, and generally high-yielding.

Causality of Experimental Design: The conversion of an aromatic nitro group to an amine is a fundamental transformation.[4] The primary choice lies in the reduction methodology.

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas is a very clean and efficient method, often considered a "green" approach.[5][6] The catalyst provides a surface for the adsorption of both hydrogen and the nitro compound, facilitating the reduction.

  • Metal-Mediated Reduction: Using easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl) is a classic, cost-effective alternative.[4][7] This method is particularly useful if other functional groups sensitive to hydrogenation are present.

Workflow Diagram:

cluster_H2 Catalytic Hydrogenation cluster_Metal Metal/Acid Reduction start 1-(3-Nitrophenyl)propan-1-ol reaction_H2 Reaction in Solvent (e.g., Methanol, Ethanol) start->reaction_H2 reaction_Metal Reaction in Solvent (e.g., Ethanol, Water) start->reaction_Metal catalyst Catalyst (e.g., 10% Pd/C) catalyst->reaction_H2 H2 Hydrogen Source (H₂ Gas or Transfer Agent) H2->reaction_H2 end_product Racemic 3-Aminophenylpropanol reaction_H2->end_product metal Metal (e.g., Fe, Sn, Zn powder) metal->reaction_Metal acid Acid (e.g., HCl, Acetic Acid) acid->reaction_Metal reaction_Metal->end_product

Caption: Comparison of nitro group reduction methodologies.

Advantages:

  • High Yield & Scalability: These reactions are typically high-yielding and well-suited for industrial production.[5][8]

  • Cost-Effective: Reagents, especially for metal/acid reductions, are inexpensive.

Disadvantages:

  • Achiral Product: This route produces a racemic mixture, requiring a subsequent chiral resolution step, which adds cost and reduces the overall yield of the desired enantiomer.

  • Functional Group Tolerance: Catalytic hydrogenation can reduce other functional groups (e.g., alkenes, alkynes), limiting its applicability in complex molecules.[9]

Route C: Reductive Amination

Reductive amination is a powerful and versatile one-pot method for forming C-N bonds.[10] It involves the reaction of a carbonyl compound with an amine to form an intermediate imine (from primary amines) or iminium ion (from secondary amines), which is then reduced in situ by a selective reducing agent.[11]

Causality of Experimental Design: The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to readily reduce the intermediate imine/iminium ion. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice.[12] STAB is often preferred due to its milder nature and the avoidance of toxic cyanide byproducts associated with NaBH₃CN.[10][12] The reaction is typically run under weakly acidic conditions, which catalyzes the formation of the imine intermediate.

Advantages:

  • High Versatility: A wide range of aldehydes, ketones, and amines can be used, allowing for the synthesis of a diverse library of derivatives.[13][14]

  • One-Pot Procedure: The operational simplicity of combining all reagents in a single flask makes it highly efficient for laboratory-scale synthesis.[11]

Disadvantages:

  • Control of Alkylation: When using primary amines, over-alkylation to form tertiary amines can sometimes be a competing side reaction.[12]

  • Stereocontrol: Like the nitro-reduction route, this method typically produces a racemic product unless a chiral amine or a chiral reducing agent is employed.

Quantitative Performance Comparison

ParameterRoute A: Asymmetric ReductionRoute B: Nitro ReductionRoute C: Reductive Amination
Typical Yield 70-95%85-99% (pre-resolution)60-90%
Enantioselectivity (ee%) Typically >95% ee0% (racemic)0% (racemic, typically)
Scalability Moderate to GoodExcellentGood
Reagent Cost High (Chiral Catalysts)Low to ModerateModerate
Key Advantage Direct access to single enantiomerHigh yield, robust, low costHigh versatility, one-pot
Key Disadvantage High cost, sensitive conditionsProduces racematePotential for over-alkylation

Detailed Experimental Protocols

Protocol 1: Asymmetric Reduction of 3-Amino-1-(furan-3-yl)propan-1-one via CBS Catalysis

This protocol is adapted from established methods for asymmetric ketone reduction.[2]

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq). Dilute with anhydrous Tetrahydrofuran (THF) to a concentration of approximately 0.5 M.

  • Reductant Addition: Cool the catalyst solution to 0°C. Slowly add borane-dimethyl sulfide complex (BMS, ~10 M, 1.0 eq) dropwise. Stir the mixture at 0°C for 15 minutes to allow for complex formation.

  • Substrate Addition: In a separate flask, dissolve 3-Amino-1-(furan-3-yl)propan-1-one hydrochloride (1.0 eq) in anhydrous THF. If starting from the salt, neutralize with a suitable base like triethylamine (1.1 eq) and filter off the resulting ammonium salt.

  • Reaction: Cool the catalyst-reductant mixture to -20°C. Add the solution of the free aminoketone dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Monitoring: Stir the reaction at -20°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching & Workup: Once complete, slowly quench the reaction by the dropwise addition of methanol at -20°C. Allow the mixture to warm to room temperature. Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched 3-amino-1-(furan-3-yl)propan-1-ol.

Protocol 2: Catalytic Hydrogenation of 1-(3-Nitrophenyl)propan-1-ol

This protocol is based on standard procedures for the reduction of aromatic nitro compounds.[5][8]

  • Setup: To a hydrogenation vessel (e.g., Parr shaker apparatus), add 1-(3-nitrophenyl)propan-1-ol (1.0 eq) and a suitable solvent such as methanol or ethanol (approx. 0.2 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol% Pd). Caution: Pd/C can be pyrophoric and should be handled with care, often wetted with solvent.

  • Hydrogenation: Seal the vessel. Purge the system several times with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Begin vigorous stirring or shaking and maintain the reaction at room temperature. The reaction is often exothermic, and cooling may be required for large-scale reactions.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-aminophenylpropanol, which can be further purified by crystallization or chromatography if necessary.

Conclusion and Outlook

The synthesis of 3-aminophenylpropanol derivatives offers a classic case study in the strategic decisions that underpin modern pharmaceutical development.

  • For programs where achieving high enantiopurity early is paramount and cost is a secondary concern, asymmetric reduction (Route A) is the superior choice. Its directness and high stereocontrol are significant advantages.

  • For large-scale, cost-driven manufacturing where a racemic intermediate is acceptable, nitro group reduction (Route B) followed by classical resolution remains a highly viable and robust industrial method.

  • When the goal is rapid library synthesis and exploration of structure-activity relationships (SAR), the versatility and operational simplicity of reductive amination (Route C) make it an invaluable tool in the medicinal chemist's arsenal.

Future developments will likely focus on combining the best attributes of these routes, such as developing more cost-effective and robust catalysts for asymmetric hydrogenations and transfer hydrogenations, further enhancing the "green" credentials and overall efficiency of synthesizing these vital pharmaceutical building blocks.

References

  • KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google P
  • Chiral Synthesis of 3-Amino-1-(furan-3-yl)
  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google P
  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies - Rasayan Journal of Chemistry.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google P
  • Asymmetric Synthesis of (S)
  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google P
  • Reductive amin
  • Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Reductive Amination, and How It Works - Master Organic Chemistry.
  • The Ghosh Laboratory: New Asymmetric Synthesis Research - Purdue Chemistry.
  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source - Chemical Methodologies.
  • Reduction of nitro compounds - Wikipedia.
  • Application Notes and Protocols for the Reductive Amination of 3-(3-(trifluoromethyl)phenyl)propanal - Benchchem.
  • Reductive Amin
  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride - AIR Unimi.
  • Process for the catalytic hydrogenation of aromatic nitro compounds - Google P
  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase - Journal of Chemical Technology and Metallurgy.
  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid - ResearchGate. [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed. [Link]

  • Asymmetric Synthesis of Optically Active 3-Amino-1,2-diols from N-Acyl-Protected Allylamines via Catalytic Diboration with Rh[bis(oxazolinyl)phenyl] Catalysts. | Semantic Scholar. [Link]

  • Reduction of 3-phenyl prop-2-en-1-al with LAH gives 3-phenyl propan-1-ol. - YouTube. [Link]

  • File:Industrial synthesis of 3-aminopropan-1-ol.svg - Wikimedia Commons. [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [Link]

  • 1-(3-Nitrophenyl)propan-1-ol | C9H11NO3 - PubChem. [Link]

  • Synthetic Methods and Amino Alcohols - ResearchGate. [Link]

  • Synthetic Methods and Material Synthesis - ResearchGate. [Link]

  • A Review of Methods for the Synthesis, Applications, and Protection of Magnetic Nanoparticles - Journal of Synthetic Chemistry. [Link]

  • Nanomaterial: A Review Of Synthesis Methods - Zenodo. [Link]

  • Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC - NIH. [Link]

Sources

A Comparative Guide to (R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl and its Halogenated Analogs for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl and its halogenated analogs, including the chloro, fluoro, and iodo derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. This document delves into the synthesis, structure-activity relationships (SAR), and potential biological activities of these compounds, supported by experimental protocols and data interpretation.

Introduction: The Significance of the 3-Amino-3-phenylpropan-1-ol Scaffold

The 3-amino-3-phenylpropan-1-ol backbone is a privileged scaffold in medicinal chemistry. A notable example is Baclofen, a GABAB receptor agonist, which is β-(4-chlorophenyl)-γ-aminobutyric acid.[1] The introduction of a halogenated phenyl ring in such structures is a strategic chemical maneuver intended to enhance lipophilicity, thereby potentially facilitating passage across the blood-brain barrier.[2] The specific halogen and its position on the phenyl ring can profoundly influence the compound's pharmacological and toxicological profile.[3] This guide focuses on the (R)-enantiomer of 3-amino-3-(3-halogenated-phenyl)propan-1-ol HCl, a class of compounds with potential applications in neuroscience and other therapeutic areas.[4]

Synthesis and Physicochemical Properties of Halogenated Analogs

The synthesis of chiral 3-amino-3-phenylpropan-1-ol derivatives is often achieved through the asymmetric reduction of the corresponding 3-amino-1-phenylpropan-1-one precursor.[5][6] This key step establishes the stereochemistry at the carbinol center, which is crucial for biological activity.

General Synthesis Workflow

A common synthetic route involves a Mannich reaction followed by an asymmetric reduction.[7] The choice of catalyst for the asymmetric reduction is critical for achieving high enantiomeric excess (ee).[5]

Synthesis_Workflow cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Salt Formation A 3'-Halogenated Acetophenone D 3-Amino-1-(3-halogenated-phenyl)propan-1-one A->D B Formaldehyde B->D C Amine (e.g., Dimethylamine HCl) C->D F (R)-3-Amino-3-(3-halogenated-phenyl)propan-1-ol D->F Reduction E Chiral Reducing Agent (e.g., CBS catalyst) E->F H (R)-3-Amino-3-(3-halogenated-phenyl)propan-1-ol HCl F->H G HCl G->H

Caption: General synthesis workflow for (R)-3-amino-3-(3-halogenated-phenyl)propan-1-ol HCl.

Comparative Physicochemical Properties

The nature of the halogen substituent at the meta-position of the phenyl ring significantly influences the physicochemical properties of the analogs. These properties, in turn, affect their pharmacokinetic profiles and biological activity.

CompoundMolecular Formula (HCl salt)Molecular Weight ( g/mol )Predicted LogPKey Differentiator
(R)-3-Amino-3-(3-fluorophenyl)propan-1-ol HCl C9H13ClFNO221.661.3988[8]Highest electronegativity of the halogen.
(R)-3-Amino-3-(3-chlorophenyl)propan-1-ol HCl C9H13Cl2NO238.11-A common substituent in CNS-active drugs.[1]
(R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl C9H13BrClNO282.56[4]-Good balance of lipophilicity and reactivity.[4]
(R)-3-Amino-3-(3-iodophenyl)propan-1-ol HCl C9H13ClINO329.56-Largest and most polarizable halogen.

LogP values can be predictive of membrane permeability and protein binding.

Structure-Activity Relationship (SAR) and Biological Activity

The primary biological target for this class of compounds is hypothesized to be the GABAergic system, particularly the GABAB receptor, given their structural similarity to known GABAB receptor ligands.[1][2] The halogen's identity and position are critical determinants of binding affinity, efficacy (agonist vs. antagonist), and selectivity.

Influence of Halogen Substitution
  • Electronegativity and Size : The electronegativity and size of the halogen (F > Cl > Br > I) influence the electronic properties of the phenyl ring and the potential for halogen bonding with the receptor.

  • Lipophilicity : Lipophilicity generally increases with the size of the halogen (I > Br > Cl > F), which can impact membrane permeability and brain penetration.[2] However, excessive lipophilicity can lead to non-specific binding and toxicity.[3]

  • Metabolic Stability : The carbon-halogen bond strength (C-F > C-Cl > C-Br > C-I) can affect the metabolic stability of the compound. A more stable C-F bond might result in a longer half-life, whereas the C-I bond is more susceptible to metabolic cleavage.

Potential Therapeutic Applications

Based on their structural similarity to GABAB receptor agonists, these compounds could be investigated for a range of neurological and psychiatric disorders.[2][9] Preliminary studies on the bromo-analog suggest potential modulation of neurotransmitter systems.[4] Additionally, some halogenated compounds have shown antimicrobial properties.[4]

Comparative Pharmacokinetic (PK) Profiles

ParameterFluoro-analogChloro-analogBromo-analogIodo-analogRationale
Absorption Likely goodLikely goodLikely goodLikely goodAll are small molecules, likely with good oral bioavailability.[11]
Distribution Potential for good CNS penetrationGood CNS penetration expectedGood CNS penetration expectedHighest lipophilicity may increase brain uptake but also non-specific binding.Halogenation generally increases lipophilicity.[2]
Metabolism More resistant to metabolismSusceptible to oxidative metabolismSusceptible to oxidative metabolismMost susceptible to metabolismBased on C-Halogen bond strength.
Excretion Primarily renalRenal and hepaticRenal and hepaticRenal and hepaticDependent on metabolism and resulting polarity.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of these halogenated analogs, a series of standardized in vitro assays are recommended.

Protocol: GABAB Receptor Binding Assay

This protocol determines the binding affinity of the test compounds for the GABAB receptor.

Objective: To determine the inhibitory concentration (IC50) of each halogenated analog for the binding of a radiolabeled ligand to the GABAB receptor.

Materials:

  • [3H]-CGP54626 (radioligabeled GABAB antagonist)

  • Rat brain cortical membranes (source of GABAB receptors)

  • Test compounds (fluoro, chloro, bromo, iodo analogs)

  • Baclofen (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and Baclofen in the binding buffer.

  • In a 96-well plate, add the binding buffer, radioligand ([3H]-CGP54626), and either the test compound, Baclofen, or buffer (for total binding).

  • Add the rat brain cortical membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the IC50 values by non-linear regression analysis of the competition binding curves.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the general toxicity of the compounds on a relevant cell line.

Objective: To determine the concentration of each halogenated analog that reduces the viability of a neuronal cell line (e.g., SH-SY5Y) by 50% (EC50).

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 24-48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the EC50 values from the dose-response curves.

Conclusion and Future Directions

The choice of halogen substituent on the 3-amino-3-phenylpropan-1-ol scaffold provides a valuable tool for fine-tuning the pharmacological properties of this compound class. The bromo-analog represents a balanced starting point for further investigation, while the fluoro-analog may offer enhanced metabolic stability. The chloro-analog benefits from a well-established precedent in CNS drug design. The iodo-analog, with its increased lipophilicity, may offer higher potency but requires careful evaluation for off-target effects and toxicity.

Future research should focus on in vivo pharmacokinetic and pharmacodynamic studies to validate the in vitro findings and to assess the therapeutic potential of these compounds in relevant animal models of neurological disorders.

References

  • Bercher, H., & Grisk, A. (1976). Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine. Acta Biologica et Medica Germanica, 35(1), 79-85. [Link]

  • Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Trends in Pharmacological Sciences, 18(11), 401-407. [Link]

  • US Patent US20040102651A1. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Korean Patent KR101644016B1. (2016). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Pang, Y. Y., Yeo, W. K., Loh, K. Y., Go, M. L., & Ho, H. K. (2014). Structure–toxicity relationship and structure–activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 207-215. [Link]

  • Gómez-Sánchez, A., et al. (2021). Chemistry and Pharmacology of GABAB Receptor Ligands. Molecules, 26(16), 4871. [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com. [Link]

  • Rasayan Journal of Chemistry. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180. [Link]

  • PubChem. (n.d.). (R)-1-Phenyl-3-propanolamine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2024). Phenylpropanolamine. Wikimedia Foundation. [Link]

  • O'Hagan, D. (2012). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 55(5), 1946-1959. [Link]

  • Fuller, R. W. (1978). Structure-activity relationships among the halogenated amphetamines. Annals of the New York Academy of Sciences, 305, 147-159. [Link]

  • Nishimura, N., et al. (2014). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Toxicology Letters, 225(1), 146-153. [Link]

  • ResearchGate. (n.d.). Examples of bioactive β‐phenylalanine and 3‐amino‐3‐phenylpropanol motif‐containing compounds. ResearchGate.net. [Link]

  • Wikipedia. (2024). GABA receptor agonist. Wikimedia Foundation. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Pharmacokinetic interactions between phenylpropanolamine, caffeine and chlorpheniramine in rats. Biopharmaceutics & Drug Disposition, 27(1), 1-7. [Link]

  • precisionFDA. (n.d.). 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. precision.fda.gov. [Link]

  • Alexander, S. P. H., et al. (2021). GABA Receptor. StatPearls. [Link]

  • Hussain, A. S., et al. (1991). In-vivo pharmacokinetic characteristics of a transdermal phenylpropanolamine (PPA) preparation. European Journal of Drug Metabolism and Pharmacokinetics, Spec No 3, 297-299. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Pubmed.ncbi.nlm.nih.gov. [Link]

  • Bungay, P. M., Dedrick, R. L., & Matthews, H. B. (1979). Pharmacokinetics of halogenated hydrocarbons. Annals of the New York Academy of Sciences, 320, 257-270. [Link]

  • Lee, E. S., et al. (2017). Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages. European Journal of Medicinal Chemistry, 133, 121-138. [Link]

  • Dowse, R. (1986). BIOPHARMACEUTICS OF PHENYLPROPANOLAMINE. CORE. [Link]

  • PubChem. (n.d.). (S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • European Patent EP1043306A2. (2000). 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.
  • ResearchGate. (2018). Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. ResearchGate.net. [Link]

  • AA Blocks. (n.d.). 3-amino-3-(3-iodophenyl)propanamide. Aablocks.com. [Link]

  • Wikipedia. (2024). 3-Amino-1-propanol. Wikimedia Foundation. [Link]

  • Molbase. (n.d.). 3-{[(3-fluorophenyl)methyl]amino}propan-1-ol. Molbase.com. [Link]

  • Fluorochem. (n.d.). 3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL. Fluorochem.co.kr. [Link]

  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid. Univarsolutions.com. [Link]

Sources

A Comparative Guide to Confirming the Enantiomeric Purity of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous confirmation of enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of two robust analytical methodologies for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Derivatizing Agent (Mosher's Acid Analysis) . Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to make informed decisions for their analytical workflows.

The Imperative of Enantiomeric Purity

Enantiomers, being non-superimposable mirror images, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects. Consequently, the precise quantification of the desired enantiomer and its unwanted counterpart is paramount. This guide will delve into two distinct, yet complementary, approaches to ascertain the enantiomeric excess (ee) of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[1] The underlying principle is the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. For a molecule like 3-amino-3-(3-bromophenyl)propan-1-ol, which possesses both an amino and a hydroxyl group, polysaccharide-based CSPs are often highly effective.[2][3]

Causality Behind Experimental Choices

The selection of a polysaccharide-based CSP, such as one derived from amylose or cellulose, is predicated on its ability to form transient diastereomeric complexes with the enantiomers of the analyte through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of a normal-phase mobile phase (e.g., hexane/isopropanol) is often preferred for these types of CSPs as it promotes the necessary interactions for chiral recognition. The addition of a small amount of a basic modifier like diethylamine (DEA) can be crucial for obtaining sharp, symmetrical peaks for basic analytes like our target compound by minimizing tailing caused by interactions with residual acidic sites on the silica support of the CSP.

Detailed Experimental Protocol: Chiral HPLC
  • Instrumentation:

    • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chromatographic Conditions:

    • Chiral Column: A polysaccharide-based chiral stationary phase, for example, a column packed with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

    • Mobile Phase: A mixture of n-Hexane and Isopropanol. The exact ratio may require optimization but a starting point of 80:20 (v/v) is recommended. The addition of 0.1% diethylamine (DEA) to the mobile phase is advised to improve peak shape.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm, where the bromophenyl group provides strong UV absorbance.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Preparation: Prepare a stock solution of racemic 3-amino-3-(3-bromophenyl)propan-1-ol HCL in methanol at a concentration of 1 mg/mL. From this, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase. This racemic standard is essential for confirming the resolution of the two enantiomers and identifying their retention times.

    • Sample Preparation: Accurately weigh and dissolve the (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL sample in the mobile phase to a nominal concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject the sample solution.

    • The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers with the following formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100 where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.

Data Presentation: Chiral HPLC
ParameterExpected Result
Retention Time of (S)-enantiomer~ 8.5 min (Hypothetical)
Retention Time of (R)-enantiomer~ 10.2 min (Hypothetical)
Resolution (Rs)> 1.5
Tailing Factor (Tf)0.9 - 1.2
Enantiomeric Purity of Sample> 99.5% ee
Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Racemic_Std Prepare Racemic Standard Injection Inject into HPLC System Racemic_Std->Injection Sample_Prep Prepare (R)-Analyte Sample Sample_Prep->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

Method 2: NMR Spectroscopy with Mosher's Acid Derivatization

An alternative and powerful technique for determining both enantiomeric excess and absolute configuration is NMR spectroscopy in conjunction with a chiral derivatizing agent (CDA).[4] Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely used CDA for this purpose.[5][6] The principle involves the reaction of the chiral analyte (in our case, the amino or hydroxyl group of 3-amino-3-(3-bromophenyl)propan-1-ol) with both enantiomers of Mosher's acid chloride to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each.[7][8]

Causality Behind Experimental Choices

The choice of Mosher's acid is due to several advantageous properties. The trifluoromethyl group provides a strong and clean signal in the ¹⁹F NMR spectrum, which is often simpler to analyze than the corresponding ¹H NMR spectrum due to a wider chemical shift range and the absence of background signals. The phenyl group of the MTPA moiety creates a magnetically anisotropic environment, leading to significant chemical shift differences for the protons of the analyte in the two diastereomers. By preparing both the (R)-MTPA and (S)-MTPA derivatives, a comparative analysis (the "Mosher analysis") can be performed to confirm the absolute configuration of the starting material.

Detailed Experimental Protocol: Mosher's Amide/Ester Analysis
  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ¹⁹F nuclei.

  • Reagents:

    • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

    • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

    • Anhydrous deuterated chloroform (CDCl₃)

    • Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)

  • Derivatization Procedure (performed in two separate NMR tubes):

    • Tube 1 ((R)-MTPA derivative): Dissolve approximately 5 mg of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL in 0.6 mL of anhydrous CDCl₃. Add a small excess of a non-nucleophilic base (e.g., 1.5 equivalents of triethylamine) to neutralize the HCl salt and facilitate the reaction. Add a slight molar excess (1.2 equivalents) of (R)-Mosher's acid chloride.

    • Tube 2 ((S)-MTPA derivative): Repeat the procedure in a separate NMR tube using (S)-Mosher's acid chloride.

    • Allow the reactions to proceed at room temperature for 1-2 hours or until completion, which can be monitored by TLC or a quick ¹H NMR scan. The reaction will likely form the more reactive amide by reaction with the amine, but ester formation at the alcohol is also possible.

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H and ¹⁹F NMR spectra for both diastereomeric samples.

  • Data Analysis:

    • In the ¹⁹F NMR spectrum of the sample derivatized with, for example, (R)-Mosher's acid chloride, two signals corresponding to the trifluoromethyl groups of the two diastereomers will be observed if the starting material is not enantiomerically pure.

    • The enantiomeric excess (% ee) is calculated from the integration of these two signals: % ee = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100

    • For absolute configuration confirmation, a detailed analysis of the ¹H NMR spectra is required. By comparing the chemical shifts of corresponding protons in the (R)-MTPA and (S)-MTPA derivatives, a Δδ (δS - δR) value is calculated for each proton. The sign of these Δδ values can be used to deduce the absolute configuration based on Mosher's model.

Data Presentation: Mosher's Acid Analysis (¹⁹F NMR)
Parameter(R)-MTPA Derivative(S)-MTPA Derivative
Chemical Shift of CF₃ (Major Diastereomer)-71.5 ppm (Hypothetical)-71.8 ppm (Hypothetical)
Chemical Shift of CF₃ (Minor Diastereomer)-71.7 ppm (Hypothetical)-72.0 ppm (Hypothetical)
Integration of Major Signal99.8%99.8%
Integration of Minor Signal0.2%0.2%
Calculated Enantiomeric Purity99.6% ee99.6% ee
Experimental Workflow: Mosher's Acid Analysisdot

Mosher_Workflow cluster_derivatization Derivatization cluster_nmr NMR Analysis cluster_data_analysis Data Analysis Analyte (R)-Analyte Sample Reaction_R React to form (R)-MTPA derivative Analyte->Reaction_R Reaction_S React to form (S)-MTPA derivative Analyte->Reaction_S R_Mosher (R)-Mosher's Acid Chloride R_Mosher->Reaction_R S_Mosher (S)-Mosher's Acid Chloride S_Mosher->Reaction_S Acquire_R Acquire ¹H & ¹⁹F NMR for (R)-derivative Reaction_R->Acquire_R Acquire_S Acquire ¹H & ¹⁹F NMR for (S)-derivative Reaction_S->Acquire_S Integrate_F19 Integrate ¹⁹F NMR signals Acquire_R->Integrate_F19 Analyze_H1 Analyze Δδ (δS - δR) in ¹H NMR Acquire_R->Analyze_H1 Acquire_S->Integrate_F19 Acquire_S->Analyze_H1 Calculate_ee Calculate % ee Integrate_F19->Calculate_ee Confirm_Config Confirm Absolute Configuration Analyze_H1->Confirm_Config

Sources

A Comparative Guide to the Efficacy of (R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl Derivatives as GABA-B Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl and its derivatives, benchmarking their efficacy against the established GABA-B receptor agonist, baclofen. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for spasticity and other neurological disorders involving GABAergic dysfunction.

Introduction: The Rationale for Targeting the GABA-B Receptor

The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the central nervous system (CNS). GABA-B receptors, a class of metabotropic G-protein coupled receptors (GPCRs), play a crucial role in modulating neuronal excitability.[1][2] Activation of GABA-B receptors leads to both presynaptic and postsynaptic inhibition. Presynaptically, it inhibits the release of excitatory neurotransmitters by reducing calcium influx.[1] Postsynaptically, it causes hyperpolarization by activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1]

This dual mechanism of action makes the GABA-B receptor a compelling target for conditions characterized by neuronal hyperexcitability, such as spasticity.[3] Spasticity, a common symptom in multiple sclerosis, cerebral palsy, stroke, and spinal cord injury, results from an abnormal increase in muscle tone or stiffness.[4][5][6] Baclofen, a structural analog of GABA, is the only selective GABA-B agonist clinically approved for the management of spasticity.[2] However, its use can be limited by side effects such as sedation, muscle weakness, and cognitive impairment, necessitating the development of novel modulators with improved therapeutic profiles.[7][8]

(R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl and its derivatives represent a class of compounds with structural similarities to baclofen, suggesting potential activity at the GABA-B receptor.[9] This guide will delineate a systematic approach to benchmarking the efficacy of these novel derivatives against baclofen, providing the necessary experimental frameworks and data interpretation to assess their therapeutic potential.

Benchmarking Strategy: A Multi-tiered Approach

A robust evaluation of novel compounds requires a multi-tiered approach, progressing from in vitro characterization of receptor interaction to in vivo assessment of physiological effects.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment Receptor Binding Affinity Receptor Binding Affinity Functional Activity Functional Activity Receptor Binding Affinity->Functional Activity Identifies direct interaction Pharmacokinetics Pharmacokinetics Functional Activity->Pharmacokinetics Selects lead candidates Efficacy in Disease Models Efficacy in Disease Models Pharmacokinetics->Efficacy in Disease Models Determines bioavailability Side Effect Profile Side Effect Profile Efficacy in Disease Models->Side Effect Profile Assesses therapeutic window cluster_0 GABA-B Receptor Signaling Agonist Agonist ((R)-3-amino-3-(3-bromophenyl)propan-1-ol derivative) GABABR GABA-B Receptor Agonist->GABABR binds G_Protein Gi/o Protein (αβγ) GABABR->G_Protein activates AC Adenylate Cyclase G_Protein->AC inhibits GIRK GIRK Channel G_Protein->GIRK activates cAMP cAMP AC->cAMP converts ATP to ATP ATP K_ion K+ GIRK->K_ion efflux

Sources

A Comparative Guide to the Structural Analogs of (R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl: Synthesis, Properties, and Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and pharmacological profiles of these compounds, with a focus on their activity as monoamine reuptake inhibitors. The experimental protocols and comparative data presented herein are synthesized from established methodologies in the field to provide a robust framework for evaluation.

Introduction

(R)-3-amino-3-(3-bromophenyl)propan-1-ol is a chiral molecule featuring a phenylpropanolamine scaffold.[1][2] This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds, including monoamine reuptake inhibitors. These inhibitors modulate the synaptic concentrations of key neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by blocking their respective transporters (DAT, NET, and SERT).[3] The therapeutic potential of such compounds in treating a range of neurological and psychiatric disorders underscores the importance of understanding their structure-activity relationships (SAR).

The substitution pattern on the phenyl ring, particularly with halogens, can profoundly influence the potency and selectivity of these compounds for the monoamine transporters.[4] This guide focuses on a comparative analysis of structural analogs of (R)-3-amino-3-(3-bromophenyl)propan-1-ol, where the bromine atom is replaced by other halogens (Fluorine, Chlorine, Iodine) and its position is varied across the ortho, meta, and para positions of the phenyl ring.

Structural Analogs for Comparison

The following table outlines the key structural analogs of (R)-3-amino-3-(3-bromophenyl)propan-1-ol that are the focus of this comparative guide. The systematic variation of the halogen substituent and its position allows for a detailed exploration of the structure-activity relationships.

Compound IDSubstituentPosition
1 (Parent) -Br meta
2a-Fortho
2b-Fmeta
2c-Fpara
3a-Clortho
3b-Clmeta
3c-Clpara
4a-Iortho
4b-Imeta
4c-Ipara

Experimental Workflows

Synthesis of (R)-3-Amino-3-(halophenyl)propan-1-ol Analogs

The synthesis of the target compounds can be achieved through a stereoselective reduction of the corresponding β-amino ketone, which itself is derived from the appropriate halogenated acetophenone. The general synthetic route is depicted below.[5]

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Mannich Reaction cluster_2 Intermediate cluster_3 Asymmetric Reduction cluster_4 Final Product Halogenated_Acetophenone Halogenated Acetophenone Mannich_Reaction Mannich Reaction Halogenated_Acetophenone->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Ammonia Ammonia Ammonia->Mannich_Reaction beta_Amino_Ketone β-Amino Ketone Mannich_Reaction->beta_Amino_Ketone Asymmetric_Reduction Asymmetric Reduction (e.g., CBS Catalyst) beta_Amino_Ketone->Asymmetric_Reduction Final_Product (R)-3-Amino-3-(halophenyl)propan-1-ol Asymmetric_Reduction->Final_Product Binding_Assay_Workflow Cell_Culture Culture HEK293 cells stably expressing hDAT, hNET, or hSERT Membrane_Prep Prepare cell membranes by homogenization and centrifugation Cell_Culture->Membrane_Prep Assay_Setup Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapidly filter through glass fiber filters to separate bound and free radioligand Incubation->Filtration Scintillation Measure radioactivity on filters using a scintillation counter Filtration->Scintillation Data_Analysis Calculate IC50 and Ki values Scintillation->Data_Analysis

Sources

A Comparative Analysis of the Biological Efficacy of Brominated and Chlorinated Phenylpropanolamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the biological efficacy of brominated and chlorinated phenylpropanolamines. As direct comparative studies on these specific halogenated phenylpropanolamines are limited, this document synthesizes findings from closely related phenylethanolamines, amphetamines, and cathinone derivatives to elucidate the anticipated structure-activity relationships and toxicological profiles. This approach allows for a scientifically grounded, predictive comparison to inform future research and drug development.

Introduction: The Significance of Halogenation in Phenylpropanolamine Pharmacology

Phenylpropanolamine (PPA), a phenethylamine derivative, has a well-documented history as a sympathomimetic agent, primarily utilized as a nasal decongestant and appetite suppressant.[1] Its mechanism of action involves the activation of adrenergic receptors and inhibition of norepinephrine reuptake.[2] The introduction of halogen atoms, such as bromine and chlorine, onto the phenyl ring of PPA is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[3] Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and receptor binding affinity, thereby influencing its biological efficacy and toxicity profile.[3][4] This guide will explore the nuanced differences between brominated and chlorinated PPA analogues, drawing upon experimental data from structurally similar compounds to provide a comprehensive overview for researchers in the field.

Comparative Biological Efficacy: A Synthesis of Available Data

The biological activity of halogenated phenylpropanolamines is primarily dictated by their interaction with monoamine transporters—namely the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—and their effects on adrenergic receptors.[5] The nature and position of the halogen substituent on the phenyl ring are critical determinants of a compound's potency and selectivity.

Monoamine Transporter Interactions

Halogenation of phenethylamines, including amphetamines and cathinones, has been shown to significantly impact their affinity for monoamine transporters.[6] While direct data on halogenated phenylpropanolamines is scarce, we can extrapolate from these related compounds to predict their behavior.

  • Chlorination: The introduction of a chlorine atom at the para-position of amphetamines and methcathinones leads to a notable increase in serotonin transporter (SERT) inhibition.[6] This heightened serotonergic activity can also be associated with an increased risk of serotonergic neurotoxicity.[6] For instance, in a study of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl esters, the 4'-chloro substituted isomer demonstrated high affinity for the dopamine transporter (DAT).[7]

  • Bromination: Bromine substitution has also been shown to enhance affinity for monoamine transporters. In studies of methylphenidate analogs, ortho-, meta-, and para-bromo derivatives all exhibited higher affinities for both DAT and the norepinephrine transporter (NET) compared to the unsubstituted parent compound.[8] Specifically, the meta-bromo derivative showed the highest affinity for DAT.[8] Similarly, in the 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester series, the 4'-bromo substituted isomer displayed high affinity for DAT.[7]

The following table summarizes the inhibitory constants (Ki, in nM) for brominated and chlorinated analogs of methylphenidate at the dopamine and norepinephrine transporters, demonstrating the potency-enhancing effect of halogenation.

CompoundDopamine Transporter (DAT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)
Methylphenidate (unsubstituted)82440
o-bromo-methylphenidate1332
m-bromo-methylphenidate420
p-bromo-methylphenidate2031
Data sourced from Gatley et al. (1996) [8]
Adrenergic Receptor Activity

A 1976 study on halogenated phenylethanolamines provides direct insight into the effects of dihalogenation on adrenergic receptor activity.[5] The study found that all tested compounds acted as beta-adrenolytics. Notably, 2,5-dihalogenated phenylethanolamines were more potent in blocking beta-receptors than their 2,4-dihalogenated counterparts.[5] Conversely, compounds with halogens at the 3,4-position exhibited the weakest beta-adrenolytic effects.[5] This suggests that the position of halogenation is a key factor in determining the adrenergic activity of phenylpropanolamine analogs.

Neurotoxicity and Cytotoxicity

A significant consideration in the development of halogenated compounds is their potential for increased toxicity. Studies on para-halogenated amphetamines and methcathinones have established a clear trend in cytotoxicity.[6]

The rank order for cytotoxicity of para-substituents was found to be: Chloride > Fluoride > Hydrogen .[6]

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key in vitro assays used to characterize the biological efficacy of halogenated phenylpropanolamines.

Monoamine Transporter Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine, serotonin, and norepinephrine transporters.

Objective: To determine the inhibitory constant (Ki) of brominated and chlorinated phenylpropanolamines at hDAT, hSERT, and hNET.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET)

  • Test compounds (brominated and chlorinated phenylpropanolamines)

  • Non-specific binding inhibitor (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target transporter.

  • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For the determination of non-specific binding, add the non-specific binding inhibitor instead of the test compound.

  • Initiate the binding reaction by adding the cell membranes to each well.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis prep_cells Prepare HEK293 cell membranes expressing target transporter prep_reagents Prepare assay buffer, radioligand, and test compounds add_reagents Add buffer, radioligand, and test compound to 96-well plate prep_reagents->add_reagents add_membranes Add cell membranes to initiate reaction add_reagents->add_membranes incubation Incubate to reach equilibrium add_membranes->incubation filtration Terminate by rapid filtration incubation->filtration scintillation Quantify radioactivity with scintillation counter filtration->scintillation calculation Calculate IC50 and Ki values scintillation->calculation

Workflow for Monoamine Transporter Binding Assay.

Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxicity of halogenated phenylpropanolamines by measuring cell metabolic activity.

Objective: To determine the IC50 for cytotoxicity of brominated and chlorinated phenylpropanolamines in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (brominated and chlorinated phenylpropanolamines)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells will reduce the yellow MTT to a purple formazan product.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to an untreated control.

  • Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

cytotoxicity_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed SH-SY5Y cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere add_compounds Treat cells with test compounds adhere->add_compounds incubate_treatment Incubate for 24-48 hours add_compounds->incubate_treatment add_mtt Add MTT solution and incubate incubate_treatment->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Workflow for Cytotoxicity (MTT) Assay.

Structure-Activity Relationship (SAR) Insights

The available data allows for the formulation of several key SAR principles regarding the halogenation of phenylpropanolamines and related compounds:

  • Halogen Identity: The nature of the halogen is a critical factor. For para-substituted amphetamines and cathinones, the order of cytotoxicity is Cl > F > H, suggesting that larger halogens may confer greater toxicity.[6]

  • Positional Isomerism: The position of the halogen on the phenyl ring significantly influences biological activity. For phenylethanolamines, 2,5-dihalogenation leads to more potent beta-adrenolytic activity compared to 2,4- and 3,4-dihalogenation.[5] In the case of bromo-substituted methylphenidate, the meta-isomer displays the highest affinity for DAT.[8]

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier and interact with central nervous system targets. However, increased lipophilicity can also lead to greater non-specific binding and potentially higher toxicity.[4]

SAR_summary cluster_factors Influencing Factors cluster_outcomes Biological Outcomes Halogenation Halogenation of Phenylpropanolamine Halogen_Identity Halogen Identity (Br vs. Cl) Halogenation->Halogen_Identity Position Positional Isomerism (ortho, meta, para) Halogenation->Position Lipophilicity Increased Lipophilicity Halogenation->Lipophilicity Efficacy Altered Biological Efficacy (Transporter Affinity, Receptor Activity) Halogen_Identity->Efficacy Potency Toxicity Modified Toxicity Profile (Cytotoxicity, Neurotoxicity) Halogen_Identity->Toxicity Cl > F > H Position->Efficacy Selectivity Lipophilicity->Efficacy CNS Penetration Lipophilicity->Toxicity Non-specific binding

Structure-Activity Relationship Summary.

Conclusion and Future Directions

The halogenation of phenylpropanolamines presents a promising avenue for modulating their pharmacological profile. Based on the available evidence from structurally related compounds, it can be concluded that:

  • Both bromination and chlorination are likely to enhance the affinity of phenylpropanolamines for monoamine transporters, particularly DAT and NET.

  • Chlorinated derivatives, especially at the para-position, may exhibit increased serotonergic activity and a higher potential for cytotoxicity compared to their non-halogenated and potentially their brominated counterparts.

  • The position of the halogen substituent is a critical determinant of both potency and selectivity, and further investigation into different positional isomers is warranted.

Direct comparative studies on brominated and chlorinated phenylpropanolamines are necessary to definitively elucidate their relative biological efficacies and toxicological profiles. Future research should focus on the synthesis and in vitro/in vivo characterization of a focused library of these compounds to validate the predictive models presented in this guide and to identify candidates with optimized therapeutic potential.

References

  • Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85. [Link]

  • Horwitz, D., & DiPalma, J. R. (2005). Phenylpropanolamine constricts mouse and human blood vessels by preferentially activating alpha2-adrenoceptors. The Journal of pharmacology and experimental therapeutics, 313(1), 432–439. [Link]

  • Carroll, F. I., Howard, J. L., Howell, L. L., Fox, B. S., & Kuhar, M. J. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of medicinal chemistry, 47(24), 5824–5831. [Link]

  • National Center for Biotechnology Information (n.d.). Phenylpropanolamine Hydrochloride. PubChem Compound Summary for CID 62943. [Link]

  • Ho, H. K. (2015, January 30). Relationship between structure, toxicity and activity. National University of Singapore Faculty of Science. [Link]

  • de Freitas, R. M., de Cássia da Silveira e Sá, R., & de Almeida, R. N. (2016). Anticonvulsant and Toxicological Evaluation of Parafluorinated/Chlorinated Derivatives of 3-Hydroxy-3-ethyl-3-phenylpropionamide. Oxidative medicine and cellular longevity, 2016, 3978010. [Link]

  • Auman, M. C., Zacny, J. P., & Woolverton, W. L. (1993). Behavioral and Neurochemical Evaluation of Phenylpropanolamine. The Journal of pharmacology and experimental therapeutics, 267(1), 183–190. [Link]

  • Fuller, R. W. (1978). Structure-activity relationships among the halogenated amphetamines. Annals of the New York Academy of Sciences, 305, 147–159. [Link]

  • Miyazaki, S., Iwasaki, T., Kakehashi, A., & Wanibuchi, H. (2013). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Toxicology and applied pharmacology, 273(3), 565–571. [Link]

  • Abad-Jordà, M., & Palop-Cubillo, J. (2021). Antimicrobial Properties of Analogs of Dimeric A-Type Proanthocyanidins in Food Matrices. International journal of molecular sciences, 22(23), 12853. [Link]

  • Hanna, M. A., & Borosy, A. P. (1993). Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. Journal of pharmaceutical sciences, 82(10), 1021–1025. [Link]

  • Delaforge, M., & Riviere, J. L. (1988). Phenylpropanolamine potentiates caffeine neurotoxicity in rats. Toxicology letters, 40(2), 161–167. [Link]

  • Miller, D. D., & Fowble, J. W. (1993). Effect of Phenylpropanolamine and Related Compounds on Beta-Adrenoceptor-Induced Activation of Adenylyl Cyclase. The Journal of pharmacy and pharmacology, 45(7), 629–631. [Link]

  • Mueller, S. M. (1983). Neurologic complications of phenylpropanolamine use. Neurology, 33(5), 650–652. [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in pharmacology, 10, 389. [Link]

  • National Center for Biotechnology Information (n.d.). Phenylpropanolamine. PubChem Compound Summary for CID 10297. [Link]

  • Hollingshaus, J. G., & Fukuto, T. R. (1980). Neurotoxicity of halogenated O-phenyl O-alkyl alkylphosphonothioates. Journal of environmental science & health. Part B, Pesticides, food contaminants, and agricultural wastes, 15(4), 313–331. [Link]

  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine drugs, 9(7), 1273–1292. [Link]

  • Lee, E. S., & Park, S. (2017). Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages. European journal of medicinal chemistry, 133, 121–138. [Link]

  • Wellman, P. J., & Miller, D. K. (1993). Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat. Pharmacology, biochemistry, and behavior, 46(3), 591–595. [Link]

  • Wellman, P. J. (2002). Phenylpropanolamine. In Encyclopedia of Psychopharmacology (pp. 1-4). [Link]

  • Dowse, R. (1983). Biopharmaceutics of Phenylpropanolamine (Doctoral dissertation, Rhodes University). [Link]

  • Karthikeyan, M. S., Holla, B. S., & Kumari, N. S. (2007). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Mini reviews in medicinal chemistry, 7(10), 1019–1033. [Link]

  • Iadonisi, A., & Bertamino, A. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules (Basel, Switzerland), 27(5), 1643. [Link]

  • Gatley, S. J., Volkow, N. D., & Wang, G. J. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Life sciences, 58(3), 231–239. [Link]

Sources

Literature review of the therapeutic potential of 3-amino-3-arylpropan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Potential of 3-Amino-3-Arylpropan-1-ol Derivatives

Authored by a Senior Application Scientist

The 3-amino-3-arylpropan-1-ol scaffold is a privileged structural motif in medicinal chemistry, serving as the backbone for a diverse range of biologically active compounds. Its inherent chirality and the presence of three key functional groups—a primary or secondary amine, an aryl ring, and a primary alcohol—provide a versatile platform for structural modifications. This guide offers a comparative analysis of the therapeutic potential of these derivatives, grounded in experimental data and focused on their applications in infectious diseases, oncology, and neurological disorders. We will explore the causality behind experimental design and present validated protocols to ensure scientific integrity.

Core Synthesis Strategies: From Bench to Biologically Active Molecules

The therapeutic efficacy of any derivative is fundamentally linked to its synthesis. The most common and versatile approaches for creating 3-amino-3-arylpropan-1-ol derivatives involve the reductive ring-opening of β-lactams or the ring-opening of epoxides.

The β-lactam route is particularly valuable as it allows for excellent stereocontrol. The initial Staudinger synthesis to form the β-lactam ring sets the stereochemistry, which is then retained during the reductive opening with reagents like lithium aluminum hydride (LiAlH₄). This control is critical because the biological activity of chiral molecules often resides in a single enantiomer.[1]

Alternatively, the regiospecific ring-opening of 1,1-diaryl-2,3-epoxypropanes with an appropriate amine provides a direct route to the desired scaffold.[2] This method is highly effective for generating libraries of derivatives with varied amino substituents, allowing for extensive structure-activity relationship (SAR) studies.

Synthesis_Workflow cluster_lactam β-Lactam Route cluster_epoxide Epoxide Route Imine Imine + Ketene Lactam cis-β-Lactam Imine->Lactam Staudinger [2+2] Cycloaddition Product 3-Amino-3-arylpropan-1-ol Derivative Lactam->Product LiAlH₄ Reductive Ring Opening Benzophenone Benzophenone Derivative Epoxypropane 1,1-Diaryl-2,3- epoxypropane Benzophenone->Epoxypropane Multi-step Conversion Epoxypropane->Product Amine Nucleophilic Ring Opening

Caption: Key synthetic routes to 3-amino-3-arylpropan-1-ol derivatives.

Antimalarial Potential: Disrupting Heme Detoxification

Malaria remains a significant global health threat, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum.[1] Aryl amino alcohol derivatives have shown considerable promise as antimalarial agents, with a mechanism of action often linked to the inhibition of heme polymerization in the parasite's food vacuole.[3]

During its lifecycle, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Many 3-amino-3-arylpropan-1-ol derivatives interfere with this process, leading to a buildup of toxic heme and subsequent parasite death.[3]

Heme_Polymerization_Inhibition Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion FoodVacuole Parasite Food Vacuole Hemozoin Inert Hemozoin (Crystal) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Toxicity Buildup Drug 3-Amino-3-arylpropan-1-ol Derivative Drug->Heme Inhibits Polymerization

Caption: Inhibition of heme polymerization by 3-amino-3-arylpropan-1-ol derivatives.

Comparative Performance Data

The efficacy of these derivatives is highly dependent on the substitutions on the aryl ring and the nature of the amino group. Below is a comparison of various derivatives against chloroquine-sensitive (CS) and chloroquine-resistant (CR) strains of P. falciparum.

Compound Class/DerivativeTarget Strain(s)IC₅₀ (µM)Key FindingsReference
1-Aryl-3-substituted propanolsP. falciparum 3D7< 1.0 (for 12 compounds)Demonstrates potent activity, highlighting the promise of the core scaffold.[4]
Fluoro naphthyl derivativeP. falciparum0.5Activity equivalent to chloroquine, indicating the importance of the aryl moiety.[3]
Totarol-based β-amino alcoholsP. falciparum (CS & CR)0.6 - 3.0Equally active against both sensitive and resistant strains, suggesting a mechanism to overcome resistance.[4]
2-Alkoxy-3-amino-3-arylpropan-1-olsP. falciparum D10Micromolar potencyShows activity with low cytotoxicity at tested concentrations.[4]
Aminopiperidine analoguesP. berghei (in vivo)N/A (96.4% reduction)In vivo tests confirm the central amine influences activity, with some compounds showing significant parasitemia reduction.[5][6]
Experimental Protocol: Heme Polymerization Inhibitory Assay

This assay is crucial for validating the proposed mechanism of action. It measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from hemin.

  • Preparation of Reagents: Prepare a stock solution of hemin chloride in dimethyl sulfoxide (DMSO). Prepare acetate buffer (pH 5.0). Prepare test compound solutions in DMSO.

  • Assay Setup: In a 96-well plate, add 50 µL of hemin solution to each well.

  • Compound Addition: Add 100 µL of various concentrations of the test compound or control (chloroquine as positive, DMSO as negative) to the wells.

  • Initiation of Polymerization: Add 50 µL of acetate buffer to each well to initiate the polymerization reaction.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Washing: After incubation, centrifuge the plate and discard the supernatant. Wash the pellet (containing β-hematin) with DMSO to remove unreacted hemin. Repeat this step.

  • Quantification: Dissolve the final pellet in NaOH. Measure the absorbance at 405 nm using a plate reader. The absorbance is proportional to the amount of β-hematin formed.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by plotting inhibition percentage against compound concentration.

Anticancer Applications: Targeting Cell Proliferation

The 3-amino-1,2,4-triazine and 3-aminoisoquinolin-1(2H)-one derivatives, which are structurally related to the core topic, have demonstrated significant potential as anticancer agents.[7][8][9][10] Their mechanisms often involve the inhibition of key cellular processes like cell proliferation and angiogenesis or targeting specific enzymes like pyruvate dehydrogenase kinases (PDKs).[7][10]

For instance, certain 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones have shown potent and selective activity against various human cancer cell lines.[7] The 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one derivative, in particular, was identified as a lead compound that effectively prevents tumor cell growth.[7]

Comparative Performance Data
Compound Class/DerivativeTarget Cell Line(s)IC₅₀ or GI₅₀ (µM)Key FindingsReference
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 Panel (average)~0.065 (calculated from lgGI₅₀)Potent growth inhibition with good selectivity, especially towards breast cancer cell lines.[7]
3-Amino-1,2,4-triazine derivativesPSN-1 (Pancreatic)Micromolar rangeMore effective against KRAS mutant pancreatic cancer cells, targeting PDK1 enzymatic activity.[8][10]
3-O-substituted-3',4'-dimethoxyflavonolsPC-3 (Prostate)VariesIncorporation of an amino group via a carbon linker substantially improves antiproliferative potency.[11]
Experimental Protocol: XTT Cell Viability Assay

This colorimetric assay is a standard method for evaluating a compound's cytotoxic or cytostatic effects on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old media from the cells and add fresh media containing the different concentrations of the compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical and should be optimized based on the cell line's doubling time.

  • XTT Reagent Addition: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions. Add the mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours. During this time, metabolically active (viable) cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan dye.

  • Measurement: Measure the absorbance of the formazan product at 450-500 nm using a spectrophotometric plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Neurological Disorders: Modulating CNS Targets

Derivatives of the 3-amino-propan-1-ol scaffold are key intermediates in the synthesis of several important drugs for neurological disorders, including antidepressants like duloxetine and fluoxetine.[12][13] Their therapeutic effects stem from their ability to interact with various central nervous system (CNS) targets.

Substituted 3-amino-1,1-diaryl-2-propanols have been evaluated as potential antidepressant agents, with activity demonstrated in animal models of depression.[2] Furthermore, related structures like 3-arylbenzofuranone derivatives have been investigated as multi-target agents for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase (MAO).[14]

SAR_Logic cluster_mods Structural Modifications cluster_outcomes Therapeutic Outcomes Scaffold 3-Amino-3-arylpropan-1-ol Core Scaffold Aryl Aryl Ring (e.g., Naphthyl, Substituted Phenyl) Amino Amino Group (e.g., Piperidine, Dimethylamine) Linker Linker/Backbone (e.g., Alkoxy group at C2) Antimalarial Potent Antimalarial Activity (vs. P. falciparum) Aryl->Antimalarial Anticancer Antiproliferative Effect (vs. Cancer Cells) Amino->Anticancer CNS CNS Activity (e.g., AChE Inhibition) Amino->CNS Linker->Antimalarial

Caption: Structure-Activity Relationship (SAR) logic for therapeutic targeting.

Comparative Performance Data
Compound/DerivativeTarget(s)Activity/PotencyKey FindingsReference
1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanolAnimal models of depressionGood activityChosen for further evaluation due to good efficacy and lack of anticholinergic side effects.[2]
3-Arylbenzofuranone (Compound 20)Acetylcholinesterase (AChE)IC₅₀ = 0.089 µMPotency is similar to the approved Alzheimer's drug donepezil (IC₅₀ = 0.059 µM).[14]
Phenylpropanamide (Compound 12a)Butyrylcholinesterase (BChE)IC₅₀ = 0.95 µMA promising selective BChE inhibitor that alleviates cognitive impairment in mice.[15]

Conclusion and Future Outlook

The 3-amino-3-arylpropan-1-ol scaffold and its derivatives represent a highly fruitful area of drug discovery. The research clearly demonstrates their potential across multiple therapeutic areas, from combating drug-resistant malaria to developing novel treatments for cancer and neurodegenerative diseases.

Future research should focus on:

  • Multi-target Drug Design: As seen in the Alzheimer's research, designing derivatives that can modulate multiple targets simultaneously (e.g., AChE and MAO) could lead to more effective therapies for complex diseases.[14]

  • Pharmacokinetic Optimization: While many derivatives show excellent in vitro potency, their in vivo efficacy depends on favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future work must integrate pharmacokinetic studies early in the development process.[11]

  • Stereoselective Synthesis and Testing: Given the chiral nature of the scaffold, it is imperative to synthesize and test enantiomerically pure compounds, as biological activity often resides in a single stereoisomer.

By leveraging the structural versatility of this scaffold and employing the rigorous experimental approaches outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of these remarkable compounds.

References

  • Rasayan Journal of Chemistry. The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. [Link]

  • ResearchGate. SYNTHESIS OF NEW 1-ARYL-3-ARYLAMIN-PROPAN-1-OL DERIVATIVES AS ANTIMALARIAL AGENTS | Request PDF. [Link]

  • Google Patents.
  • NIH National Library of Medicine. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. [Link]

  • PubMed. Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. [Link]

  • ResearchGate. Structure-activity relationship of new antimalarial 1-aryl-3-susbtituted propanol derivatives: Synthesis, preliminary toxicity profiling, parasite life cycle stage studies, target exploration, and targeted delivery. [Link]

  • PubMed. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. [Link]

  • PubMed. Structure-activity relationship of new antimalarial 1-aryl-3-susbtituted propanol derivatives: Synthesis, preliminary toxicity profiling, parasite life cycle stage studies, target exploration, and targeted delivery. [Link]

  • French-Ukrainian Journal of Chemistry. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. [Link]

  • MDPI. Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. [Link]

  • MDPI. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. [Link]

  • PubMed. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. [Link]

  • Google Patents. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • NIH National Library of Medicine. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. [Link]

  • NIH National Library of Medicine. Natural products in neurodegenerative diseases: recent advances and future outlook. [Link]

  • MDPI. Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. [Link]

  • Patent Alert. 3-amino-3-arylpropan-1-ol-compounds, their preparation and use. [Link]

  • Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • PubMed. Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents. [Link]

  • PubMed. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. [Link]

  • MDPI. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. [Link]

  • ResearchGate. Identification of Novel Multifunctional Compounds for the Treatment of Some Aging Related Neurodegenerative Diseases. [Link]

  • PubMed. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. [Link]

  • NIH National Library of Medicine. 14-3-3 Proteins: Novel Pharmacological Targets in Neurodegenerative Diseases. [Link]

  • PubMed. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of (R)-3-AMINO-3-(3-bromophenyl)propan-1-ol HCl. As a brominated aromatic amino alcohol, this compound requires specific handling and disposal procedures to ensure laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is paramount.

Core Principles: Hazard Identification and Risk Assessment

Understanding the chemical nature of (R)-3-AMINO-3-(3-bromophenyl)propan-1-ol HCl is fundamental to its safe disposal. The molecule's structure dictates its hazard profile and, consequently, its journey through the waste stream.

  • Amino Alcohol Functionality: The amino alcohol group suggests that the compound may be corrosive and capable of causing skin burns and serious eye damage.[1][2][3]

  • Brominated Aromatic Ring: The presence of a bromine atom on the phenyl ring classifies this compound as a halogenated organic compound .[4][5] This is the single most critical factor for waste segregation, as halogenated wastes require specific disposal methods, such as high-temperature incineration with scrubbers, to prevent the formation of toxic byproducts like hydrogen bromide (HBr).[6][7]

  • Hydrochloride Salt: The HCl salt form indicates it is likely a solid that is soluble in water.

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
Hazard ClassDescriptionRequired PPERegulatory Standard Reference
Skin Irritation/Corrosion Expected to cause skin irritation or burns upon contact.[2][8][9]Gloves: Nitrile rubber or other chemically resistant gloves. Lab Coat: A standard lab coat or a chemical-resistant apron.29 CFR 1910.133 / EN166[1]
Serious Eye Damage Poses a high risk of serious eye irritation or damage.[2][8][9]Eye Protection: Chemical safety goggles or a full-face shield.29 CFR 1910.133 / EN166[1]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[8][9]Ventilation: Handle only in a well-ventilated area or a chemical fume hood.N/A
Acute Toxicity (Oral) May be harmful if swallowed.[9]N/AN/A
Environmental Hazard Halogenated organic compounds can be persistent and harmful to aquatic life. Discharge into the environment must be avoided.[8][10]N/ARCRA (40 CFR Part 261)[11]

The Critical Step: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process. The primary decision point for this compound is based on its halogen content.

WasteSegregation start Generated Waste: (R)-3-AMINO-3-(3-BROMOPHENYL) PROPAN-1-OL HCL q_halogen Does the compound contain a halogen (F, Cl, Br, I)? start->q_halogen halogen_yes YES (Contains Bromine) q_halogen->halogen_yes  Yes halogen_no NO q_halogen->halogen_no  No container_halo Dispose in: 'HALOGENATED ORGANIC WASTE' (Liquid or Solid as appropriate) halogen_yes->container_halo container_nonhalo Dispose in: 'NON-HALOGENATED ORGANIC WASTE' halogen_no->container_nonhalo

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to handling the waste from the moment it is generated to its final collection.

Step 1: Designate a Waste Container
  • Select a Compatible Container: Use a clearly marked, dedicated container for "Halogenated Organic Waste." Polyethylene (HDPE) containers are generally suitable. Ensure the container has a secure, screw-top cap to prevent leaks and evaporation.[12][13]

  • Avoid Incompatibilities: Never mix this waste stream with strong oxidizing agents, strong bases, or reactive metals. Store acids and bases in separate containers.[13]

Table 2: Waste Container Selection
Container AttributeGuidelineRationale
Material High-Density Polyethylene (HDPE), GlassChemically resistant to organic compounds and salts.
Lid Screw-top capPrevents leakage and the release of vapors. Containers must be kept closed except when adding waste.[12][14]
Condition Clean, dry, and in good conditionPrevents contamination and container failure.
Labeling Affix a hazardous waste tag before adding any wasteEnsures immediate and proper identification.
Step 2: Label the Container Correctly

Proper labeling is a regulatory requirement and is critical for the safety of EHS personnel.[12] Before adding any waste, affix a hazardous waste tag provided by your institution. The label must include:

  • The full, unabbreviated chemical name: (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

  • An accurate estimation of the concentration and volume.

  • The associated hazards (e.g., "Irritant," "Corrosive").

  • The date the first waste was added to the container.

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Waste should not be moved between different laboratories for storage.[12][13]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray capable of holding at least the volume of the largest container. This prevents the spread of material in case of a leak.[14]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, it must be removed by EHS within three days.[12][15]

Step 4: Arrange for Disposal
  • Full Containers: Once the waste container is full (leaving at least one inch of headspace to allow for expansion), seal it securely.[13]

  • Request Pickup: Follow your institution's established procedure to request a waste pickup from the EHS department.[15] Do not attempt to transport the waste yourself.

Management of Contaminated Materials and Spills

Contaminated Solids
  • Personal Protective Equipment (PPE): Used gloves, weigh boats, and absorbent paper towels grossly contaminated with the compound should be collected in a separate, sealed bag or container, clearly labeled as "Solid Halogenated Waste," and disposed of through EHS.

  • Empty Containers: An empty container that held (R)-3-AMINO-3-(3-bromophenyl)propan-1-ol HCl must be managed as hazardous waste. If institutional policy allows for container recycling, it must first be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). Crucially, the rinsate from all three rinses must be collected and disposed of as liquid halogenated hazardous waste. [14][15] After rinsing, deface all original labels before disposal or recycling.[16]

Spill Response

For minor spills within a laboratory setting:

  • Alert Personnel: Immediately alert others in the area.

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Contain the Spill: Cover the spill with an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[17]

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and EHS department as required by institutional policy.[1]

Prohibited Disposal Methods

Under no circumstances should this compound or its solutions be disposed of via the following methods:

  • Sewer/Drain Disposal: This is strictly prohibited. The compound's bromine content and potential toxicity pose a significant environmental risk.[10][15]

  • Evaporation: Allowing the solvent to evaporate in a fume hood is not a permissible disposal method and is illegal.[15][16]

  • Regular Trash: The compound and any materials significantly contaminated with it must not be placed in the regular solid waste trash.

By adhering to this structured disposal plan, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed in an environmentally responsible and compliant manner.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Institutes of Health (NIH). [Link]

  • AMINO ALCOHOL EA Safety Data Sheet. Nippon Nyukazai Co., Ltd. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Halogenated Waste List. Unknown Source. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). [Link]

  • (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. Chemsrc. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Sikagard®-340 WCT Part A Safety Data Sheet. Sika Srbija. [Link]

  • Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. ResearchGate. [Link]

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. ACS Publications. [Link]

  • Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). [Link]

Sources

Navigating the Safe Handling of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL (CAS No: 1379957-89-7), a compound often utilized in the synthesis of novel pharmaceutical agents. By providing a framework grounded in established safety protocols, this document aims to be a trusted resource for laboratory safety and chemical handling.

Hazard Recognition and Risk Assessment: Understanding the Compound

A safety data sheet for the related compound, 3-Amino-1-propanol, indicates that it can cause burns and severe eye damage.[1] Similarly, an SDS for 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL, a structurally analogous molecule, indicates it may be harmful if swallowed, cause skin irritation, and serious eye irritation.[2] Given these precedents, a cautious approach is warranted.

Key Potential Hazards:

  • Skin Irritation/Corrosion: Similar amino alcohols can cause skin burns.[1]

  • Serious Eye Damage: Direct contact can lead to severe eye irritation or damage.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.

The American Chemical Society (ACS) emphasizes a "RAMP" approach to laboratory safety: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[3] This framework is essential for the safe handling of any chemical, including the topic compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is a critical step in minimizing exposure to hazardous chemicals.[4] Based on the potential hazards of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[5]Protects against splashes and airborne particles that could cause serious eye damage.[1][2]
Skin Protection A lab coat worn over appropriate street clothing that covers the legs.[6]Provides a barrier against accidental skin contact.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[5]Prevents direct skin contact with the compound. It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.To minimize the inhalation of airborne particles.

Always inspect PPE for damage before use and remove it before leaving the laboratory to prevent the spread of contamination.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the experiment's integrity.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area gather_ppe Gather and inspect all necessary PPE locate_safety Locate nearest eyewash station and safety shower don_ppe Don appropriate PPE locate_safety->don_ppe weigh_dispense Weigh and dispense in a chemical fume hood keep_closed Keep container closed when not in use decontaminate Decontaminate work surfaces keep_closed->decontaminate dispose_waste Dispose of waste in a designated, labeled container remove_ppe Remove and dispose of/clean PPE wash_hands Wash hands thoroughly

Caption: Workflow for the safe handling of (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL.

Detailed Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.[7]

    • Ensure all necessary PPE is available and in good condition.

    • Confirm the location and functionality of the nearest eyewash station and safety shower.[8]

  • Handling:

    • Put on all required PPE before handling the chemical.

    • When weighing or transferring the solid, perform these actions in a chemical fume hood to minimize inhalation exposure.

    • Keep the container tightly closed when not in use to prevent the release of dust or fumes.[9]

  • Spill Response:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL is a halogenated organic compound.[10] As such, it must be disposed of as hazardous waste.

Disposal Protocol:

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[10][11] This is critical as the disposal methods for these two categories are different and mixing them can increase disposal costs.

  • Labeling: Collect all waste containing this compound in a clearly labeled, sealed container. The label should include the chemical name and indicate that it is a "Halogenated Organic Waste."

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[12][13]

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department. Halogenated organic wastes are typically incinerated at high temperatures in regulated hazardous waste incinerators to ensure their complete destruction.[14]

Under no circumstances should this chemical or its waste be disposed of down the drain.[11]

By adhering to these guidelines, researchers can confidently and safely handle (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL, fostering a culture of safety and scientific excellence within the laboratory.

References

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • ChemEd X. (2016, November 21). ACS publishes Guidelines for Secondary School Laboratory Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Doing Things Safely: A Guide for Introductory Chemistry Students. Retrieved from [Link]

  • Needle.Tube. (n.d.). Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices. Retrieved from [Link]

  • American Chemical Society. (n.d.). Laboratory Safety. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • U.S. Chemical Storage. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • OC-Praktikum.de. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Sika Srbija. (2025, February 26). Sikagard®-340 WCT Part A. Retrieved from [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Unknown. (n.d.). Halogenated Waste. Retrieved from [Link]

  • Chemsrc. (2025, October 5). CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.